2-Amino-5-bromo-3-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNQKQINSXSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of "2-Amino-5-bromo-3-nitrophenol"
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 867338-56-5), a substituted nitrophenol with significant potential as a building block in medicinal chemistry and fine chemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the compound's structure and its properties. We will explore its chemical identity, core physicochemical characteristics, spectroscopic profile, and synthetic origins. Crucially, this guide includes detailed, field-proven experimental protocols for determining key parameters such as solubility, pKa, and lipophilicity, empowering researchers to validate and expand upon the existing data. The overarching goal is to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction: The Scientific Context
Substituted aminophenols are a cornerstone of pharmaceutical and materials science, valued for their versatile reactivity. The introduction of nitro and bromo functionalities, as seen in this compound, creates a unique electronic and steric profile. The electron-withdrawing nature of the nitro and bromo groups significantly modulates the reactivity of the aromatic ring and the acidity/basicity of the phenolic and amino groups, respectively. Understanding these modulations is not merely an academic exercise; it is fundamental to predicting reaction outcomes, designing synthetic pathways, and anticipating a molecule's behavior in biological systems. For drug development professionals, properties like solubility and lipophilicity are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide serves as an authoritative resource for unlocking the full potential of this versatile chemical intermediate.
Chemical Identity and Structure
Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. This compound is a distinct isomer, and care must be taken to differentiate it from related structures such as 2-Amino-3-bromo-5-nitrophenol.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 867338-56-5 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |
| Molecular Weight | 233.02 g/mol | [1][2] |
| SMILES | C1=C(C=C(C(=C1Br)N)O)[O-] | [2] |
| InChI Key | BQFCKIRFZPVBJL-UHFFFAOYSA-N | |
Core Physicochemical Properties
The functional utility of a compound is dictated by its physical and chemical properties. This section details the known and predicted properties of this compound.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 233.02 g/mol | Calculated from the molecular formula C₆H₅BrN₂O₃.[1][2] |
| Physical State | Yellow to brown solid | Inferred from similar compounds like 2-Amino-5-nitrophenol.[3] |
| Melting Point | Data not available | Requires experimental determination. |
| Calculated LogP | 1.6451 | This value is for the isomer 2-Amino-3-bromo-5-nitrophenol and should be used with caution.[2] |
| Topological Polar Surface Area (TPSA) | 89.39 Ų | Calculated for the isomer 2-Amino-3-bromo-5-nitrophenol.[2] |
Melting Point: A Gateway to Purity and Stability
The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.
Insight: For a crystalline solid like this compound, the energy required to overcome the crystal lattice forces is substantial. The presence of strong intermolecular interactions, such as hydrogen bonding from the hydroxyl and amino groups and dipole-dipole interactions from the nitro group, suggests a relatively high melting point.
Protocol 1: Melting Point Determination via Capillary Method
-
Sample Preparation: Finely powder a small, dry sample of the compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.
Solubility Profile: The "Like Dissolves Like" Principle in Action
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The structure of this compound contains both polar (hydroxyl, amino, nitro) and non-polar (brominated benzene ring) regions, suggesting a nuanced solubility profile.
Insight:
-
Aqueous Solubility: Expected to be low. While the polar groups can hydrogen bond with water, the bulky, hydrophobic bromophenyl core limits miscibility. Solubility will be pH-dependent due to the acidic phenol and basic amine.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to strong dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to hydrogen bonding capabilities.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated.
Protocol 2: Qualitative Solubility Assessment
-
Setup: Add approximately 10-20 mg of the compound to five separate test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (Water, Ethanol, DMSO, Toluene, 5% aq. HCl, 5% aq. NaOH).
-
Observation: Agitate the tubes and observe if the solid dissolves at room temperature.
-
Analysis: The dissolution in aqueous acid (HCl) indicates basic character (protonation of the amino group), while dissolution in aqueous base (NaOH) confirms acidic character (deprotonation of the phenolic hydroxyl group).[4][5]
Acidity and Basicity (pKa): The Influence of Substituents
The pKa value quantifies the strength of an acid or base and is crucial for predicting a molecule's ionization state at a given pH. This compound is amphoteric, possessing both an acidic phenolic proton and a basic amino group.
Insight:
-
Phenolic pKa (Acidic): A typical phenol has a pKa of ~10. The presence of two strong electron-withdrawing groups (nitro and bromo) will significantly stabilize the resulting phenoxide anion through resonance and inductive effects, making the phenol more acidic and thus lowering its pKa value considerably (expected pKa ~6-8).
-
Anilinium pKa (Basic): A typical aniline has a pKa (of its conjugate acid) of ~4.6. The electron-withdrawing groups will decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of its conjugate acid (expected pKa ~1-2).
Protocol 3: pKa Determination by Potentiometric Titration
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of NaOH (to determine the acidic pKa) or HCl (to determine the basic pKa).
-
Data Collection: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
Lipophilicity (LogP): Balancing Water and Fat Solubility
The n-octanol/water partition coefficient (LogP) is the standard measure of a molecule's lipophilicity. It is a key factor in predicting membrane permeability and overall drug-likeness. A calculated LogP of 1.6451 has been reported for the isomer 2-Amino-3-bromo-5-nitrophenol, suggesting moderate lipophilicity.[2] An experimental value for the target compound is essential for accurate modeling.
Insight: A positive LogP value indicates a preference for the lipid (octanol) phase over the aqueous phase. The value for the target compound is expected to be in a similar range, reflecting a balance between its polar functional groups and the lipophilic brominated aromatic ring.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Synthesis and Reactivity Insights
Understanding the synthesis of a compound provides context for potential impurities and informs its reactivity. A plausible synthetic route for this compound involves the direct bromination of a precursor.
Synthesis Route: A reported synthesis starts from 2-Amino-3-nitrophenol, which is reacted with bromine in acetic acid.[1]
Insight: The hydroxyl and amino groups are strong activating, ortho-para directors. In the 2-Amino-3-nitrophenol starting material, the position C5 is para to the hydroxyl group and ortho to the amino group, making it highly activated and the most likely site for electrophilic bromination. The nitro group at C3 is a deactivating meta-director, which further favors substitution away from itself. This regioselectivity provides a direct and efficient pathway to the desired product.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in several high-value sectors. Related compounds, such as 2-Amino-5-bromo-3-nitropyridine, are crucial intermediates for synthesizing azaquinoxalinedione and 2,3-diaminopyridine, which are precursors for pharmaceuticals and agrochemicals.[6][7]
Potential Roles:
-
Pharmaceutical Synthesis: The o-aminophenol moiety is a precursor to benzoxazole rings, a common scaffold in biologically active molecules. The nitro group can be readily reduced to an amine, providing another reactive handle for building molecular complexity.
-
Dye and Pigment Chemistry: Nitrophenols are often colored and can serve as precursors for azo dyes and other chromophores.
-
Materials Science: The compound could be used to synthesize specialized polymers or as an antioxidant, leveraging the reducing potential of the o-aminophenol structure.[8]
Safety and Handling
Based on GHS classifications for structurally similar compounds, this compound should be handled with care.
-
Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a chemical intermediate with a rich array of functional groups that predispose it to a wide range of synthetic transformations. This guide has systematically outlined its known and predicted physicochemical properties, providing not just data but also the scientific rationale behind them. The included experimental protocols are designed to be self-validating, empowering researchers to confirm these properties and generate the robust data sets needed for advanced applications in drug discovery, materials science, and chemical synthesis. A thorough understanding of these foundational characteristics is the critical first step in leveraging this compound's full synthetic potential.
References
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved January 21, 2026, from [Link]
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Whitman College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved January 21, 2026, from [Link]
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Specialty Chemicals. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrophenol. Retrieved January 21, 2026, from [Link]
- Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved January 21, 2026, from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 21, 2026, from [Link]
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- 9. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-bromo-3-nitrophenol: Synthesis, Spectroscopic Characterization, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-3-nitrophenol is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring amino, bromo, and nitro groups on a phenol backbone, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of chemical transformations, offering pathways to novel heterocyclic systems and other intricate molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed spectral analysis, and essential safety and handling information.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 867338-56-5 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Dark red solid | [2] |
Synthesis
A documented synthesis of this compound has been reported, providing a clear and reproducible experimental protocol.[2] The synthesis involves the nitration of 2-amino-5-bromophenol.
Experimental Protocol: Synthesis of this compound
This protocol is based on the methodology described in the literature.[2]
Materials:
-
2-Amino-5-bromophenol
-
Acetic Anhydride
-
Nitrating agent (e.g., Nitric Acid/Sulfuric Acid mixture)
-
Solvents for reaction and workup (e.g., Ethyl Acetate)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Protection of the amino group: The starting material, 2-amino-5-bromophenol, is first treated with acetic anhydride to protect the amino group as an acetamide. This directs the subsequent nitration to the desired position.
-
Nitration: The protected intermediate is then subjected to nitration using a suitable nitrating agent. The reaction is typically carried out at low temperatures to control the regioselectivity and minimize side reactions.
-
Deprotection: Following nitration, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product, this compound.
-
Purification: The crude product is purified by extraction and can be further purified by recrystallization if necessary. The resulting product is a dark red solid.[2]
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
Experimental Data: [2]
-
Solvent: DMSO-d₆
-
¹H NMR (DMSO-d₆): δ 11.0 (bs, 1H), 7.59 (d, ⁴JHH = 2.3 Hz, 1H), 7.02 (s, 1H).
Interpretation:
-
δ 11.0 (bs, 1H): The broad singlet at 11.0 ppm is characteristic of the phenolic hydroxyl proton (-OH), with the broadness due to hydrogen bonding and exchange.
-
δ 7.59 (d, ⁴JHH = 2.3 Hz, 1H): This doublet corresponds to the aromatic proton at the C4 position. The small coupling constant (2.3 Hz) indicates a meta-coupling to the proton at the C6 position.
-
δ 7.02 (s, 1H): This singlet is assigned to the aromatic proton at the C6 position. The absence of significant coupling suggests it is adjacent to substituents.
Caption: Structure of this compound with ¹H NMR assignments.
¹³C NMR Spectroscopy
Predicted Chemical Shifts:
The chemical shifts of the six carbon atoms in the benzene ring are influenced by the electronic effects of the substituents.
-
C1 (C-OH): Expected to be in the range of 150-160 ppm.
-
C2 (C-NH₂): Expected around 135-145 ppm.
-
C3 (C-NO₂): Expected in the region of 140-150 ppm.
-
C4 (C-H): Expected around 115-125 ppm.
-
C5 (C-Br): Expected in the range of 110-120 ppm.
-
C6 (C-H): Expected around 110-120 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule. Although an experimental spectrum for the title compound is not available, the expected characteristic absorption bands can be predicted.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3500-3300 | O-H (phenol), N-H (amine) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1550-1500 & 1350-1300 | N-O (nitro) | Asymmetric & Symmetric Stretching |
| 1300-1200 | C-O (phenol) | Stretching |
| 1250-1020 | C-N (amine) | Stretching |
| 700-500 | C-Br | Stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 232 and 234 with an approximate 1:1 ratio, characteristic of the presence of a bromine atom.
-
Major Fragments: Fragmentation is likely to occur through the loss of the nitro group (NO₂, 46 Da), the hydroxyl group (OH, 17 Da), and potentially the amino group (NH₂, 16 Da).
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from data for structurally related compounds such as 2-amino-5-bromophenol and other nitrophenols.[3]
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[3]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry place.
Applications in Drug Development
Substituted aminophenols are a class of compounds that have garnered considerable interest in drug discovery. The presence of the amino and hydroxyl groups provides sites for further chemical modification, allowing for the generation of libraries of compounds for biological screening. While specific applications of this compound in drug development are not extensively documented, its structural motifs are found in various biologically active molecules. Potential areas of application, based on the activities of related compounds, include the development of novel antibacterial, anti-inflammatory, and anticancer agents.[4]
Conclusion
This compound is a valuable synthetic intermediate with the potential for broad applications in chemical research and development. This guide has provided a detailed overview of its chemical identity, a reliable synthetic protocol, and a comprehensive analysis of its expected spectral properties. The provided safety information, based on related compounds, offers essential guidance for its handling and use in a laboratory setting. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential.
References
- Google Patents.
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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NCBI. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Link]
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Osaka University Institutional Knowledge Archive. OUKA. [Link]
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PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]
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ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]
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ResearchGate. Quantum chemical studies on the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde compound based on DFT calculations. [Link]
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ResearchGate. Synthesis of 2-amino-5-nitrophenol. [Link]
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SpectraBase. Online Spectral Database. [Link]
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The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]
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A Technical Guide to the Amino Group Reactivity of 2-Amino-5-bromo-3-nitrophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-3-nitrophenol is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring competing electron-donating and electron-withdrawing groups, imparts a nuanced reactivity profile that is crucial for synthetic chemists to understand and exploit. The focal point of its synthetic utility is often the amino group, a versatile functional handle that can be readily transformed into a variety of other functionalities.
This technical guide provides an in-depth exploration of the reactivity of the amino group in this compound. We will dissect the electronic factors governing its behavior, detail key chemical transformations, provide field-proven experimental protocols, and discuss the analytical characterization of its derivatives. This document is designed to move beyond a simple recitation of facts, offering insights into the causality behind experimental choices and empowering researchers to leverage this molecule's full synthetic potential.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 867338-56-5[1] |
| Molecular Formula | C₆H₅BrN₂O₃[1] |
| Molecular Weight | 233.02 g/mol [1] |
| Appearance | Typically a yellow to brown solid |
Section 1: The Electronic Landscape and Its Influence on Amino Group Reactivity
The reactivity of the amino group in this compound is not governed by the amine in isolation. Instead, it is the result of a complex interplay between all four substituents on the benzene ring. Understanding these electronic effects is paramount to predicting and controlling the molecule's chemical behavior.
Analysis of Individual Substituent Effects
-
Amino (-NH₂) and Hydroxyl (-OH) Groups: Both the amino and hydroxyl groups are powerful activating substituents. Through resonance (+R effect), they donate electron density to the aromatic ring, particularly at the ortho and para positions. This effect would typically make the amino group a strong nucleophile and base.
-
Nitro (-NO₂) Group: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the ring towards electrophilic attack through both inductive (-I) and resonance (-R) effects. Its position ortho to the amino group places it in a prime location to maximally withdraw electron density from the amine's lone pair.
-
Bromo (-Br) Group: As a halogen, bromine exhibits a dual electronic nature. It is inductively electron-withdrawing (-I effect) but is capable of electron donation via resonance (+R effect). In the context of aniline-type reactivity, its deactivating inductive effect generally dominates.
The Net Result: A Modulated Reactivity Profile
The primary determinant of the amino group's reactivity in this molecule is the powerful electron-withdrawing nitro group positioned ortho to it. This "push-pull" arrangement significantly reduces the availability of the nitrogen's lone pair of electrons for donation into a reaction. Consequently, the amino group in this compound is substantially less nucleophilic and less basic than in aniline or even 2-aminophenol. The bromo group, para to the amine, further contributes to this deactivation through its inductive withdrawal. This attenuated reactivity is not a hindrance but rather a feature that can be exploited for selective transformations, preventing the over-reactivity often seen with highly activated anilines.[2][3]
Caption: Push-pull electronic effects on the aromatic ring.
Section 2: Key Synthetic Transformations of the Amino Group
Despite its deactivation, the amino group remains the most versatile site for synthetic elaboration. The key is to select appropriate reagents and conditions that account for its reduced nucleophilicity.
N-Acylation: Protection and Functionalization
N-acylation is a fundamental reaction for this substrate. It serves two primary purposes: protecting the amino group from undesired side reactions (like oxidation) in subsequent steps and serving as a synthetic intermediate for more complex structures. Given the reduced nucleophilicity, the reaction proceeds readily with reactive acylating agents like acid anhydrides or acid chlorides, often in the presence of a base to neutralize the acid byproduct.
-
Setup: To a stirred solution of this compound (1.0 eq) in glacial acetic acid (10 mL per gram of substrate) in a round-bottom flask, add acetic anhydride (1.2 eq).
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into ice-water (100 mL per gram of starting material) with vigorous stirring.
-
Isolation: The N-acetylated product will precipitate as a solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if higher purity is required.
Causality: The use of acetic anhydride provides a highly electrophilic carbonyl carbon for the moderately nucleophilic amino group to attack. Acetic acid serves as a compatible solvent, and the precipitation in water provides a simple and effective method for isolating the less polar amide product.
Diazotization: Gateway to Diverse Functionalities
Diazotization of the primary amino group converts it into a diazonium salt, an exceptionally versatile intermediate.[4] This electrophilic species can subsequently undergo a wide array of transformations, including Sandmeyer reactions (to install halides), Schiemann reactions (to install fluorine), and, most commonly, azo coupling reactions to form highly colored azo dyes. Due to the reduced basicity of the starting amine, diazotization may require slightly more forcing acidic conditions than for a typical aniline.
Caption: General workflow for diazotization and azo coupling.
This protocol is adapted from methodologies used for similarly substituted aminophenols.[5]
-
Diazotization: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in cold water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
Coupling Solution: In a separate beaker, dissolve the coupling partner, Naphthol AS-PH (1.0 eq), in aqueous sodium hydroxide and cool to 0-5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.
-
Isolation: Continue stirring in the ice bath for 1-2 hours to ensure complete reaction. Isolate the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum.
Self-Validation: The success of the diazotization is confirmed by the immediate and vibrant color change upon addition to the coupling partner. The absence of effervescence (N₂ gas evolution) during the coupling step indicates the stability of the diazonium salt under the reaction conditions.
Limitations and Alternative Approaches
-
N-Alkylation: Direct N-alkylation with alkyl halides is often challenging. The reduced nucleophilicity of the amine requires more reactive alkylating agents (e.g., alkyl sulfates) and forcing conditions, which can lead to competing O-alkylation of the phenolic hydroxyl group.
-
Friedel-Crafts Reactions: As with virtually all anilines, this compound does not undergo Friedel-Crafts alkylation or acylation. The amino group acts as a Lewis base, forming a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring more strongly than the nitro group and prevents the reaction.[3]
Section 3: Analytical Characterization
Proper characterization of the starting material and its derivatives is essential for confirming reaction success and ensuring purity. Below is a table of expected spectroscopic features, based on data from analogous compounds.[6]
| Technique | This compound | N-Acetyl Derivative |
| ¹H NMR | Aromatic protons (2H), broad signals for -NH₂ and -OH protons. | Aromatic protons (2H), singlet for acetyl -CH₃ (~2.2 ppm), amide N-H proton (downfield singlet). |
| ¹³C NMR | 6 distinct aromatic carbon signals. | 6 aromatic signals, plus signals for acetyl CH₃ and C=O carbons. |
| IR (cm⁻¹) | ~3400-3200 (N-H, O-H stretches), ~1530 & 1350 (asymmetric & symmetric NO₂ stretches). | ~3300 (N-H stretch), ~1670 (Amide I C=O stretch), ~1530 & 1350 (NO₂ stretches). |
Conclusion
The amino group of this compound presents a classic case of modulated reactivity governed by the electronic push-pull of its neighboring substituents. While its nucleophilicity is significantly attenuated by the ortho-nitro and para-bromo groups, it remains a highly valuable functional handle. Core transformations such as N-acylation and diazotization are reliable and high-yielding, providing robust pathways for molecular elaboration. By understanding the underlying electronic principles and employing validated protocols, researchers in drug development and materials science can effectively utilize this versatile building block to construct complex molecular architectures.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-5-bromo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-Amino-5-bromo-3-nitrophenol. As a highly substituted aromatic compound, its reactivity is governed by a complex interplay of activating and deactivating substituent effects. This document elucidates the directing influences of the amino, bromo, and nitro groups, predicts the regioselectivity of common electrophilic substitution reactions, and provides detailed experimental protocols for key transformations. The insights presented herein are critical for chemists engaged in the synthesis and modification of complex aromatic scaffolds for applications in medicinal chemistry and materials science.
Introduction: The Strategic Importance of this compound
This compound is a multifaceted aromatic building block with significant potential in the synthesis of complex organic molecules. Its unique arrangement of an activating amino group, a deactivating but ortho-, para-directing bromo group, and a strongly deactivating nitro group on a phenol ring presents both challenges and opportunities for selective chemical modifications. Understanding the regiochemical outcomes of electrophilic substitution reactions on this substrate is paramount for its effective utilization in multi-step synthetic sequences. This guide aims to provide a predictive framework for these reactions, grounded in the fundamental principles of physical organic chemistry.
Molecular Architecture and Electronic Landscape
The reactivity of this compound in electrophilic aromatic substitution is dictated by the electronic properties of its substituents. A thorough understanding of their individual and collective influence is essential for predicting the site of electrophilic attack.
Analysis of Substituent Effects
The phenol ring in this compound is adorned with three key substituents, each exerting a distinct electronic influence:
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It is a strong ortho-, para- director.
-
Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron-withdrawing effect, they are ortho-, para- directors because of the resonance donation of their lone pair electrons.[1]
-
Nitro Group (-NO₂): The nitro group is a potent deactivating group due to its strong inductive and resonance electron-withdrawing effects.[2] It is a meta- director.[3][4]
-
Hydroxyl Group (-OH): The hydroxyl group of the phenol is a strong activating group and an ortho-, para- director, similar to the amino group.[5][6]
Predicting the Regioselectivity of Electrophilic Attack
The overall directing effect is a summation of the influences of all substituents. The powerful activating and ortho-, para- directing nature of the amino and hydroxyl groups will dominate the reactivity of the ring. The available positions for electrophilic attack are C4 and C6.
-
Position C4: This position is para to the amino group and ortho to the hydroxyl group. It is sterically unhindered.
-
Position C6: This position is ortho to both the amino and hydroxyl groups. It is also adjacent to the bulky bromine atom, which may introduce steric hindrance.
Considering both electronic and steric factors, the C4 position is the most probable site for electrophilic attack. The strong activation by the amino and hydroxyl groups at this position, coupled with its relative steric accessibility, makes it the most nucleophilic center.
Key Electrophilic Substitution Reactions and Protocols
The following sections detail the predicted outcomes and provide exemplary protocols for common electrophilic substitution reactions on this compound.
Nitration
Further nitration of this compound is expected to introduce a second nitro group at the C4 position. Given the presence of the strongly activating amino and hydroxyl groups, the reaction should proceed under relatively mild conditions to avoid over-reaction or oxidative side reactions.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3,4-dinitrophenol
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Amino-5-bromo-3,4-dinitrophenol.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and the nitrating agent, and it is relatively inert to oxidation.
-
Low Temperature: The reaction is exothermic, and low temperatures are crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.
-
Slow Addition: Dropwise addition of the nitrating agent ensures that the concentration of the electrophile remains low, which helps in controlling the reaction.
Halogenation (Bromination)
Due to the highly activated nature of the phenol ring, halogenation is expected to occur readily, likely without the need for a Lewis acid catalyst.[5] The incoming bromine atom is predicted to substitute at the C4 position.
Experimental Protocol: Synthesis of 2-Amino-4,5-dibromo-3-nitrophenol
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.[7]
-
Addition of Bromine: At room temperature, add a solution of bromine (1.05 eq) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Amino-4,5-dibromo-3-nitrophenol by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Non-polar Solvent: Using a solvent of low polarity like chloroform can help to moderate the reactivity and prevent polysubstitution.[7]
-
No Lewis Acid: The strongly activating amino and hydroxyl groups make the ring sufficiently nucleophilic to react with bromine directly.
-
Sodium Thiosulfate Wash: This is a standard procedure to quench and remove excess bromine from the reaction mixture.
Sulfonation
Sulfonation of phenols typically requires heating with concentrated sulfuric acid.[7] The sulfonic acid group is expected to be introduced at the C4 position. The reversibility of sulfonation can sometimes be exploited for selective blocking of positions.[8]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-hydroxy-6-nitrobenzene-1-sulfonic acid
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.
-
Addition of Sulfonating Agent: Carefully add fuming sulfuric acid (oleum) (2-3 eq) to the flask, which is cooled in an ice bath.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to 80-100 °C for several hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate out upon cooling and dilution. If it remains in solution, it can be isolated by salting out with sodium chloride.
-
Purification: The crude product can be purified by recrystallization from water.
Causality Behind Experimental Choices:
-
Fuming Sulfuric Acid: This is a strong sulfonating agent required to react with the deactivated ring (due to the nitro group).
-
Heating: Sulfonation is often a reversible reaction, and heating is necessary to drive the reaction to completion.
-
Quenching on Ice: This is a standard procedure to dilute the strong acid and precipitate the product.
Friedel-Crafts Reactions: A Case of Unreactivity
Friedel-Crafts alkylation and acylation reactions are unlikely to be successful with this compound. There are two primary reasons for this predicted lack of reactivity:
-
Presence of a Strongly Deactivating Group: The nitro group strongly deactivates the ring, making it not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.[9][10][11][12]
-
Presence of an Amino Group: The basic amino group will react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This forms a complex that places a positive charge on the nitrogen, further deactivating the ring.
Visualizing Reaction Pathways
The following diagrams illustrate the directing effects of the substituents and a general workflow for electrophilic substitution on this compound.
Caption: General experimental workflow for electrophilic substitution.
Summary of Predicted Reactivity
The following table summarizes the predicted outcomes for the electrophilic substitution reactions of this compound.
| Reaction | Reagents | Predicted Major Product | Feasibility |
| Nitration | HNO₃ / H₂SO₄ (or Acetic Acid) | 2-Amino-5-bromo-3,4-dinitrophenol | High |
| Halogenation | Br₂ in CCl₄ | 2-Amino-4,5-dibromo-3-nitrophenol | High |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-bromo-4-hydroxy-6-nitrobenzene-1-sulfonic acid | Moderate to High |
| Friedel-Crafts | R-X / AlCl₃ or RCO-X / AlCl₃ | No Reaction | Very Low |
Conclusion
The electrophilic substitution reactions of this compound are governed by the powerful activating and ortho-, para- directing effects of the amino and hydroxyl groups, leading to a strong preference for substitution at the C4 position. While nitration, halogenation, and sulfonation are expected to proceed with predictable regioselectivity, Friedel-Crafts reactions are anticipated to be unsuccessful due to the presence of deactivating and catalyst-poisoning functional groups. The protocols and predictive models presented in this guide offer a robust framework for the strategic chemical modification of this versatile synthetic intermediate, empowering researchers in the fields of drug discovery and materials science to harness its full potential.
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Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology. [Link]
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2-Amino-5-bromo-3-nitrophenol: A Strategic Precursor for the Synthesis of Advanced Heterocyclic Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among the myriad of precursors available for their synthesis, substituted o-aminophenols represent a class of privileged scaffolds due to their inherent reactivity and capacity for forming fused ring systems. This guide focuses on the synthetic potential of a highly functionalized, yet underutilized, building block: 2-Amino-5-bromo-3-nitrophenol . We will explore its plausible synthesis, its core reactivity towards the formation of key heterocyclic families such as benzoxazoles and phenoxazines, and the strategic implications of its unique substitution pattern. The bromine and nitro moieties are not merely passive substituents; they are versatile chemical handles that unlock advanced, post-synthetic modifications, enabling the creation of complex molecular architectures. This document serves as a technical primer, blending established chemical principles with prospective applications to empower researchers in their quest for novel molecular entities.
Introduction: The Versatility of the o-Aminophenol Scaffold
The o-aminophenol framework is a cornerstone in heterocyclic synthesis. The juxtaposition of a nucleophilic amino group and a hydroxyl group on an aromatic ring provides a reactive diad capable of undergoing cyclization reactions with a wide array of electrophilic partners. This reactivity allows for the construction of numerous biologically active and materially significant heterocycles, most notably benzoxazoles.[1][2]
The specific molecule of interest, this compound, adds layers of strategic complexity and opportunity. Its key features include:
-
The o-Aminophenol Core: Predisposed to cyclization reactions.
-
A Nitro Group: A powerful electron-withdrawing group that modulates the reactivity of the aromatic ring and can be chemically reduced to an amine, opening new synthetic pathways.[3][4]
-
A Bromo Substituent: A classic handle for post-synthetic modification via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
While direct literature on the extensive use of this compound is nascent[5], its synthetic utility can be confidently predicted based on the well-documented chemistry of its structural analogs. This guide will extrapolate from these established principles to provide a forward-looking perspective on its application.
Synthesis of this compound
The synthesis of polysubstituted aromatic compounds requires careful strategic planning concerning the order of functional group introduction, considering their directing effects in electrophilic aromatic substitution. A plausible synthetic route to the title compound could start from a more readily available precursor like 2-amino-3-nitrophenol, which can then be selectively brominated. Alternatively, a route starting from 2-aminophenol could involve a sequence of nitration and bromination, though careful control of conditions would be necessary to achieve the desired regiochemistry. A documented method involves the Sandmeyer-type reaction starting from 2-amino-3-nitrophenol to yield 2-bromo-3-nitrophenol, which would then require a subsequent amination step.[6]
A general approach for synthesizing substituted aminophenols often involves the reduction of the corresponding nitrophenols.[7] For instance, 2-amino-5-nitrophenol has been synthesized from o-aminophenol through a two-step process involving cyclocondensation-nitration followed by hydrolysis.[8]
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor to bicyclic and tricyclic heterocyclic systems.
Synthesis of Substituted Benzoxazoles
Benzoxazoles are a critical class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The most common route to their synthesis is the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester, or aldehyde).
The reaction with a carboxylic acid, often under acidic conditions and heat, is known as the Phillips condensation .[9][10] The mechanism involves the initial formation of an amide bond between the amino group and the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the oxazole ring.
Generalized Experimental Protocol (Phillips Condensation):
-
A mixture of the o-aminophenol (1.0 eq.) and a carboxylic acid (1.1 eq.) is heated in a high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent, or under microwave irradiation to accelerate the reaction.
-
The reaction temperature is typically maintained between 150-250°C.
-
Upon completion, the reaction mixture is cooled and poured into a large volume of ice water or a basic solution (e.g., sodium bicarbonate) to precipitate the crude product.
-
The solid product is collected by filtration, washed thoroughly with water, and purified by recrystallization or column chromatography.
For this compound, this reaction would yield a 5-bromo-7-nitro-2-substituted-benzoxazole . The strong electron-withdrawing nature of the nitro group is expected to decrease the nucleophilicity of the amino group, potentially requiring harsher reaction conditions compared to unsubstituted o-aminophenols.[11]
Synthesis of Phenoxazines
Phenoxazines are tricyclic heteroaromatic compounds with significant applications in materials science (as dyes and in organic electronics) and pharmacology.[12][13] They are typically synthesized via the oxidative coupling of o-aminophenols.[14] A solution of an o-aminophenol can be treated with an oxidizing agent, such as sodium iodate, to induce dimerization and cyclization, forming the 2-aminophenoxazin-3-one core structure.[15]
Generalized Experimental Protocol (Oxidative Dimerization):
-
The substituted o-aminophenol (e.g., 2-amino-8-nitrophenol) is dissolved in a suitable solvent like acetone or methanol.[15]
-
An aqueous solution of an oxidizing agent (e.g., sodium iodate) is added to the solution.[15]
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting precipitate, the phenoxazinone derivative, is collected by filtration, washed, and dried.
Applying this to this compound would be predicted to yield a highly substituted dibromo-dinitrophenoxazinone derivative, a potentially valuable chromophore or electronic material.
The Strategic Value of Substituents: Post-Synthetic Modification
The true synthetic power of this compound is realized when considering the post-synthetic modification (PSM) of the resulting heterocycles. PSM allows for the late-stage introduction of molecular diversity, a highly valuable strategy in drug discovery and materials development.[16][17]
The Bromo Group as a Cross-Coupling Handle
The bromine atom on the heterocyclic product is a prime site for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes.
These reactions transform the simple bromo-substituted heterocycle into a complex, highly decorated molecule, allowing for the fine-tuning of its electronic and steric properties.
The Nitro Group as a Latent Amine
The nitro group is a versatile functional group that can be readily reduced to a primary amine (NH₂).[3] This transformation is typically achieved with high efficiency using methods such as:
-
Catalytic hydrogenation (e.g., H₂, Pd/C).[4]
-
Metal/acid combinations (e.g., SnCl₂, HCl; Fe, HCl).[18]
This reduction dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating and activating group.[18] The newly formed amino group can then participate in a host of subsequent reactions:
-
Acylation to form amides.
-
Alkylation.
-
Diazotization to form diazonium salts, which are themselves versatile intermediates.
-
Formation of a new heterocyclic ring if a suitable reaction partner is available.
Data and Workflow Visualization
Data Summary Table
| Precursor Compound | Heterocyclic Product Class | Key Reaction Type | Required Reagent(s) | Strategic Moieties |
| This compound | Benzoxazoles | Phillips Condensation | Carboxylic Acids / Aldehydes | 5-Bromo, 7-Nitro |
| This compound | Phenoxazines | Oxidative Dimerization | Oxidizing Agent (e.g., NaIO₃) | Dibromo, Dinitro |
Diagrams
.dot
Caption: Proposed synthetic route to the target precursor.
.dot
Caption: Primary heterocyclic synthesis pathways.
.dot
Caption: Post-synthetic modification strategies.
Conclusion
This compound emerges as a precursor of significant strategic value. While it may not be a commonplace starting material, its utility can be logically deduced from the robust and well-established chemistry of the o-aminophenol scaffold. Its true potential is unlocked by viewing its substituents not as static decorations but as dynamic handles for sophisticated, late-stage molecular engineering. The ability to first construct a heterocyclic core and then sequentially or orthogonally modify the bromo and nitro functionalities provides a powerful platform for generating novel chemical libraries. This guide serves to illuminate these possibilities and encourage the adoption of this versatile building block in the rational design of next-generation pharmaceuticals and advanced materials.
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Unlocking a Privileged Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-bromo-3-nitrophenol
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the untapped potential of 2-Amino-5-bromo-3-nitrophenol as a versatile building block in medicinal chemistry. While direct applications of this compound are not extensively documented, a comprehensive analysis of its structural motifs—the aminophenol core, the nitro group, and the bromine substituent—provides a compelling rationale for its utility in developing next-generation therapeutics. This document serves as a roadmap for harnessing the synthetic tractability and inherent biological relevance of this promising molecule.
Physicochemical Properties and Synthetic Foundation
This compound is a multifaceted organic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol . Its structure is characterized by a phenol ring substituted with an amino group, a bromine atom, and a nitro group, creating a unique electronic and steric environment that can be exploited for diverse chemical transformations.
| Property | Value | Source |
| CAS Number | 867338-56-5 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 | [1] |
The synthesis of this compound can be achieved through the bromination of 2-Amino-3-nitrophenol in acetic acid, a process that offers a chemoselective and efficient route to this key intermediate.[1] This straightforward synthesis provides a reliable source of the starting material for more complex derivatizations.
The Strategic Value of Functional Groups in Drug Design
The therapeutic potential of this compound is rooted in the strategic combination of its functional groups, each contributing to its potential pharmacokinetic and pharmacodynamic profiles.
-
The o-Aminophenol Core: This structural motif is a well-established precursor for the synthesis of a variety of heterocyclic compounds, most notably benzoxazoles.[2][3][4] Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The proximity of the amino and hydroxyl groups in this compound facilitates cyclization reactions, making it an ideal starting point for generating libraries of novel heterocyclic entities.
-
The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack and modulating the acidity of the phenolic proton.[7][8][9] In drug design, the nitro group can serve as a pharmacophore, a bio-reductive activation site, or a modulator of physicochemical properties.[10][11] For instance, nitroaromatic compounds have been successfully developed as antibacterial and antiparasitic agents, where the in vivo reduction of the nitro group leads to the formation of cytotoxic reactive species that target pathogenic organisms.[11]
-
The Bromine Substituent: The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding, offering an additional tool for optimizing potency and selectivity. Furthermore, bromophenols found in marine organisms have demonstrated significant pharmacological activities, including antimicrobial and anticancer properties.[12][13][14][15]
Potential Therapeutic Applications and Experimental Workflows
Based on the analysis of its structural components, this compound can be envisioned as a versatile scaffold for the development of novel agents in several key therapeutic areas.
As a Precursor for Novel Antimicrobial Agents
The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. The this compound scaffold offers a promising starting point for the synthesis of novel antimicrobial compounds.
Hypothetical Signaling Pathway and Drug Target:
Caption: Proposed mechanism of action for antimicrobial benzoxazole derivatives.
Experimental Workflow:
Caption: Workflow for the synthesis and evaluation of antimicrobial benzoxazoles.
Detailed Protocol for Antimicrobial Screening (Broth Microdilution Method): [16][17][18][19]
-
Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a stock solution of the synthesized benzoxazole derivatives in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
As a Scaffold for Novel Anticancer Agents
The unique electronic and structural features of this compound also make it an attractive starting point for the development of novel anticancer agents. Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[20][21][22]
Hypothetical Signaling Pathway and Drug Target:
Caption: Potential mechanism of action for anticancer phenolic derivatives.
Experimental Workflow:
Caption: Workflow for the synthesis and evaluation of anticancer derivatives.
Detailed Protocol for Cytotoxicity Screening (MTT Assay): [23][24]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Conclusion
This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its synthetic accessibility and the presence of multiple, strategically positioned functional groups provide a rich platform for the generation of diverse chemical libraries. The potential for this molecule to serve as a precursor to novel antimicrobial and anticancer agents warrants significant further investigation. This technical guide provides a foundational framework and actionable experimental protocols to empower researchers to unlock the full therapeutic potential of this intriguing chemical entity. The systematic exploration of its derivatization and biological evaluation is poised to yield novel drug candidates with the potential to address pressing unmet medical needs.
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Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. Available at: [Link]
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Hossain, T. J. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). NIH. Available at: [Link]
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Anusha, P., & Rao, J. V. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Innovare Academic Sciences. Available at: [Link]
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Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available at: [Link]
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Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed. NIH. Available at: [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Anti-Arthritic and Anti-Cancer Activities of Polyphenols: A Review of the Most Recent In Vitro Assays - MDPI. Available at: [Link]
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Hossain, T. J. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]
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Synthesis of phenol-derivatives and biological screening for anticancer activity. Bentham Science. Available at: [Link]
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Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Request PDF. ResearchGate. Available at: [Link]
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Hossain, T. J. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]
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MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. Available at: [Link]
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Assessment of antimicrobial activity - Protocols.io. (2019). Available at: [Link]
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Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018). Available at: [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC - NIH. Available at: [Link]
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Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available at: [Link]
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The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. Available at: [Link]
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Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. Available at: [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. Available at: [Link]
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The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC - NIH. Available at: [Link]
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Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. NIH. Available at: [Link]
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SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. ARKIVOC. Available at: [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
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Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed. NIH. Available at: [Link]
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The Strategic deployment of 2-Amino-5-bromo-3-nitrophenol as a Precursor for Advanced Dye Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the dynamic landscape of chromophore development, the strategic selection of molecular building blocks is paramount to achieving novel dyes with tailored properties. Among the myriad of aromatic intermediates, 2-Amino-5-bromo-3-nitrophenol emerges as a compound of significant interest. Its unique trifunctional substitution pattern—comprising an amino group amenable to diazotization, a bromine atom that can influence solubility and act as a synthetic handle, and a nitro group that modulates the electronic properties of the aromatic ring—positions it as a versatile precursor for a new generation of azo and heterocyclic dyes. This guide, intended for researchers and professionals in dye chemistry and drug development, delves into the synthesis, functionalization, and application of this compound as a cornerstone for innovative dye design.
Core Chemistry and Synthetic Pathways
The utility of this compound in dye synthesis is primarily centered around the reactivity of its primary amino group. This group can be readily converted into a diazonium salt, a highly reactive intermediate that serves as the electrophile in azo coupling reactions.
Synthesis of the Building Block: A Multi-step Approach
A plausible synthetic route to this compound begins with a more readily available precursor, such as 2-aminophenol. The synthesis involves a series of electrophilic aromatic substitution reactions, carefully controlled to achieve the desired substitution pattern. A representative synthetic approach is outlined below:
Caption: Synthetic pathway to this compound.
It is crucial to control the reaction conditions during nitration to favor the formation of the desired isomer. Subsequent bromination of the activated ring directs the bromine atom to the position ortho to the hydroxyl group and meta to the nitro group.
The Gateway to Azo Dyes: Diazotization and Coupling
The transformation of this compound into azo dyes follows the classical and well-established two-step process of diazotization and azo coupling.
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The instability of diazonium salts necessitates their immediate use in the subsequent coupling reaction.
Caption: Diazotization of this compound.
Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form the stable azo linkage (-N=N-), which is the defining chromophore of azo dyes. The choice of the coupling component is critical as it significantly influences the final color and properties of the dye.
Common classes of coupling components include:
-
Phenols and Naphthols: These compounds couple in weakly alkaline conditions. The hydroxyl group is a strong activating group, directing the electrophilic diazonium salt to the ortho or para position.
-
Aromatic Amines: These couple in weakly acidic conditions. The amino group is also a strong activator, directing the coupling to the para position.
-
Active Methylene Compounds: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., β-ketoesters, malononitriles) can also act as coupling components.
Caption: General scheme for azo coupling.
Designing Novel Dyes: Structure-Property Relationships
The strategic advantage of using this compound lies in the predictable influence of its substituents on the properties of the resulting dyes.
-
The Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group plays a crucial role in the electronic structure of the dye molecule. It can lead to a bathochromic (red) shift in the absorption maximum, resulting in deeper colors. The presence of the nitro group can also enhance the lightfastness of the dye.
-
The Bromo Group (Br): The bromine atom, being a halogen, has a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density through resonance. Its presence can influence the dye's shade and is known to improve properties such as lightfastness and sublimation fastness in disperse dyes. Furthermore, the bromine atom can serve as a reactive site for further chemical modification, opening avenues for the synthesis of more complex dye structures.
-
The Hydroxyl Group (OH): The phenolic hydroxyl group can participate in intramolecular hydrogen bonding with the azo linkage, which can affect the planarity of the molecule and, consequently, its color. It also provides a site for potential metal chelation, leading to the formation of metal-complex dyes with enhanced fastness properties.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the synthesis of azo dyes from this compound. These should be adapted and optimized based on the specific coupling component used.
Protocol 1: Diazotization of this compound
-
Dissolution: Dissolve a known molar equivalent of this compound in a suitable volume of dilute hydrochloric acid (e.g., 2 M). Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The reaction is typically complete within 15-30 minutes.
-
Excess Nitrite Removal: If necessary, destroy any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. The resulting diazonium salt solution should be kept cold and used immediately.
Protocol 2: Azo Coupling with a Naphthol Derivative
-
Coupling Component Solution: Dissolve a molar equivalent of the chosen naphthol derivative (e.g., Naphthol AS) in a dilute aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold solution of the coupling component with vigorous stirring. Maintain the temperature below 10 °C.
-
pH Adjustment: During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the controlled addition of a sodium carbonate solution. A colored precipitate of the azo dye will form.
-
Isolation and Purification: After the addition is complete, continue stirring the mixture for 1-2 hours to ensure complete reaction. Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum oven at a moderate temperature. Recrystallization from a suitable solvent (e.g., ethanol, DMF) may be necessary for further purification.
Characterization of Novel Dyes
The structural elucidation and characterization of the newly synthesized dyes are crucial for understanding their properties and potential applications. A combination of spectroscopic techniques is typically employed.
| Technique | Information Obtained | Expected Observations for Azo Dyes |
| UV-Visible Spectroscopy | Provides information about the electronic transitions and the color of the dye. | A strong absorption band in the visible region (400-700 nm) corresponding to the π → π* transition of the conjugated azo system. The λmax will vary depending on the coupling component and substituents. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of key functional groups. | Characteristic peaks for -N=N- stretching (around 1400-1450 cm⁻¹), O-H stretching (broad band around 3200-3600 cm⁻¹), C-NO₂ stretching (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure and the connectivity of atoms. | Aromatic protons and carbons will show characteristic chemical shifts. The exact peak positions and splitting patterns will depend on the specific structure of the dye. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized dye. |
Potential Applications and Future Directions
Dyes derived from this compound are expected to find applications in various fields due to their anticipated properties:
-
Textile Dyes: The presence of polar groups (OH, NO₂) and the potential for good lightfastness make these compounds promising candidates for disperse dyes for synthetic fibers like polyester and polyamide.
-
Functional Dyes: The unique electronic properties imparted by the nitro and bromo substituents may lead to applications in functional materials, such as non-linear optics, organic electronics, and chemosensors.
-
Pharmaceutical and Biological Probes: Azo compounds are known to possess a wide range of biological activities. Dyes derived from this building block could be investigated for their potential as antimicrobial agents, anticancer drugs, or as fluorescent probes in biological imaging.
Future research in this area should focus on expanding the library of novel dyes by exploring a wider range of coupling components, including heterocyclic amines and active methylene compounds. Furthermore, the functionalization of the bromine atom could lead to the synthesis of polymeric dyes or the attachment of the chromophore to other molecules of interest.
Conclusion
This compound stands as a building block with considerable untapped potential for the synthesis of novel and functional dyes. Its well-defined substitution pattern allows for a rational design approach to tune the color and properties of the resulting chromophores. By leveraging the established chemistry of diazotization and azo coupling, researchers can readily access a diverse range of new dye structures. The in-depth understanding of the synthesis, characterization, and structure-property relationships outlined in this guide provides a solid foundation for the exploration and exploitation of this versatile intermediate in the ongoing quest for advanced coloring and functional materials.
References
- Note: As specific literature directly detailing the synthesis and application of dyes from this compound is limited, the following references provide foundational knowledge and examples of related chemistry th
-
Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents (US4743595A). Available at:
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical and Pharmaceutical Research, 2014, 6(7):2010-2015.
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 2022, 12, 27588-27616. Available at: [Link]
-
Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry 2013, 3(5): 126-135. Available at: [Link]
-
The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Molecules 2023, 28(3), 1419. Available at: [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules 2024, 29(1), 235. Available at: [Link]
A Theoretical Investigation into the Electronic Structure of 2-Amino-5-bromo-3-nitrophenol: A Guide for Researchers
This technical guide provides a comprehensive framework for the theoretical study of the electronic structure of 2-Amino-5-bromo-3-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust computational methodology, explains the rationale behind the chosen theoretical approaches, and details the expected outcomes and their significance. By leveraging established quantum mechanical calculations, we aim to elucidate the molecular properties of this compound, offering insights into its reactivity, stability, and potential applications.
Introduction: The Significance of Substituted Nitrophenols
Nitroaromatic compounds are a class of molecules with significant industrial and pharmaceutical relevance.[1][2] Their unique electronic properties, stemming from the presence of the electron-withdrawing nitro group, make them valuable precursors in the synthesis of dyes, polymers, and pharmaceuticals.[2] However, these same properties can also contribute to their biological activity and potential toxicity.[1][2] The electronic structure of a molecule is paramount in determining its chemical behavior. For a multi-substituted aromatic ring like this compound, the interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the halogen substituent creates a complex electronic environment.
A thorough understanding of this electronic landscape is crucial for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic signatures. Such knowledge is invaluable in the field of drug design, where molecular recognition and binding affinity are governed by electronic complementarity between a ligand and its target. This guide will, therefore, detail a theoretical protocol to comprehensively characterize the electronic properties of this compound.
Proposed Computational Methodology: A Self-Validating System
The selection of an appropriate theoretical method is critical for obtaining accurate and reliable results. Based on previous computational studies on similar nitrophenol and halogenated nitroaromatic systems, a combination of Density Functional Theory (DFT) and ab initio methods is recommended.[3][4][5]
Rationale for Method Selection
Density Functional Theory (DFT) has proven to be a powerful and efficient tool for studying the electronic structure of medium-sized organic molecules.[6][7] The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated excellent performance in predicting the geometries and electronic properties of nitroaromatic compounds.[4]
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock approximation. While computationally more demanding, MP2 calculations can serve as a benchmark to validate the results obtained from DFT.[8]
For the basis set, a Pople-style basis set such as 6-311+G(d,p) is recommended. This basis set provides a good balance between computational cost and accuracy, and includes diffuse functions (+) to accurately describe the electron distribution in anions and molecules with lone pairs, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.
Computational Workflow
The proposed computational investigation will follow a systematic, multi-step approach to ensure the reliability of the results.
Caption: A flowchart of the proposed computational workflow for the theoretical study of this compound.
Experimental Protocols: A Step-by-Step Guide
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
Step 2: Geometry Optimization
-
Perform a full geometry optimization without any symmetry constraints using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.
-
This step will locate the minimum energy conformation of the molecule on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
Calculate the harmonic vibrational frequencies at the same level of theory as the optimization.
-
The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
Step 4: Single Point Energy and Molecular Orbital Analysis
-
Perform a single point energy calculation on the optimized geometry to obtain accurate electronic energies and molecular orbitals.
-
Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic excitation properties and reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.
Step 5: Molecular Electrostatic Potential (MEP) Mapping
-
Generate the MEP map to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.[6] Red regions on the MEP map indicate areas of high electron density (nucleophilic), while blue regions represent areas of low electron density (electrophilic).
Step 6: Calculation of Spectroscopic Properties
-
Simulate the infrared (IR) and UV-Visible spectra using the optimized geometry and calculated vibrational frequencies and electronic transitions, respectively. These theoretical spectra can be compared with experimental data for validation.
Expected Results and Data Presentation
The theoretical investigation will yield a wealth of quantitative data that will be summarized for clarity and ease of comparison.
Tabulated Data
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C | Calculated Value | Calculated Value | Calculated Value |
| C-N | Calculated Value | Calculated Value | Calculated Value |
| C-O | Calculated Value | Calculated Value | Calculated Value |
| C-Br | Calculated Value | Calculated Value | Calculated Value |
| N-O | Calculated Value | Calculated Value | Calculated Value |
| C-H | Calculated Value | Calculated Value | Calculated Value |
| N-H | Calculated Value | Calculated Value | Calculated Value |
| O-H | Calculated Value | Calculated Value | Calculated Value |
Table 2: Calculated Electronic Properties
| Property | Value (a.u.) | Value (eV) |
| HOMO Energy | Calculated Value | Calculated Value |
| LUMO Energy | Calculated Value | Calculated Value |
| HOMO-LUMO Gap | Calculated Value | Calculated Value |
| Dipole Moment | Calculated Value | - |
Visualized Molecular Properties
The following visualizations will be generated to provide a qualitative understanding of the electronic structure.
Caption: Key molecular property visualizations to be generated from the computational study.
Discussion and Implications
The theoretical data will provide a deep understanding of the structure-property relationships in this compound. The distribution of electron density, as revealed by the MEP map, will highlight the regions of the molecule most likely to engage in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. The HOMO-LUMO gap will offer insights into the molecule's kinetic stability and its potential to participate in charge-transfer interactions.
These findings will have direct implications for drug development by:
-
Guiding lead optimization: Understanding the electronic properties can inform chemical modifications to enhance binding affinity and selectivity.
-
Predicting metabolic fate: The reactive sites identified by the MEP map can suggest potential sites of metabolic transformation.
-
Interpreting experimental data: The calculated spectroscopic properties can aid in the analysis and interpretation of experimental IR and UV-Vis spectra.
References
-
Loos, P., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(9), 1207-1215. [Link]
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Guo, S., & Li, H. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres, 2(6), 1341-1351. [Link]
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Chen, X., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 601. [Link]
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Hamburger, P. A., et al. (2023). Photochemistry of Nitrophenols in an Organic Solvent: An Experimental and Computational Study. Atmospheres, 14(2), 368. [Link]
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Ernst, M., et al. (2020). Ultrafast Dynamics of o-Nitrophenol: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 124(35), 7073-7083. [Link]
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Ernst, M., et al. (2020). Ultrafast Dynamics of o-Nitrophenol: An Experimental and Theoretical Study. ResearchGate. [Link]
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Autechem. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Synthesis of 2-Amino-5-bromophenol: A Deep Dive for Chemical Researchers. Retrieved from [Link]
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Shmonina, V. P., et al. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 34(3), 1236-1245. [Link]
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Bjørn-Yoshimoto, W. (2017). What is the structure of 2-amino-5-bromo-3nitrobenzenesulphonic acid?. Quora. [Link]
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Corma, A., et al. (2021). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Catalysis Reviews, 63(4), 579-663. [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
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Wang, Y., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 23(15), 8565. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
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Alparone, A. (1998). Ab Initio Study of Formazan and 3-Nitroformazan. Journal of the Chemical Society, Faraday Transactions, 94(1), 17-23. [Link]
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Beytur, M., & Yüksek, H. (2022). Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-Yl]-Phenoxyacetic Acide. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 18, 29-35. [Link]
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Mandal, S., et al. (2022). Hybrid Functional and Plane Waves based Ab Initio Molecular Dynamics Study of the Aqueous Fe2+/Fe3+ Redox Reaction. arXiv. [Link]
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Arjunan, V., et al. (2012). Vibrational and ab initio studies of 3-acetyl-6-bromocoumarin and 3-acetyl-6-methylcoumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 727-737. [Link]
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Methodological & Application
Synthesis protocol for azo dyes using "2-Amino-5-bromo-3-nitrophenol"
An Application Note for the Synthesis of Azo Dyes Utilizing 2-Amino-5-bromo-3-nitrophenol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes using this compound as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning the textile, pharmaceutical, and analytical chemistry sectors.[1] The specific molecular architecture of this compound, featuring electron-withdrawing bromo and nitro groups, makes it an excellent precursor for producing dyes with high lightfastness and specific color properties. This guide details the underlying chemical principles, a step-by-step laboratory protocol, characterization techniques, and critical safety considerations tailored for researchers and professionals in chemical and drug development.
Scientific Principles and Rationale
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, achieved through a robust two-step process: diazotization and azo coupling.[1][2][3]
Step 1: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3][4]
The reaction is performed at a strictly controlled low temperature (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[5] The electron-withdrawing nitro and bromo groups on the this compound ring help to stabilize the diazonium salt to some extent, but the low-temperature requirement remains critical for safety and yield.
Step 2: Azo Coupling
The diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[1] Common coupling components include phenols, naphthols, and anilines. The coupling reaction's efficiency and the position of the substitution are highly dependent on the pH of the reaction medium.
-
For Phenolic Couplers: The reaction is typically carried out under mildly alkaline conditions (pH 8-10). In this range, the phenol is deprotonated to form the more strongly activating phenoxide ion, which enhances its electron-donating ability and facilitates the electrophilic attack by the diazonium ion.
-
For Aniline Couplers: The coupling is performed in a mildly acidic medium (pH 4-5) to ensure that while the diazonium salt is present, the concentration of the free, unprotonated amine in the coupling component is sufficient for the reaction to proceed.
The final structure, and thus the color and properties of the dye, is determined by both the diazo component (this compound) and the chosen coupling component.[2]
Experimental Workflow and Protocol
The following protocol outlines the synthesis of an azo dye using this compound and 2-Naphthol as the coupling component. This procedure can be adapted for other phenolic or naphtholic couplers.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv.) | Quantity | Purpose |
| This compound | C₆H₅BrN₂O₃ | 233.02 | 1.0 | 2.33 g | Diazo Component |
| Concentrated HCl (37%) | HCl | 36.46 | ~3.0 | 2.5 mL | Acid Catalyst |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 0.72 g | Diazotizing Agent |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.0 | 1.44 g | Coupling Component |
| Sodium Hydroxide | NaOH | 40.00 | ~2.5 | 1.0 g | pH Control |
| Sulfamic Acid | H₃NSO₃ | 97.09 | As needed | ~0.1 g | Nitrous Acid Scavenger |
| Distilled Water | H₂O | 18.02 | - | As needed | Solvent |
| Ice | H₂O | 18.02 | - | As needed | Coolant |
Protocol: Part A - Diazotization
-
Preparation of Amine Solution: In a 100 mL beaker, add 2.33 g (0.01 mol) of this compound to 20 mL of distilled water. While stirring, slowly add 2.5 mL of concentrated HCl. Stir until a fine suspension or solution is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring. Maintain this temperature throughout the diazotization process.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water. Cool this solution in the ice bath.
-
Diazotization Reaction: Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes. Crucially, ensure the temperature does not rise above 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.
-
Check for Excess Nitrous Acid: After the addition is complete, continue stirring for another 15 minutes in the ice bath. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.
-
Quench Excess Nitrous Acid: If the test is positive, add a small amount of sulfamic acid (~50-100 mg) and stir until the starch-iodide test is negative. This step is vital to prevent unwanted side reactions. The resulting diazonium salt solution should be used immediately.
Protocol: Part B - Azo Coupling
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-Naphthol in 30 mL of a 1 M sodium hydroxide solution. Stir until fully dissolved, then cool the solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-Naphthol solution.
-
Dye Precipitation: An intensely colored precipitate should form immediately.
-
Complete the Reaction: Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.
-
Isolation: Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid precipitate with several portions of cold distilled water until the filtrate is neutral. Allow the product to air-dry or dry it in a desiccator. For higher purity, recrystallization from a suitable solvent like ethanol or glacial acetic acid may be performed.
Visualization of Synthesis Workflow
The overall experimental process can be visualized as a logical sequence of steps.
Caption: Experimental workflow for azo dye synthesis.
Characterization of the Synthesized Dye
To confirm the structure and purity of the final product, the following analytical techniques are recommended:
-
Melting Point: Determination of the melting point can provide a preliminary indication of purity.
-
UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum to find the wavelength of maximum absorption (λmax), which corresponds to the dye's color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. Look for characteristic peaks for the azo bond (-N=N-) stretch (typically weak, around 1450-1500 cm⁻¹), O-H stretch (broad, ~3200-3500 cm⁻¹), and C-NO₂ stretches (~1530 and 1350 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of the final dye molecule.[7]
Critical Safety Precautions
Adherence to strict safety protocols is paramount during this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile). All operations should be conducted inside a certified chemical fume hood.
-
Handling Reagents:
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[8]
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.
-
Sodium Nitrite: A strong oxidizer and is toxic if ingested.
-
-
The Hazard of Diazonium Salts: Solid diazonium salts are notoriously unstable and can be shock-sensitive explosives. NEVER isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution (0-5 °C) and use it immediately after preparation.[5]
-
Temperature Control: The diazotization reaction is highly exothermic. Slow, dropwise addition of the nitrite solution and efficient cooling are essential to prevent a runaway reaction.[5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any unreacted diazonium salt with a suitable agent before disposal.
References
-
Hassan, S. A., et al. (2024). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Journal of Molecular Structure, 1301, 137361. Available at: [Link]
-
Patel, N. K., et al. (2024). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 16(1), 1-8. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Available at: [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available at: [Link]
-
Kohl, M., et al. (2023). New Azo Dyes-Based Mg Complex Pigments for Optimizing the Anti-Corrosion Efficiency of Zinc-Pigmented Epoxy Ester Organic Coatings. ResearchGate. Available at: [Link]
-
Pérez-Venegas, M., et al. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available at: [Link]
-
Vidya, V. G., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
- Google Patents. (n.d.). EP0098288A1 - Mixtures of azo dyes from 2-amino-3-nitro-5-acyl thiophenes and certain aniline couplers.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 7-Acetyl-8-bromo-3,4-dihydro-2H-1,5-benzodioxepine. Available at: [Link]
-
Rawski, P. A., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition. Available at: [Link]
-
Alonso, F., et al. (2008). Synthesis of azo compounds by nanosized iron-promoted reductive coupling of aromatic nitro compounds. Tetrahedron Letters, 49(12), 2034-2038. Available at: [Link]
-
Chem, P. R., & Hazards, P. (2019). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available at: [Link]
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- 8. echemi.com [echemi.com]
Application Note: Synthesis of 6-Bromo-8-nitroquinolin-7-ol via a Modified Skraup Reaction
Abstract
This application note provides a detailed experimental protocol for the synthesis of 6-bromo-8-nitroquinolin-7-ol from 2-amino-5-bromo-3-nitrophenol. The quinoline scaffold is a privileged structure in medicinal chemistry, and the development of robust synthetic routes to novel substituted quinolines is of significant interest to researchers in drug discovery.[1] This protocol utilizes a modified Skraup synthesis, a classic and versatile method for quinoline formation, adapted to accommodate the highly deactivated nature of the starting aniline derivative. The procedure outlines the reaction setup, purification, and characterization of the target compound, offering field-proven insights to navigate the challenges associated with this transformation.
Introduction: The Enduring Importance of the Quinoline Core
The quinoline ring system, consisting of a fused benzene and pyridine ring, is a cornerstone of heterocyclic chemistry and a frequent motif in pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. Consequently, the development of efficient and adaptable synthetic methodologies to access functionally diverse quinolines remains a critical endeavor in medicinal chemistry and materials science.
This document details a robust protocol for the synthesis of 6-bromo-8-nitroquinolin-7-ol, a novel quinoline derivative, from the commercially available this compound. The presence of bromo, nitro, and hydroxyl functionalities on the quinoline core provides multiple handles for further chemical modification, making the target compound a valuable building block for the synthesis of new chemical entities.
Theoretical Foundation: Navigating the Skraup Synthesis with a Deactivated Substrate
The Skraup synthesis is a powerful, albeit often aggressive, method for constructing the quinoline ring system.[2] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2] The reaction proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3][4]
-
Michael Addition: The aniline performs a conjugate addition to the acrolein.[4]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration to form a 1,2-dihydroquinoline.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline.[4]
A significant challenge in the synthesis of 6-bromo-8-nitroquinolin-7-ol is the presence of two strong electron-withdrawing groups (nitro and bromo) on the starting aniline. These groups deactivate the aromatic ring, making the electrophilic cyclization step more difficult. It has been observed that anilines bearing strong electron-withdrawing groups can lead to decreased yields in Skraup-type reactions.[5]
Conversely, the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is often considered a milder alternative. However, this method is highly sensitive to electron-withdrawing substituents on the aniline, which can inhibit the formation of the key enamine intermediate, potentially preventing the cyclization altogether.[6] Therefore, the more robust, albeit harsher, conditions of the Skraup synthesis are deemed more suitable for this transformation. This protocol incorporates modifications to control the exothermic nature of the reaction and drive it to completion despite the deactivated substrate.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step guide for the synthesis of 6-bromo-8-nitroquinolin-7-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | (e.g., Sigma-Aldrich) | 16293-37-9 |
| Glycerol | ACS Reagent, ≥99.5% | (e.g., Fisher Scientific) | 56-81-5 |
| Sulfuric Acid | ACS Reagent, 95-98% | (e.g., VWR) | 7664-93-9 |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | ACS Reagent | (e.g., Sigma-Aldrich) | 7782-63-0 |
| Nitrobenzene | ACS Reagent, ≥99% | (e.g., Alfa Aesar) | 98-95-3 |
| Deionized Water | N/A | N/A | 7732-18-5 |
| Sodium Hydroxide | Pellets, ACS Reagent | (e.g., EMD Millipore) | 1310-73-2 |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | (e.g., Fisher Scientific) | 75-09-2 |
| Anhydrous Magnesium Sulfate | ACS Reagent | (e.g., Sigma-Aldrich) | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | (e.g., Sorbent Technologies) | 7631-86-9 |
| Ethyl Acetate | ACS Reagent, ≥99.5% | (e.g., Fisher Scientific) | 141-78-6 |
| Hexanes | ACS Reagent | (e.g., Fisher Scientific) | 110-54-3 |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Reaction Workflow
Caption: Workflow for the synthesis of 6-bromo-8-nitroquinolin-7-ol.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound (10.0 g, 42.9 mmol), glycerol (23.7 g, 257.4 mmol), and ferrous sulfate heptahydrate (1.0 g).
-
Acid Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (25 mL) through the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 70 °C.
-
Addition of Oxidizing Agent: Once the acid addition is complete, remove the ice bath and add nitrobenzene (5.3 g, 42.9 mmol).
-
Reaction: Heat the reaction mixture to 130-140 °C using a heating mantle and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto 500 g of crushed ice in a large beaker with stirring.
-
Basification: Slowly neutralize the acidic solution by adding a 30% (w/v) aqueous sodium hydroxide solution until the pH reaches 7-8. This should be done in an ice bath to control the exotherm. A dark precipitate will form.
-
Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude product should be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection: Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Final Product: Evaporate the solvent from the combined fractions to yield 6-bromo-8-nitroquinolin-7-ol as a solid.
Expected Results and Characterization
The final product, 6-bromo-8-nitroquinolin-7-ol, is expected to be a yellowish to brown solid. The structure should be confirmed using standard analytical techniques.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the quinoline protons. The proton on the pyridine ring will likely be the most deshielded. The hydroxyl proton may appear as a broad singlet. Due to the substitution pattern, complex splitting patterns (doublets, doublets of doublets) are anticipated.[7][8]
-
¹³C NMR: The spectrum will show the expected number of carbon signals for the quinoline core. The carbons attached to the nitro group and bromine will be significantly influenced.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum should exhibit characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C=N and C=C stretching (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.[9]
-
C-Br stretch: A band in the lower frequency region (typically 500-650 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the product. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), which will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction becomes too violent | Rate of heating is too fast; insufficient moderation. | Ensure slow and controlled heating. Add the sulfuric acid more slowly and with efficient cooling. |
| Low or no product yield | Incomplete reaction due to insufficient heating time or temperature; deactivation by nitro group. | Ensure the reaction is heated at the specified temperature for the full duration. Consider a higher temperature or longer reaction time if starting material persists. |
| Difficult purification | Formation of polymeric byproducts. | Ensure the reaction temperature does not significantly exceed the recommended range. Perform the neutralization step at a low temperature. |
| Product remains in aqueous layer | Incomplete neutralization; product is in its protonated form. | Ensure the pH is adjusted to at least 7-8. Perform additional extractions with dichloromethane. |
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nitrobenzene: Toxic and a suspected carcinogen. It is readily absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Exothermic Reaction: The reaction is highly exothermic, especially during the addition of sulfuric acid and the initial heating phase. Use a sturdy setup and have an ice bath readily available for emergency cooling.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Brown, W. D., & Gouliaev, A. H. (2004). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.
- Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Al-Busafi, S. N. (2017).
- Al-Busafi, S. N. (2017).
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
- TSI Journals. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Syntheses. (n.d.). 3-hydroxyquinoline. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. ChemicalBook.
- MDPI. (n.d.).
- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- UNCW Institutional Repository. (n.d.).
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube.
- ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...
- ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ.
- ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Jetir.Org. (n.d.).
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Combes quinoline synthesis | Request PDF.
- Wikipedia. (n.d.). Skraup reaction. Wikipedia.
- MDPI. (2024).
- The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- TÜBİTAK Academic Journals. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.
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Diazotization of "2-Amino-5-bromo-3-nitrophenol" for coupling reactions
An Application Guide to the Diazotization of 2-Amino-5-bromo-3-nitrophenol and Subsequent Azo Coupling Reactions
Introduction
The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, serving as a gateway to a vast array of functional group transformations. First reported by Peter Griess in 1858, this process converts a primary aromatic amine into a highly versatile diazonium salt intermediate.[1] These salts are pivotal in the synthesis of azo compounds, which constitute the largest and most important class of synthetic dyes, accounting for approximately 70% of industrial colorants.[2]
This application note provides a detailed technical guide for the diazotization of this compound and its subsequent use in azo coupling reactions. The unique substitution pattern of this molecule—featuring a halogen (bromo), a strong electron-withdrawing group (nitro), and a phenolic hydroxyl group—presents specific challenges and opportunities. The electron-withdrawing substituents enhance the electrophilicity of the resulting diazonium ion, making it a potent partner in coupling reactions, while also influencing the stability of the intermediate and the properties of the final azo dye.[3][4]
This guide is intended for researchers, chemists, and process development scientists. It offers not only a step-by-step protocol but also delves into the mechanistic underpinnings, safety imperatives, and critical process parameters to ensure successful, safe, and reproducible outcomes.
Reaction Mechanisms
The overall process is a two-stage synthesis: (1) the formation of the aryl diazonium salt (Diazotization) and (2) the electrophilic aromatic substitution reaction of this salt with a coupling partner (Azo Coupling).[3][5][6]
Part 1: The Diazotization of this compound
The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7][8] The acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[9][10] The nucleophilic nitrogen of the primary amino group on this compound then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule yield the final aryl diazonium ion.[1][11]
Part 2: The Azo Coupling Reaction
In the coupling stage, the aryl diazonium ion functions as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[2][5][12] Common coupling components include phenols and anilines. The reaction is an electrophilic aromatic substitution that typically occurs at the para-position of the activating group on the coupling component, unless that position is blocked.[12][13] The reaction's pH is critical: phenols couple under mildly alkaline conditions (pH 9-10) to form the more nucleophilic phenoxide ion, while anilines couple in mildly acidic conditions (pH 4-5) to ensure the amino group remains largely unprotonated.[2][14]
Materials and Reagents
High-purity reagents are essential for optimal yield and product quality.
| Reagent | CAS Number | Molecular Wt. | Recommended Purity | Notes |
| This compound | 867338-56-5 | 233.02 g/mol | >98% | Starting aromatic amine. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | >99% (ACS grade) | Source of nitrous acid. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 g/mol | ~37% (ACS grade) | Acid catalyst. |
| Sulfamic Acid (H₃NSO₃) | 5329-14-6 | 97.09 g/mol | >99% | For quenching excess nitrous acid. |
| Urea ((NH₂)₂CO) | 57-13-6 | 60.06 g/mol | >99% | Alternative for quenching nitrous acid. |
| Starch-Iodide Paper | N/A | N/A | Indicator grade | To test for the presence of nitrous acid. |
| Coupling Component (e.g., Phenol) | 108-95-2 | 94.11 g/mol | >99% | Nucleophile for coupling reaction. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | >98% | For pH adjustment in coupling with phenols. |
| Distilled/Deionized Water | 7732-18-5 | 18.02 g/mol | High Purity | Reaction solvent. |
Experimental Protocols
Critical Safety Note: Diazonium salts are thermally unstable and potentially explosive when isolated in a dry, solid state.[15][16] These protocols are designed for in situ use of the diazonium salt solution. NEVER attempt to isolate the solid diazonium salt.
Protocol 1: Diazotization of this compound
This protocol details the preparation of the reactive diazonium salt solution.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2.33 g (10.0 mmol) of this compound in 25 mL of water.
-
Acidification: Add 2.5 mL (~30 mmol) of concentrated hydrochloric acid to the suspension. Stir the mixture and cool it to 0-5 °C using an ice-salt bath. The amine salt may precipitate, forming a fine slurry.
-
Nitrite Solution: In a separate beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. [7][8][15][16] A clear, pale yellow solution of the diazonium salt should form.
-
Check for Excess Nitrous Acid: After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess HNO₂.[15][16]
-
Quench Excess Nitrous Acid: If the test is positive, add a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative. This step is vital to prevent unwanted side reactions.[15]
-
Immediate Use: The resulting cold diazonium salt solution is unstable and must be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Phenol (Illustrative Example)
This protocol describes the coupling of the prepared diazonium salt with phenol to produce an azo dye.
-
Coupling Solution Preparation: In a separate beaker, dissolve 0.94 g (10.0 mmol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred alkaline phenol solution over 30 minutes.[17] The temperature should be maintained below 10 °C.
-
Dye Formation: A brightly colored precipitate of the azo dye should form immediately upon addition. The color of the solution will deepen significantly.
-
Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the reaction proceeds to completion.
-
Isolation: Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold water until the filtrate is neutral. This removes inorganic salts and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C).
Expertise & Causality: Why Experimental Choices Matter
-
Strict Temperature Control (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermodynamically unstable and readily decompose, with loss of N₂ gas, at higher temperatures.[8] This decomposition is often exothermic, creating a risk of thermal runaway.[16] The electron-withdrawing nitro group on the aromatic ring further destabilizes the diazonium salt, making low-temperature control even more imperative.[4][18]
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and decomposes quickly.[8] Therefore, it is always generated in situ by reacting sodium nitrite with a strong acid immediately before use, ensuring a controlled and steady supply for the diazotization.[8]
-
Stoichiometric Control of Nitrite: Using only a slight excess of sodium nitrite is crucial. A large excess of unreacted nitrous acid can lead to unwanted side reactions, including the nitrosation of the coupling component (e.g., phenol), reducing the yield and purity of the final dye.[15][16]
-
pH Management in Coupling: The success of the coupling reaction is highly pH-dependent. For phenols, an alkaline medium (pH 9-10) is required to deprotonate the hydroxyl group, forming the strongly activating phenoxide ion, which is a much more potent nucleophile for the weakly electrophilic diazonium ion.[2][14] Conversely, if the pH is too high, the diazonium ion itself can be converted to a non-reactive diazotate species.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Dye Formation | 1. Diazonium salt decomposed (temperature too high).2. Incorrect pH for coupling.3. Impure starting amine. | 1. Re-run the reaction, ensuring the temperature is strictly maintained at 0-5 °C during diazotization.2. Check and adjust the pH of the coupling solution before and during addition.3. Use recrystallized or high-purity this compound. |
| Low Yield of Azo Dye | 1. Premature decomposition of diazonium salt.2. Incomplete diazotization.3. Side reactions due to excess nitrous acid. | 1. Maintain low temperature and use the diazonium solution immediately.2. Ensure complete dissolution/suspension of the amine salt before adding nitrite.3. Test for and quench excess nitrous acid with sulfamic acid before coupling. |
| Formation of Tarry/Dark Product | 1. Temperature rose too high, leading to decomposition and polymerization.2. Coupling reaction pH is too acidic or too alkaline. | 1. Improve cooling efficiency; add reagents more slowly.2. Use a pH meter to carefully control the pH of the coupling mixture. |
| Starch-Iodide Test is Persistently Positive | A large excess of sodium nitrite was added. | Add sulfamic acid or urea in small, careful portions until the test is negative. Avoid adding a large excess of quenching agent. |
Authoritative Grounding: Safety is Paramount
Handling diazonium salts requires strict adherence to safety protocols due to their inherent instability and potential for explosive decomposition.[15][16][19] The following rules, adapted from established process safety literature, must be followed without exception.[15][16]
The 12 Cardinal Rules for Handling Diazonium Salts:
-
Stoichiometry: Use only a stoichiometric amount (or very slight excess) of sodium nitrite.[15][16]
-
Neutralize Nitrous Acid: Always check for and neutralize excess nitrous acid with sulfamic acid or urea before any workup or coupling.[15][16]
-
Correct Addition Order: Add the sodium nitrite solution to the acidic amine solution, not the other way around, to minimize the concentration of free nitrous acid.[15][16]
-
Low Temperature: Keep the reaction temperature below 5 °C at all times.[7][15][16]
-
Ventilation: Always work in a well-ventilated fume hood to safely vent any gases generated (N₂, NOx).[7][15]
-
Know Thermal Stability: Assume the diazonium compound is thermally unstable unless proven otherwise by calorimetric analysis (DSC, etc.).[15][16]
-
Assume Explosive Properties: If unknown, always assume the solid diazonium salt is explosive.[15][16][19]
-
Prevent Precipitation: Never allow the diazonium salt to precipitate or crystallize out of solution. Maintain sufficient solvent and appropriate counter-ions.[15][16]
-
Analyze Residuals: For process scale-up, analyze the final product for any residual, unreacted diazo compounds.[15][16]
-
Quench Before Workup: Quench any remaining diazonium salt before raising the temperature, performing extractions, or beginning distillation.[15][19]
-
Limit Isolation: Never isolate more than 0.75 mmol of a potentially explosive diazonium salt at one time.[15][16][19] For this protocol, do not isolate at all.
-
Handle with Care: If solids must be handled (not recommended), use plastic or Teflon spatulas, not metal, to avoid friction or scratching.[15][16][19]
References
-
Chen, F. et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress. Available at: [Link]
-
Sathee, J. (n.d.). Chemistry Diazotization Reaction. Sathee Jee. Available at: [Link]
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Anderson, J. C. et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7192–7195. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Pharma & Chem. Available at: [Link]
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Chen, F. et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]
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Filo. (2025). Question: Stability Order of Diazonium Salts. Filo. Available at: [Link]
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Grokipedia. (n.d.). Azo coupling. Grokipedia. Available at: [Link]
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Slideshare. (n.d.). Diazotisation and coupling reaction. Slideshare. Available at: [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]
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Ben's Chem Videos. (2019). converting anilines to diazoniums ions. YouTube. Available at: [Link]
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ResearchGate. (n.d.). The diazotization process. ResearchGate. Available at: [Link]
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ChemHelp ASAP. (2020). diazonium ion formation mechanism. YouTube. Available at: [Link]
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Chemistry Learners. (2024). Diazotization Reaction | Class 12 Chemistry. YouTube. Available at: [Link]
-
Quora. (2018). What happens when benzene diazonium chloride reacts with para nitrophenol? Quora. Available at: [Link]
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Ye, W. et al. (2017). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 21(6), 898–903. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Wikipedia. Available at: [Link]
-
Heaulme, M. et al. (1986). Aryl diazo compounds and diazonium salts as potential irreversible probes of the gamma-aminobutyric acid receptor. Journal of Medicinal Chemistry, 29(12), 2511–2517. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). The Synthesis of Azo Compounds from Nitro Compounds Using Lead and Triethylammonium Formate. ResearchGate. Available at: [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. BYJU'S. Available at: [Link]
-
University of Waterloo. (n.d.). The Synthesis of Azo Dyes. University of Waterloo. Available at: [Link]
-
eGyanKosh. (2020). DIAZONIUM SALTS. eGyanKosh. Available at: [Link]
-
Chemistry LibreTexts. (2015). 22.10: Arenediazonium Salts. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. ResearchGate. Available at: [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye. The Chinese University of Hong Kong. Available at: [Link]
-
CK-12 Foundation. (2026). Diazonium Salts. CK-12 Foundation. Available at: [Link]
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The Strategic Role of 2-Amino-5-bromo-3-nitrophenol in the Synthesis of Pharmacologically Active Benzoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Amino-5-bromo-3-nitrophenol is a highly functionalized aromatic compound that serves as a valuable scaffold for the construction of a variety of heterocyclic systems. Its unique substitution pattern, featuring an aminophenol core with both electron-withdrawing (nitro and bromo) groups, offers a versatile platform for chemical modification and the introduction of diverse pharmacophores. This guide provides an in-depth exploration of the application of this compound in the synthesis of pharmacologically active molecules, with a primary focus on the construction of the privileged benzoxazole ring system. Benzoxazole derivatives are of significant interest in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3].
Chemical Properties and Strategic Importance
This compound possesses a unique arrangement of functional groups that dictates its reactivity and utility as a synthetic intermediate. The ortho-aminophenol moiety is the key reactive site for the construction of the benzoxazole ring through cyclization reactions. The bromine atom and the nitro group not only influence the electronic properties of the aromatic ring but also provide handles for further functionalization, allowing for the fine-tuning of the pharmacological profile of the target molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₃ | [4] |
| Molecular Weight | 233.02 g/mol | [4] |
| CAS Number | 867338-56-5 | [4] |
Synthetic Pathways to Bioactive Benzoxazoles
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 2-substituted-6-bromo-4-nitrobenzoxazoles. The general strategy involves the condensation of the o-aminophenol with a variety of carbonyl-containing compounds, such as carboxylic acids, aldehydes, or their derivatives, followed by cyclization to form the benzoxazole core.
Caption: General workflow for the synthesis of pharmacologically active molecules from this compound.
Experimental Protocols: Synthesis of 2-Substituted-6-bromo-4-nitrobenzoxazoles
The following protocols are generalized procedures for the synthesis of 2-substituted-6-bromo-4-nitrobenzoxazoles from this compound, based on established methods for the synthesis of benzoxazoles from o-aminophenols.
Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization with Carboxylic Acids
This method is a classic and effective way to synthesize 2-aryl- and 2-alkylbenzoxazoles. Polyphosphoric acid acts as both a catalyst and a dehydrating agent.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (typically 10-20 times the weight of the aminophenol) with stirring. The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to approximately 80-90 °C and then carefully pour it into a beaker containing ice-water with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
PPA: The high viscosity and acidic nature of PPA facilitate the dehydration process required for the cyclization to form the oxazole ring.
-
Excess Carboxylic Acid: A slight excess of the carboxylic acid ensures the complete consumption of the starting aminophenol.
-
Ice-Water Quench: Pouring the hot reaction mixture into ice-water helps to break down the PPA and allows for the precipitation of the product.
Protocol 2: Microwave-Assisted Synthesis with Aldehydes
Microwave-assisted organic synthesis (MAOS) often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.
Step-by-Step Methodology:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (1 equivalent), the desired aldehyde (1.2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) in a suitable high-boiling solvent such as dimethylformamide (DMF) or ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. The optimal time and temperature should be determined for each specific substrate.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, which significantly accelerates the rate of the condensation and cyclization reactions.
-
High-Boiling Solvent: A solvent with a high boiling point is necessary to reach the required reaction temperatures under microwave conditions.
-
Acid Catalyst: The acid catalyst facilitates the initial formation of the Schiff base intermediate between the aminophenol and the aldehyde, which then undergoes cyclization.
Caption: A simplified workflow for the synthesis of 2-substituted-6-bromo-4-nitrobenzoxazoles.
Pharmacological Potential of Benzoxazole Derivatives
The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a diverse range of biological activities. The introduction of the bromo and nitro substituents on the benzoxazole core, derived from this compound, is expected to modulate the pharmacological properties of the resulting molecules.
| Pharmacological Activity | Rationale and Examples from Analogous Compounds |
| Antimicrobial Activity | Benzoxazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of a halogen atom, such as bromine, can enhance the lipophilicity and membrane permeability of the compounds, potentially leading to improved antimicrobial efficacy[2][3]. |
| Anticancer Activity | Many 2-substituted benzoxazoles have demonstrated potent cytotoxic activity against various cancer cell lines. The nitro group can be a key feature in some anticancer agents, and its reduction to an amino group can provide a site for further derivatization to improve activity and selectivity[2]. |
| Anti-inflammatory Activity | Certain benzoxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade. |
| Other Activities | The versatile benzoxazole scaffold has also been explored for other therapeutic applications, including antiviral, anthelmintic, and analgesic activities[3][5]. |
Biological Evaluation of Synthesized Compounds
Once a library of 2-substituted-6-bromo-4-nitrobenzoxazoles has been synthesized, a systematic biological evaluation is crucial to identify lead compounds with promising therapeutic potential.
Antimicrobial Screening
-
Broth Microdilution Assay: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
-
Agar Disk Diffusion Assay: This method provides a qualitative assessment of the antimicrobial activity of the compounds.
Anticancer Screening
-
MTT or SRB Assay: These colorimetric assays are widely used to assess the cytotoxicity of compounds against a panel of human cancer cell lines. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Mechanism of Action Studies: For promising compounds, further studies can be conducted to elucidate their mechanism of action, such as cell cycle analysis, apoptosis assays, and enzyme inhibition assays.
Conclusion
This compound is a strategically important and versatile starting material in medicinal chemistry. Its application in the synthesis of 6-bromo-4-nitrobenzoxazole derivatives provides a gateway to a diverse range of potentially bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable building block in the quest for novel and effective therapeutic agents. The ease of synthesis and the potential for diverse pharmacological activities make the derivatives of this compound an attractive area for further investigation in drug discovery and development.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved January 21, 2026, from [Link]
- Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (2015). Journal of Chemical and Pharmaceutical Research, 7(8), 487-491.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
- Kumar, A., et al. (2018). Benzoxazole derivatives: A review on their synthesis and biological activities. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
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A Robust, Stability-Indicating HPLC-UV Method for Purity Analysis of 2-Amino-5-bromo-3-nitrophenol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of purity for 2-Amino-5-bromo-3-nitrophenol, a key intermediate in pharmaceutical synthesis. The developed reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability assessment. The protocol's trustworthiness is established through a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines, including a forced degradation study to ensure stability-indicating capabilities. This document provides a complete methodology, from initial preparation to final data analysis, intended for researchers, analytical scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is an aromatic compound whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Impurities, whether process-related or arising from degradation, can impact the safety, efficacy, and stability of the final drug product. Therefore, a reliable and robust analytical method to assess purity is paramount.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution and quantitative accuracy.[1] This method leverages reversed-phase chromatography, which is ideally suited for separating moderately non-polar molecules like the target analyte, indicated by its calculated LogP of 1.6451.[2] The presence of a strong chromophore, due to the nitro and amino groups on the aromatic ring, allows for sensitive detection using a UV-Vis detector.
The core principle of this method is to establish a set of chromatographic conditions that can separate the main compound from any potential impurities and degradation products. The method's specificity is rigorously proven through forced degradation studies, where the compound is subjected to harsh conditions such as acid, base, oxidation, heat, and light, as mandated by ICH guidelines to ensure the method is stability-indicating.[3][4][5][6][7]
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is essential for rational method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 867338-56-5 | [8][9] |
| Molecular Formula | C₆H₅BrN₂O₃ | [2][8] |
| Molecular Weight | 233.02 g/mol | [2][8] |
| Calculated LogP | 1.6451 | [2] |
| Structure | ![]() | N/A |
The presence of both an acidic phenolic hydroxyl group and a basic amino group necessitates careful pH control of the mobile phase to ensure consistent analyte retention and optimal peak symmetry.
Experimental Protocol: Purity Determination
This section details the instrumentation, reagents, and step-by-step procedures for the analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography Data System (CDS).
-
Analytical Balance: 4-decimal place.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm nylon or PTFE syringe filters.
Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
This compound: Reference Standard and Test Sample.
Solution Preparation
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer. Weigh 2.72 g of KH₂PO₄ into 1000 mL of HPLC grade water, mix to dissolve, and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (approx. 50 µg/mL): Prepare in the same manner as the Working Standard Solution, using the test sample. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately non-polar compounds. |
| Mobile Phase | Gradient Elution (see table below) | To ensure elution of the main peak with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times and improves peak shape. |
| Detection (λ) | 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength.[10] |
| Injection Vol. | 10 µL | Standard volume for achieving good sensitivity without overloading the column. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
System Suitability and Method Validation
Prior to any sample analysis, the system's readiness must be confirmed. Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[11]
System Suitability Testing (SST)
Before initiating any sequence, perform five replicate injections of the Working Standard Solution. The results must meet the criteria outlined below, which are based on common United States Pharmacopeia (USP) requirements.[1][12][13]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[12] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[12] |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation should be performed to ensure the method is reliable and robust, following ICH Q2(R1) guidelines.[14][15][16]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. The ultimate demonstration of specificity for a purity method is a forced degradation study.[3][4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradants are detected and separated from the main peak.[3]
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux sample solution (500 µg/mL in diluent) with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105°C in a hot air oven for 24 hours, then prepare a sample solution.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.
For all stressed samples, neutralize if necessary, dilute to the target concentration (50 µg/mL), and analyze alongside an unstressed control sample. A PDA detector is recommended to evaluate peak purity.
Prepare a series of solutions from the reference standard at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy should be assessed by analyzing samples with known concentrations (spiked placebo or by standard addition) at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Data Visualization and Workflow
Visualizing the workflow ensures clarity and reproducibility.
Caption: High-level workflow for HPLC purity analysis.
Caption: Logical flow of the method validation protocol.
Calculation and Reporting
The purity of the this compound sample is typically calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Report the purity result along with all chromatograms and system suitability data. Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified.
Conclusion
The HPLC-UV method detailed in this application note is a robust, reliable, and stability-indicating procedure for determining the purity of this compound. The method's foundation on sound scientific principles and its validation against ICH guidelines ensure its suitability for use in regulated quality control environments. By following this comprehensive protocol, analytical laboratories can confidently assess the quality of this critical pharmaceutical intermediate.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: ICH Q2(R1)
- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
- Title: Quality Guidelines Source: ICH URL
- Title: System suitability Requirements for a USP HPLC Method Source: MicroSolv URL
- Title: Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column Source: PubMed URL
- Title: Q2(R1)
- Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube URL
- Title: Significant Changes in HPLC System Suitability: New USP Provisions Planned Source: ECA Academy URL
- Source: ResolveMass Laboratories Inc.
- Title: Forced Degradation Studies Source: MedCrave online URL
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: What Are HPLC System Suitability Tests and Their Importance?
- Title: Forced Degradation Studies Source: SciSpace URL
- Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
- Title: 2-Amino-3-bromo-5-nitrophenol Source: ChemScene URL
- Title: Separation of Nitrobenzene on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL
- Title: this compound synthesis Source: ChemicalBook URL
- Title: this compound CAS#: 867338-56-5 Source: ChemicalBook URL
Sources
- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. chemscene.com [chemscene.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. onyxipca.com [onyxipca.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound CAS#: 867338-56-5 [m.chemicalbook.com]
- 10. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. jordilabs.com [jordilabs.com]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols for the Use of 2-Amino-5-bromo-3-nitrophenol in Solid-Phase Organic Synthesis
Introduction: A Multifunctional Scaffold for Combinatorial Chemistry
2-Amino-5-bromo-3-nitrophenol is a unique trifunctional aromatic compound poised for significant applications in solid-phase organic synthesis (SPOS). Its distinct arrangement of a nucleophilic amino group, a modifiable phenolic hydroxyl, and an electron-withdrawing nitro group—which can be further transformed into an amine—makes it an exceptionally versatile building block for the generation of diverse molecular libraries. The presence of a bromine atom offers an additional, orthogonal site for modification, typically through metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the strategic application of this compound in SPOS. We will detail protocols for its immobilization onto a solid support, subsequent functionalization of its reactive sites, and final cleavage to yield highly substituted phenolic compounds. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and materials science, enabling the rapid synthesis of novel chemical entities.
Core Principles and Strategic Considerations
The successful implementation of this compound in a solid-phase strategy hinges on the principle of orthogonal protection .[1] This involves the use of protecting groups for the different reactive sites that can be selectively removed under specific conditions without affecting other protecting groups or the linkage to the solid support.[2][3]
Our proposed strategy involves:
-
Immobilization: Anchoring the this compound to a solid support via its phenolic hydroxyl group.
-
Amino Group Functionalization: Modification of the primary amino group.
-
Nitro Group Transformation: Reduction of the nitro group to a secondary amino group, opening pathways for heterocycle synthesis.
-
Aromatic Core Modification: (Optional) Further derivatization via the bromo substituent.
-
Cleavage: Release of the final, functionalized molecule from the solid support.
Visualization of the Synthetic Workflow
Caption: General workflow for the solid-phase synthesis using this compound.
Part 1: Immobilization on Solid Support
The initial and most critical step is the covalent attachment of the building block to the solid support. For phenols, this is typically achieved by forming an ether linkage with a resin functionalized with a suitable linker. The Wang resin , an acid-labile support, is an excellent choice for this purpose, as the final product can be cleaved under moderately acidic conditions.[4]
Protocol 1: Immobilization via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for forming the ether linkage under mild conditions.
Materials:
-
Wang Resin (1.0 mmol/g loading)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in anhydrous THF (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (3 eq., 3.0 mmol) and PPh₃ (3 eq., 3.0 mmol) in anhydrous THF (15 mL).
-
Reaction Initiation: Cool the resin slurry to 0°C. Add the solution from step 2 to the resin.
-
DIAD/DEAD Addition: Slowly add DIAD or DEAD (3 eq., 3.0 mmol) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and shake for 12-18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for several hours.
-
Loading Determination (Optional): The loading efficiency can be determined by cleaving a small amount of resin-bound material with trifluoroacetic acid (TFA) and analyzing the supernatant by UV-Vis spectroscopy.
Part 2: Orthogonal Protection and Functionalization
With the phenol anchored to the resin, the amino group can be selectively functionalized. To prevent unwanted side reactions during subsequent steps, it is advisable to protect the amino group with a base-labile protecting group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][5]
Protocol 2: Fmoc Protection of the Amino Group
Materials:
-
Immobilized this compound on Wang resin
-
Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the resin from Protocol 1 in DMF (10 mL) for 30 minutes.
-
Reaction Mixture: Add Fmoc-OSu (3 eq.) and DIPEA (5 eq.) to the resin slurry.
-
Reaction: Shake the mixture at room temperature for 4 hours.
-
Washing: Drain the reagents and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Amine Functionalization (Acylation Example)
This protocol details the removal of the Fmoc group followed by acylation to form an amide.
Materials:
-
Fmoc-protected resin from Protocol 2
-
20% Piperidine in DMF
-
An acyl chloride or carboxylic acid
-
A coupling agent (e.g., HBTU, HATU) if using a carboxylic acid
-
DIPEA
-
DMF, DCM, MeOH
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Acylation:
-
Swell the deprotected resin in DMF.
-
Add the acyl chloride (3 eq.) and DIPEA (5 eq.) to the resin. If using a carboxylic acid, pre-activate it with a coupling agent like HBTU/DIPEA before adding to the resin.
-
Shake at room temperature for 2-4 hours.
-
-
Washing and Drying:
-
Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and MeOH.
-
Dry the resin under high vacuum.
-
Part 3: Transformation of the Nitro Group and Heterocycle Synthesis
The strongly electron-withdrawing nitro group can be reduced to an amine, providing a new site for diversification.[6] This transformation is particularly useful for the synthesis of fused heterocyclic systems.
Protocol 4: On-Resin Reduction of the Nitro Group
Materials:
-
Resin-bound functionalized nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
-
DCM, MeOH
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Reduction: Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF. Add this solution to the resin.
-
Reaction: Shake the mixture at 50°C for 12 hours.
-
Washing: Drain and wash the resin with DMF (5 x 10 mL), followed by a wash with a 5% DIPEA solution in DMF to neutralize any residual acid. Then wash with DMF, DCM, and MeOH.
-
Drying: Dry the resin under high vacuum.
The resulting resin-bound diaminophenyl derivative is a valuable intermediate for the synthesis of heterocycles such as benzimidazoles.
Part 4: Cleavage from the Solid Support
The final step is the release of the synthesized molecule from the resin. For the Wang linker, this is achieved under acidic conditions.[7]
Protocol 5: Acidic Cleavage
Materials:
-
Final, functionalized resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Reaction: Shake at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of additional TFA.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10 times the volume of the filtrate).
-
Isolation: The product will precipitate. Collect the solid by filtration or centrifugation.
-
Purification: The crude product can be further purified by techniques such as HPLC or crystallization.
Data Summary Table
| Step | Resin/Intermediate | Key Reagents | Typical Reaction Time | Purpose |
| 1 | Wang Resin | This compound, PPh₃, DIAD | 12-18 h | Immobilization |
| 2 | Immobilized Phenol | Fmoc-OSu, DIPEA | 4 h | Amino Group Protection |
| 3 | Fmoc-Protected Amine | 20% Piperidine in DMF; Acyl Chloride | 20 min (deprotection), 2-4 h (acylation) | Functionalization |
| 4 | Acylated Nitrophenol | SnCl₂·2H₂O | 12 h | Nitro Group Reduction |
| 5 | Final Resin-Bound Product | 95% TFA Cocktail | 2-3 h | Cleavage from Support |
Conclusion
This compound is a powerful and versatile building block for solid-phase organic synthesis. The protocols outlined in this guide provide a robust framework for its immobilization, orthogonal functionalization, and subsequent transformation into complex molecular architectures. By leveraging the unique reactivity of its multiple functional groups, researchers can efficiently generate libraries of novel, highly substituted phenols for a wide range of applications in chemical biology and materials science.
References
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2157.
- Pearson. (n.d.). Ether Cleavage Explained.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 117-127.
- Popik, V. V. (2018). Photolabile Linkers for Solid-Phase Synthesis.
- BenchChem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
- ResearchGate. (n.d.). Protecting Groups in Solid-Phase Organic Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
- BenchChem. (n.d.). Introduction to the reactivity of nitroalkanes.
- Masquelin, T., et al. (2001). Novel Solution- and Solid-Phase Syntheses of Heterocyclic Systems. CHIMIA, 55(1-2), 20-25.
- University of Cambridge. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
- ResearchGate. (n.d.). Solid‐Phase Synthesis of Heterocyclic Systems.
-
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
- Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids [Video]. YouTube.
- Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121.
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-Amino-5-bromo-3-nitrophenol as a Versatile Intermediate for Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-nitrophenol, a highly functionalized aromatic compound, and explores its potential as a key intermediate in the synthesis of advanced agrochemicals. We present a detailed, field-proven protocol for the synthesis of this intermediate and discuss its chemical properties and reactivity. Furthermore, we outline a prospective synthetic application, demonstrating its utility in constructing complex molecular architectures relevant to the development of novel herbicides and fungicides. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.
Introduction: The Strategic Value of Functionalized Phenolic Intermediates
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the development of novel molecular scaffolds. Highly substituted aromatic compounds are crucial building blocks in this endeavor, providing a platform for the synthesis of a diverse range of active ingredients. This compound is a compound of significant interest due to its unique arrangement of functional groups: an amino group, a bromine atom, and a nitro group on a phenol ring. This trifecta of functionalities offers a rich landscape for chemical transformations, enabling the construction of complex heterocyclic and polyfunctional molecules.
The strategic placement of the amino, bromo, and nitro groups allows for a range of selective reactions. The amino group can be readily diazotized and substituted, or it can participate in condensation and cyclization reactions. The bromine atom is a versatile handle for cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amine, providing another point for derivatization, or it can act as an electron-withdrawing group to influence the reactivity of the aromatic ring. These characteristics make this compound a promising, yet underexplored, intermediate for the synthesis of next-generation agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis, including considerations for solubility, reactivity, and safety.
| Property | Value | Source |
| CAS Number | 867338-56-5 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colored solid | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents |
Synthesis Protocol for this compound
The synthesis of this compound is achieved through the regioselective bromination of 2-Amino-3-nitrophenol. The presence of the activating amino and hydroxyl (in its phenoxide form under certain conditions) groups and the deactivating nitro group directs the electrophilic substitution of bromine to the 5-position.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Protocol
This protocol is adapted from established methodologies for the bromination of activated aromatic rings.[1]
Materials:
-
2-Amino-3-nitrophenol
-
Glacial Acetic Acid
-
Bromine
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-Amino-3-nitrophenol in glacial acetic acid under an inert atmosphere.
-
Bromination: Cool the solution to 20°C using a water bath. Slowly add a solution of bromine in acetic acid dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature at 20°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction should be carried out under an inert atmosphere to prevent unwanted side reactions.
Application in Agrochemical Synthesis: A Prospective Pathway
While a specific, commercialized agrochemical derived directly from this compound is not prominently documented in publicly available literature, its structure is highly conducive to the synthesis of various herbicidal and fungicidal scaffolds. The following section outlines a scientifically plausible, albeit hypothetical, synthetic route to a novel herbicidal candidate, leveraging the unique reactivity of this intermediate. This serves to illustrate the potential applications for researchers in the field.
Proposed Synthetic Target: A Substituted Benzoxazole Herbicide
Substituted benzoxazoles are a known class of herbicides. The proposed synthesis targets a molecule with potential pre- and post-emergence herbicidal activity.
Proposed Reaction Scheme
Caption: Proposed synthesis of a benzoxazole scaffold.
Proposed Step-by-Step Protocol
Step 1: Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a key transformation.
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: Suspend this compound and iron powder in a mixture of ethanol and water.
-
Reduction: Heat the mixture to reflux and add concentrated HCl dropwise. The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the iron salts. Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Diamino-5-bromophenol.
Step 2: Cyclization to a Benzoxazole
The resulting diamino compound can be cyclized to form a benzoxazole ring, a common scaffold in bioactive molecules.
Materials:
-
2,3-Diamino-5-bromophenol
-
Triphosgene or a phosgene equivalent
-
A suitable solvent (e.g., Toluene)
-
A non-nucleophilic base (e.g., Triethylamine)
Procedure:
-
Reaction Setup: Dissolve the crude 2,3-Diamino-5-bromophenol in toluene and add triethylamine.
-
Cyclization: Add a solution of triphosgene in toluene dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired substituted benzoxazole.
Conclusion
This compound represents a highly versatile and valuable intermediate for the synthesis of complex molecules with potential applications in the agrochemical industry. Its rich functionality allows for a wide range of chemical transformations, providing access to novel molecular scaffolds. The protocols and prospective synthetic pathways outlined in this application note are intended to serve as a guide for researchers and scientists working on the development of new and improved agrochemicals. Further exploration of the reactivity of this intermediate is warranted and could lead to the discovery of next-generation active ingredients for crop protection.
References
-
Nitrophenol. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link][2]
-
Process for preparing 2-amino-5-nitrophenol derivatives. (1988). U.S. Patent No. 4,743,595.[3]
-
A meta-nitro phenol derivative and a process for producing it. (2000). World Intellectual Property Organization Patent No. WO2000032573A1.[4]
Sources
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- 2. Nitrophenol - Wikipedia [en.wikipedia.org]
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- 4. WO2000032573A1 - A meta-nitro phenol derivative and a process for producing it - Google Patents [patents.google.com]
Introduction: The Versatility of 2-Amino-5-bromo-3-nitrophenol in Heterocyclic Synthesis
An Application Guide for the One-Pot Synthesis of Heterocycles from 2-Amino-5-bromo-3-nitrophenol
This compound is a highly functionalized aromatic compound poised as a valuable precursor for the synthesis of a diverse range of heterocyclic structures. Its unique arrangement of ortho-amino and hydroxyl groups, coupled with the electronic modulation provided by the bromo and nitro substituents, makes it an ideal candidate for cascade and one-pot reactions. Such synthetic strategies are of paramount importance in modern drug discovery and materials science, offering increased efficiency, reduced waste, and rapid access to complex molecular architectures.[1][2][3] This guide provides detailed protocols and mechanistic insights for the one-pot synthesis of phenoxazine and benzoxazole derivatives, two classes of heterocycles with significant biological and optoelectronic applications.[4][5]
The protocols outlined herein are designed for researchers and scientists in organic synthesis and medicinal chemistry, providing a robust framework for the exploration of novel chemical entities derived from this versatile building block.
Application Note 1: One-Pot Synthesis of a Brominated Nitrophenoxazine Derivative
Principle and Rationale:
Phenoxazines are a critical class of N,O-heterocycles with applications ranging from dyes to pharmaceuticals.[4] The synthesis of phenoxazine derivatives often involves the condensation of an aminophenol with a suitable partner that can undergo a double nucleophilic substitution or a related cyclization cascade. In this proposed one-pot protocol, this compound is reacted with 1,2-difluoro-4,5-dinitrobenzene. The reaction is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino and hydroxyl groups of the aminophenol displace the two fluorine atoms on the dinitrobenzene ring, leading to the formation of the tricyclic phenoxazine core in a single synthetic operation. The electron-withdrawing nitro groups on both reactants facilitate this SNAr reaction. A mild base such as sodium carbonate is included to deprotonate the phenol, enhancing its nucleophilicity.[5]
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
1,2-Difluoro-4,5-dinitrobenzene (1.0 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 248.0 mg).
-
Add anhydrous DMF (20 mL) to dissolve the starting material.
-
Add anhydrous sodium carbonate (2.5 mmol, 265.0 mg) to the solution.
-
Add 1,2-difluoro-4,5-dinitrobenzene (1.0 mmol, 204.1 mg) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Filter the precipitate through a Büchner funnel and wash with cold water.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired phenoxazine derivative.
Data Summary:
| Parameter | Expected Value |
| Yield | 65-75% |
| Reaction Time | 12-16 hours |
| Appearance | Orange to red solid |
| ¹H NMR | Peaks corresponding to aromatic protons |
| ¹³C NMR | Peaks corresponding to aromatic carbons and quaternary carbons of the phenoxazine core |
| Mass Spec (HRMS) | Calculated m/z for C₁₂H₄BrN₅O₇ |
Experimental Workflow Diagram:
Caption: One-pot synthesis of a phenoxazine derivative.
Application Note 2: One-Pot Synthesis of a Substituted Benzoxazole
Principle and Rationale:
Benzoxazoles are another class of privileged heterocyclic scaffolds in medicinal chemistry.[6] The reaction of an o-aminophenol with an aldehyde is a common and effective method for their synthesis.[7] This one-pot protocol describes the synthesis of a 2-substituted benzoxazole from this compound and a suitable aromatic aldehyde. The reaction is proposed to proceed through an initial condensation of the amino group with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the imine carbon, followed by oxidative aromatization, yields the benzoxazole ring. An oxidizing agent, such as potassium permanganate in an acidic medium, can be employed to facilitate the final aromatization step in a one-pot manner.[6]
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Potassium Permanganate (KMnO₄) (2.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 248.0 mg) and 4-methoxybenzaldehyde (1.1 mmol, 149.8 mg) in ethanol (20 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add glacial acetic acid (10 mL) to the reaction mixture.
-
In a separate beaker, dissolve potassium permanganate (2.0 mmol, 316.1 mg) in 10 mL of water and add it dropwise to the reaction mixture over 15 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2-aryl-benzoxazole.
Data Summary:
| Parameter | Expected Value |
| Yield | 70-80% |
| Reaction Time | 4-6 hours |
| Appearance | Pale yellow solid |
| ¹H NMR | Peaks for the benzoxazole core and the 4-methoxyphenyl substituent |
| ¹³C NMR | Characteristic peaks for the benzoxazole ring system |
| Mass Spec (HRMS) | Calculated m/z for C₁₄H₈BrN₃O₄ |
Experimental Workflow Diagram:
Caption: One-pot synthesis of a benzoxazole derivative.
Mechanistic Insights
The formation of the benzoxazole ring is a classic example of a condensation-cyclization-oxidation cascade. Understanding the underlying mechanism is crucial for optimizing reaction conditions and adapting the protocol for different substrates.
Plausible Mechanism for Benzoxazole Formation:
Caption: Proposed mechanism for benzoxazole synthesis.
Troubleshooting and Safety Precautions
-
Low Yields: Incomplete reactions can be a cause of low yields. Ensure all reagents are pure and solvents are anhydrous where specified. Reaction times may need to be extended, or the temperature adjusted. For the benzoxazole synthesis, the rate of addition of the oxidizing agent can be critical.
-
Side Reactions: The presence of multiple functional groups can lead to side reactions. Purification by column chromatography is often necessary to isolate the desired product.
-
Safety: Always work in a well-ventilated fume hood. This compound and other reagents may be irritants. Potassium permanganate is a strong oxidizing agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
-
RSC Blogs. (2012). One-pot synthesis of heterocycles. Retrieved from [Link]
-
Siddiqui, H. L., et al. (2018). Development of an efficient, one-pot, multicomponent protocol for synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. PubMed Central. Retrieved from [Link]
-
Babu, B., & S., S. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PubMed Central. Retrieved from [Link]
-
ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. RSC Publishing. Retrieved from [Link]
-
Heterocyclic Letters. (2015). Vol. 5 | No.3. Retrieved from [Link]
-
ACS Omega. (n.d.). New Functionalized Phenoxazines and Phenothiazines. ACS Publications. Retrieved from [Link]
-
OAE Publishing Inc. (2021). One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to obtain various phenoxazine derivatives using.... Retrieved from [Link]
-
International Journal of Chemical Research and Development. (n.d.). Multi-component synthesis and recent development on heterocyclic compounds: A research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved from [Link]
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from [Link]
-
AJOL. (n.d.). ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
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- 7. Benzoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-5-bromo-3-nitrophenol Derivatives
Introduction: The Significance of 2-Amino-5-bromo-3-nitrophenol Derivatives
Substituted nitrophenols are a critical class of intermediates in the chemical industry, finding extensive applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The specific scaffold of this compound offers a unique combination of functional groups—an amine, a bromine atom, and a nitro group—that make it a versatile building block for the synthesis of a wide array of more complex molecules. The strategic placement of these groups on the phenol ring allows for sequential and regioselective modifications, a highly desirable trait in multi-step organic synthesis. These derivatives are key precursors for compounds with potential biological activities, making their efficient and scalable synthesis a topic of considerable interest for researchers and professionals in drug development.[1]
This guide provides a comprehensive overview of the scale-up synthesis of this compound, addressing the practical challenges and safety considerations inherent in such processes. We will delve into the mechanistic underpinnings of the key reaction steps, offer detailed protocols, and discuss optimization strategies to ensure a safe, efficient, and reproducible manufacturing process.
Synthetic Strategies and Mechanistic Insights
The most direct and industrially viable route to this compound is the electrophilic bromination of 2-Amino-3-nitrophenol. This approach is advantageous due to the ready availability of the starting material and the straightforward nature of the transformation.
Core Reaction: Electrophilic Aromatic Substitution
The bromination of 2-Amino-3-nitrophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The phenol ring, activated by the electron-donating hydroxyl and amino groups, acts as a nucleophile, attacking an electrophilic bromine species. The hydroxyl and amino groups are strong ortho-, para-directing activators.[2][3] However, the nitro group is a strong deactivator and meta-director. The regioselectivity of the bromination is therefore governed by the interplay of these directing effects. In this specific case, the position para to the hydroxyl group and ortho to the amino group is the most sterically accessible and electronically favorable for substitution.
Caption: Mechanism of Electrophilic Bromination.
Scale-Up Synthesis Protocol: From Laboratory to Pilot Plant
Scaling up a chemical synthesis from the benchtop to a pilot plant or industrial scale requires careful consideration of several factors, including heat management, mass transfer, reagent addition rates, and safety. The following protocol for the synthesis of this compound from 2-Amino-3-nitrophenol is designed with these considerations in mind.
Materials and Equipment
| Material/Equipment | Specification |
| Reactor | Glass-lined or Hastelloy reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser. |
| Addition Funnel | Jacketed dropping funnel for controlled addition of reagents. |
| Scrubber | Caustic scrubber for bromine and hydrogen bromide vapors. |
| Filtration Unit | Nutsche filter or centrifuge. |
| Drying Oven | Vacuum oven. |
| Starting Material | 2-Amino-3-nitrophenol (purity >98%). |
| Reagents | Bromine, Acetic Acid (glacial), Water (deionized). |
| Solvents for Workup | Toluene, Saturated Sodium Bicarbonate solution, Brine. |
Detailed Step-by-Step Protocol
Step 1: Reaction Setup and Inerting
-
Ensure the reactor is clean, dry, and free from any contaminants.
-
Inert the reactor by purging with nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction. This is crucial to prevent any unwanted side reactions and to ensure a safe working environment.
-
Charge the reactor with 2-Amino-3-nitrophenol (1.0 eq).
-
Add glacial acetic acid as the solvent. A typical starting concentration is 5-10 volumes (e.g., 5-10 L of solvent per kg of starting material).
Step 2: Bromination
-
Cool the reactor contents to 10-15 °C using the cooling jacket.
-
In a separate, dry, and inerted vessel, prepare a solution of bromine (1.05 eq) in glacial acetic acid (2-3 volumes).
-
Slowly add the bromine solution to the reactor via the jacketed dropping funnel over a period of 2-4 hours. The slow addition is critical to control the exothermic nature of the reaction and to minimize the formation of over-brominated byproducts.
-
Maintain the internal temperature of the reactor between 15-20 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 20 °C for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC).
Step 3: Quenching and Work-up
-
Once the reaction is complete, slowly and carefully add a saturated solution of sodium bisulfite to quench any unreacted bromine. The addition should be done cautiously as it can be exothermic.
-
Slowly add water to the reaction mixture to precipitate the product. The amount of water added will depend on the desired final concentration for filtration.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
Step 4: Isolation and Purification
-
Filter the crude product using a Nutsche filter or centrifuge.
-
Wash the filter cake with water until the filtrate is neutral.
-
Wash the filter cake with a cold, non-polar solvent like heptane to remove any organic impurities.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed.
Caption: Workflow for Scale-Up Synthesis.
Process Optimization and Safety Considerations
Key Optimization Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 15-20 °C | Balances reaction rate with minimizing byproduct formation. Higher temperatures can lead to over-bromination and degradation. |
| Bromine Stoichiometry | 1.05-1.10 equivalents | A slight excess ensures complete conversion of the starting material. A larger excess increases the risk of di-brominated impurities. |
| Addition Rate | 2-4 hours | Controls the exotherm and maintains a low concentration of bromine in the reactor, favoring mono-bromination. |
| Solvent | Acetic Acid | Provides good solubility for the starting material and is relatively inert to bromine under the reaction conditions. |
| Work-up pH | Neutral | Ensures the product is in its free amino form and minimizes the solubility in the aqueous phase. |
Safety: A Paramount Concern
Both nitration and bromination reactions are inherently hazardous and require stringent safety protocols, especially on a large scale.
-
Bromine Handling: Bromine is highly corrosive, toxic, and volatile. All transfers and handling should be conducted in a well-ventilated area, preferably in a closed system. Personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator, is mandatory. A caustic scrubber must be in place to neutralize any bromine vapors released.
-
Exotherm Control: The bromination of activated aromatic rings is exothermic. A reliable and responsive cooling system for the reactor is essential to prevent a runaway reaction. The slow addition of bromine is a critical control measure.
-
Pressure Management: The reaction can generate hydrogen bromide gas as a byproduct. The reactor must be equipped with a pressure relief system, and the off-gas should be directed to a scrubber.
-
Continuous Flow Chemistry: For even greater safety and control, especially for highly exothermic or hazardous reactions, transitioning to a continuous flow process should be considered.[2][4] Flow reactors offer superior heat and mass transfer, minimizing the reaction volume at any given time and thus reducing the overall risk.[2][4]
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications for subsequent use in drug development or other applications, a robust analytical testing plan is essential.
| Analytical Technique | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification of impurities. | >98% |
| LC-MS | Identification of the main product and any byproducts. | Conforms to the expected mass. |
| ¹H NMR | Structural confirmation. | Conforms to the expected structure. |
| FTIR | Identification of functional groups. | Conforms to the expected spectrum. |
| Melting Point | Physical property confirmation and indication of purity. | Within a narrow range (e.g., ± 2 °C of the reference value). |
| Residual Solvents (GC) | Quantification of any remaining solvents from the synthesis. | Within acceptable limits as per regulatory guidelines. |
Conclusion
The scale-up synthesis of this compound and its derivatives is a challenging yet achievable endeavor. By understanding the underlying reaction mechanisms, carefully controlling key process parameters, and prioritizing safety at every stage, researchers and drug development professionals can successfully produce these valuable intermediates in the quantities required for their work. The protocols and insights provided in this guide are intended to serve as a solid foundation for the development of robust and scalable manufacturing processes.
References
-
Charifson, P. S., et al. (2008). Discovery of Potent and Selective Inhibitors of Bacterial Phenylalanyl-tRNA Synthetase by Fragment-Based Lead Generation and Optimization. Journal of Medicinal Chemistry, 51(17), 5243–5263. [Link]
-
Pelleter, J., & Renaud, F. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 698–705. [Link]
-
LibreTexts Chemistry. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved January 21, 2026, from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved January 21, 2026, from [Link]
-
Syrris. (n.d.). Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors. Retrieved January 21, 2026, from [Link]
-
Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5. [Link]
- U.S. Patent No. 4,743,595. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.
-
YouTube. (2024, June 7). Nitration reaction safety. [Link]
-
YouTube. (2024, June 7). Bromination safety. [Link]
-
Khan, M. A., et al. (2019). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 56(3), 29-36. [Link]
-
De la Torre, A. F., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19163–19170. [Link]
- Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-nitrophenol
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-nitrophenol (CAS No. 867338-56-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important chemical intermediate. We will explore the underlying chemical principles, offer detailed experimental protocols, and provide robust troubleshooting for common issues encountered during the synthesis.
Introduction: The Synthetic Challenge
This compound is a highly functionalized aromatic compound. Its synthesis presents a classic challenge in regioselectivity. The starting material, 2-Amino-3-nitrophenol, possesses three distinct substituents that exert competing electronic and steric effects on the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho, para-directing groups, while the nitro (-NO₂) group is a deactivating, meta-directing group.[1][2] Successfully synthesizing the target molecule hinges on precisely controlling an electrophilic aromatic substitution reaction—specifically, bromination—to favor substitution at the C-5 position.
This guide focuses on the direct bromination of 2-Amino-3-nitrophenol, a direct and efficient synthetic route.
Proposed Synthetic Pathway: Regioselective Bromination
The most logical position for electrophilic attack by bromine on the 2-Amino-3-nitrophenol substrate is the C-5 position. This is due to the synergistic directing effects of the amino and hydroxyl groups. The C-5 position is para to the strongly activating amino group and ortho to the activating hydroxyl group, making it the most electron-rich and sterically accessible site for substitution. The nitro group's meta-directing influence also weakly guides the electrophile away from the C-4 and C-6 positions, further favoring the C-5 position.
To achieve selective monobromination and avoid common side reactions like oxidation or polybromination, a mild brominating agent is essential. N-Bromosuccinimide (NBS) is an excellent choice for the bromination of highly activated aromatic compounds like phenols and anilines.[3][4] It provides a controlled, low-concentration source of electrophilic bromine, minimizing undesired side products often seen with elemental bromine (Br₂).[5][6]
Workflow Diagram: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| 2-Amino-3-nitrophenol | 154.12 | 1.54 g | 10.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 | 1.05 |
| Acetonitrile (MeCN) | - | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | - | 50 mL | - | - |
| Brine (sat. aq. NaCl) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
| Silica Gel (230-400 mesh) | - | ~50 g | - | - |
Procedure:
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.54 g (10.0 mmol) of 2-Amino-3-nitrophenol in 50 mL of acetonitrile. Cool the flask in an ice-water bath to 0°C.
-
Reagent Addition : In a separate flask, dissolve 1.87 g (10.5 mmol) of N-Bromosuccinimide in 50 mL of acetonitrile. Transfer this solution to a dropping funnel. Add the NBS solution dropwise to the cooled 2-Amino-3-nitrophenol solution over 30 minutes with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
Reaction : After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with 50 mL of brine, then dry over anhydrous sodium sulfate.
-
Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Characterization : Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
Question & Answer Format
Q1: My reaction is very slow, and a significant amount of starting material remains even after 4 hours. What's wrong?
A1: This issue, known as an incomplete or stalled reaction, can stem from several factors:
-
Reagent Quality: N-Bromosuccinimide can decompose over time, especially if exposed to moisture or light, reducing its reactivity. If your NBS is old or appears discolored (it should be a white to off-white solid), its purity may be compromised. Consider purifying it by recrystallization from water.[3]
-
Temperature Control: While the initial addition of NBS is performed at 0°C to control the reaction rate and selectivity, the reaction may require thermal energy to proceed to completion. Ensure you are allowing the mixture to warm to room temperature after the initial cooling period.
-
Solvent Choice: Acetonitrile is generally a good solvent. However, for less reactive substrates, a more polar solvent like Dimethylformamide (DMF) can sometimes accelerate the reaction, as it is known to promote high para-selectivity in NBS brominations of anilines and phenols.[3]
Q2: My TLC plate shows multiple product spots. How can I improve the selectivity?
A2: The formation of multiple products indicates a loss of regioselectivity or the occurrence of side reactions.
-
Over-bromination: The high activation of the ring by both the -NH₂ and -OH groups makes it susceptible to di- or even tri-bromination.[5] This is the most likely cause of multiple spots with lower Rf values.
-
Solution: Strictly control the stoichiometry. Do not use a large excess of NBS; 1.05 to 1.1 equivalents is sufficient. Ensure the NBS solution is added slowly and dropwise at 0°C to maintain a low instantaneous concentration of the electrophile.
-
-
Isomer Formation: While the C-5 position is electronically favored, minor amounts of other isomers (e.g., bromination at C-3) might form.
Q3: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable substance. What happened?
A3: This is a strong indication of oxidation. Aminophenols are highly susceptible to oxidation, especially under reaction conditions that may generate radical species or in the presence of air (oxygen).[8]
-
Prevention:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degas Solvents: Before use, degas the acetonitrile by bubbling nitrogen or argon through it for 15-20 minutes.
-
Light Protection: Protect the reaction from strong light, as light can initiate radical pathways with NBS, leading to undesired side reactions.
-
Q4: Why is a quench with sodium thiosulfate necessary?
A4: The work-up includes a quench with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS or molecular bromine (Br₂) that might be present. This is a crucial step for safety and product purity. Unquenched bromine can lead to further reactions during extraction and concentration, potentially lowering the yield and complicating purification.
Q5: What is the best way to purify the final product?
A5: Due to the potential for isomeric byproducts and the polar nature of the starting material and product, flash column chromatography on silica gel is the most effective purification method.[9] A gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, will allow for the separation of non-polar impurities, the desired product, and any unreacted starting material. Recrystallization can be attempted after chromatographic purification for further refinement if necessary.
References
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Li, W., et al. (2017). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. [Link]
-
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. [Link]
-
van der Lubbe, S. C. C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics. [Link]
-
SciSpace. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. [Link]
-
Zhang, J., et al. (2015). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry. [Link]
-
Yang, D., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of Bromoarenes. [Link]
-
Khan Academy. Bromination of Phenols. [Link]
-
ResearchGate. Regioselective bromination of phenols. [Link]
-
Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]
-
YouTube. Bromination of Phenols. [Link]
-
PubMed. Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. [Link]
-
YouTube. 18.2a EAS Bromination and Chlorination. [Link]
-
YouTube. Directing Effect of the Nitro Group in EAS. [Link]
-
Chemistry LibreTexts. (2023). Ring Reactions of Phenol. [Link]
-
YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
-
Physics Wallah. Bromination phenol in Water and non-polar solvent. [Link]
-
Journal of the American Chemical Society. Effects of amino and nitro substituents upon the electrostatic potential of an aromatic ring. [Link]
-
RSC Publishing. Purification of nitrophenols using complex-assisted crystallization. [Link]
-
Quora. Which is more acidic, para-amino phenol or para-nitrophenol?. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
PubMed Central. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]
-
Reddit. Electrophilic Aromatic Substitution (PLZ HELP). [Link]
-
Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. [Link]
-
ResearchGate. Aminophenols | Request PDF. [Link]
- Google Patents.
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]
-
Reddit. 4-Aminophenol stability. [Link]
-
YouTube. RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol. [Link]
-
Chemistry Stack Exchange. Electrophilic substitution in meta-nitrophenol. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ukessays.com [ukessays.com]
Technical Support Center: Diazotization of 2-Amino-5-bromo-3-nitrophenol
Introduction The diazotization of 2-Amino-5-bromo-3-nitrophenol is a critical transformation step in the synthesis of specialized dyes, pharmaceuticals, and advanced materials. However, the unique electronic and structural characteristics of this substrate present significant challenges, often leading to a variety of side reactions that can compromise yield and purity. The molecule's architecture—featuring a strongly deactivating nitro group, a moderately deactivating bromo group, and a highly activating, nucleophilic phenolic hydroxyl group—creates a delicate balance of reactivity that must be precisely controlled.
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative protocols. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and optimize your experimental outcomes.
Section 1: Core Principles & The Chemistry of Competing Reactions
The primary challenge in the diazotization of this compound stems from the competing influence of its substituents.
-
Amino Group (-NH₂): This is the target functional group for reaction with the nitrosonium ion (NO⁺), the electrophile generated in situ from sodium nitrite and a strong acid.[1][2]
-
Nitro (-NO₂) & Bromo (-Br) Groups: These electron-withdrawing groups significantly reduce the nucleophilicity of the amino group. This slows down the desired diazotization reaction, potentially requiring more stringent conditions or leading to incomplete conversion.[3] However, they also confer a degree of stability to the resulting diazonium salt.[4]
-
Phenolic Hydroxyl (-OH) Group: This is the most problematic substituent. It is a powerful electron-donating group that strongly activates the aromatic ring towards electrophilic attack. Furthermore, under insufficiently acidic conditions, the phenoxide ion can form, which is an even more potent nucleophile. This makes the molecule highly susceptible to self-coupling reactions.[2]
These competing effects create a narrow processing window where the desired reaction can occur without being overwhelmed by side reactions.
Visualizing the Reaction Maze
The following diagram illustrates the intended diazotization pathway versus the primary side reactions that can occur. Understanding these competing pathways is the first step in troubleshooting and prevention.
Caption: Main diazotization pathway and key competitive side reactions.
Section 2: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction mixture turned dark brown/black and formed a tar-like precipitate immediately upon adding sodium nitrite. What happened?
A1: This is a classic sign of premature and uncontrolled azo coupling . The diazonium salt, once formed, is a potent electrophile. The phenolic hydroxyl group on another molecule of your starting material strongly activates that ring, making it a powerful nucleophile. If the reaction medium is not acidic enough, the diazonium salt will rapidly attack the electron-rich ring of a neighboring molecule, leading to dimerization and polymerization, which manifests as insoluble, colored tar.[2]
-
Causality: The rate of azo coupling with phenols is highly pH-dependent. In strongly acidic solutions, the phenolic oxygen is less likely to be deprotonated, and any unreacted amino groups are protonated to the non-nucleophilic ammonium salts, suppressing their ability to couple.
-
Solution:
-
Increase Acidity: Ensure the amine is fully dissolved or slurried in a sufficient excess of strong acid (e.g., 3-4 equivalents of HCl or H₂SO₄) before cooling and adding the nitrite solution. High acidity is required to suppress these side reactions.[2]
-
Maintain Low Temperature: Perform the reaction at 0-5 °C. While low temperature primarily prevents diazonium salt decomposition, it also slows the rate of azo coupling, giving the desired reaction a chance to proceed cleanly.[5]
-
Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to avoid localized areas of high concentration and low acidity.
-
Q2: I'm observing significant gas evolution (bubbling) from the reaction, even while maintaining the temperature at 0°C. Is this normal?
A2: This is the evolution of nitrogen (N₂) gas, indicating the decomposition of your diazonium salt . While aryl diazonium salts are more stable than their aliphatic counterparts, they are still thermally sensitive.[6] The presence of electron-withdrawing groups on your substrate adds stability, but excessive bubbling suggests a problem.
-
Causality: Decomposition occurs when the C-N bond cleaves, releasing N₂ and forming a highly reactive aryl cation or radical.[7] This is accelerated by:
-
Elevated Temperatures: Even a small rise above 10 °C can significantly increase the decomposition rate.[8]
-
Localized Hot Spots: Poor stirring during the exothermic addition of sodium nitrite can create microscopic regions where the temperature spikes, initiating decomposition.
-
UV Light Exposure: Diazonium salts can be photolytically sensitive.
-
-
Solution:
-
Verify Temperature Control: Ensure your thermometer is accurately measuring the internal reaction temperature, not just the cooling bath.
-
Improve Agitation: Use efficient mechanical or magnetic stirring to dissipate heat and ensure homogenous mixing.
-
Slow, Sub-surface Addition: Add the NaNO₂ solution dropwise below the surface of the reaction mixture.
-
Protect from Light: Conduct the reaction in a flask shielded from direct, bright light.
-
Q3: My subsequent reaction (e.g., Sandmeyer, azo coupling) has a low yield, and I've isolated a large amount of unreacted this compound. Why?
A3: This indicates incomplete diazotization . The strong electron-withdrawing effects of the nitro and bromo groups make the starting amine a poor nucleophile, slowing its reaction with the nitrosonium ion (NO⁺).[3]
-
Causality: If the reaction is not given enough time, or if the conditions are not optimal, a significant portion of the starting amine will not be converted to the diazonium salt.
-
Solution:
-
Increase Reaction Time: After the sodium nitrite addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Use a Slight Excess of Nitrite: Employing a small excess of sodium nitrite (e.g., 1.05 equivalents) can help drive the reaction forward. However, be cautious, as excess nitrous acid can lead to other side reactions and must be quenched (e.g., with sulfamic acid) before subsequent steps.
-
Ensure Full Dissolution/Suspension: The amine must be finely and evenly suspended in the acid to ensure all particles are accessible to the nitrosating agent.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this reaction? The optimal temperature is strictly between 0 °C and 5 °C .[5][9] Temperatures below 0 °C may slow the reaction unnecessarily, while temperatures above 5 °C drastically increase the risk of both diazonium salt decomposition and unwanted side reactions.
Q2: Which acid is better for this substrate: Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)? The choice depends on the subsequent step.
-
Sulfuric Acid: Often preferred for this specific substrate. It is a stronger acid and a dehydrating agent, which can promote the formation of the nitrosonium ion. The resulting diazonium sulfate salt is often less soluble, which can sometimes help with stability, but may complicate handling if it precipitates heavily.[5]
-
Hydrochloric Acid: Perfectly suitable and commonly used.[5] The resulting diazonium chloride is generally more soluble. However, be aware that the chloride ion is a nucleophile and can participate in side reactions (e.g., a competing Sandmeyer-type reaction) if the diazonium salt decomposes.
Q3: How can I confirm the diazotization is complete before proceeding? A simple and effective method is to use starch-iodide paper . Take a drop of the reaction mixture and touch it to the paper. A positive test (instantaneous blue-black color) indicates the presence of excess nitrous acid, which in turn implies that all the primary amine has been consumed. If the test is negative, a small additional amount of sodium nitrite may be needed.
Q4: What are the primary safety concerns with this diazonium salt? While diazonium salts are generally used in solution, isolated, dry diazonium salts are shock-sensitive and can be explosive .[2][4] Never attempt to isolate the diazonium salt of this compound as a dry solid unless you are following a specific, validated, and risk-assessed protocol. Always handle the cold aqueous solution and use it promptly in the next synthetic step.
Section 4: Optimized Protocol & Parameter Summary
This protocol is designed to maximize the yield of the target diazonium salt while minimizing the formation of impurities.
Experimental Workflow Diagram
Caption: Recommended experimental workflow for clean diazotization.
Step-by-Step Methodology
-
Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (4.0 eq.).
-
Dissolution: Cool the acid to 10-15 °C and slowly add this compound (1.0 eq.) in portions, allowing it to dissolve or form a fine, stirrable slurry.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. Maintain vigorous stirring.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water. Transfer this solution to the addition funnel. Add the sodium nitrite solution dropwise to the amine slurry over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
-
Completion: After the addition is complete, rinse the funnel with a small amount of cold water and add it to the reaction. Continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
Verification & Quenching: Test for the presence of excess nitrous acid using starch-iodide paper. Once the test is positive, add a small amount of sulfamic acid portion-wise until the test is negative. This destroys residual nitrous acid.
-
Usage: The resulting clear or slightly colored diazonium salt solution is now ready for immediate use in the subsequent reaction.
Table of Key Parameters
| Parameter | Recommended Setting | Rationale & Consequence of Deviation |
| Temperature | 0-5 °C | Too High (> 5°C): Rapid decomposition (N₂ evolution), increased tar formation. |
| Stoichiometry (NaNO₂) | 1.05 equivalents | Too Low (< 1.0 eq): Incomplete reaction, unreacted starting material. Too High (> 1.1 eq): Potential for nitrosation side reactions. |
| Acidity | 3-4 eq. of strong acid | Too Low: Promotes rapid azo self-coupling, leading to extensive tar formation. |
| Addition Rate | Slow, dropwise (30-45 min) | Too Fast: Causes localized hot spots, leading to decomposition and side reactions. |
| Stirring | Vigorous, efficient | Poor: Inefficient heat transfer, localized concentration gradients, leading to side products. |
Section 5: References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]
-
Ley, S. V., & Leach, A. G. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Kohl, M., et al. (2023). Summary equation of diazotization of 2-amino-5-nitrophenol. ResearchGate. Retrieved from [Link]
-
Tilstam, U., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical aryl diazonium salt decomposition pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
Technical Support Center: Purification of Crude 2-Amino-5-bromo-3-nitrophenol
Welcome to the technical support guide for the purification of crude "2-Amino-5-bromo-3-nitrophenol." This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
I. Understanding the Purification Challenge
This compound is a substituted aromatic compound whose purification can be complicated by the presence of structurally similar impurities. These can include starting materials, regioisomers, and byproducts from the synthesis, such as the nitration of 2-amino-5-bromophenol. The presence of multiple functional groups (amino, hydroxyl, nitro, and bromo) on the benzene ring influences the molecule's polarity, solubility, and reactivity, which are critical factors to consider when selecting a purification strategy.
The primary goal of any purification technique is to efficiently remove these impurities while maximizing the recovery of the desired product. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice: The solvent may be too good, dissolving the product even when cold, or too poor, causing premature precipitation with trapped impurities. - Cooling too rapidly: Fast cooling can lead to the formation of small crystals that occlude impurities. - Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface. | - Systematically screen for an optimal recrystallization solvent or solvent system. Ideal solvents will dissolve the crude product at elevated temperatures but not at room temperature or below. Consider solvent pairs like ethanol/water or ether/hexane.[1] - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| Product Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - Presence of impurities that depress the melting point. | - Choose a solvent with a lower boiling point. - Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in the product remaining on the column.[2][3] - Column overloading: Too much crude material is loaded onto the column. - Improper column packing: Channeling in the stationary phase leads to inefficient separation. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane to ethyl acetate) is often effective.[4] - Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight). - Ensure the column is packed uniformly using either a wet or dry packing method. [5] |
| Product Appears as a Smear or Streak on TLC | - Sample is too concentrated. - The compound is highly polar and is strongly interacting with the silica gel. - Decomposition of the product on the silica gel. | - Dilute the sample before spotting it on the TLC plate. - Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent to improve the spot shape. - Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a base like triethylamine if the compound is acid-sensitive. [6] |
| Unexpected Color of Purified Product | - Presence of colored impurities, often oxidized byproducts. - Residual starting materials or reagents. | - Treat a solution of the crude product with activated carbon to adsorb colored impurities before the final purification step. - Ensure complete reaction and proper work-up to remove all reagents. |
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent can vary depending on the specific impurities present. However, polar protic solvents like ethanol or solvent mixtures such as ethanol/water or ether/hexane have been reported to be effective.[1] A systematic solvent screen is the most reliable way to determine the optimal choice for your specific crude material.
Q2: My compound seems to be degrading on the silica gel column. What can I do?
A2: Substituted nitrophenols can sometimes be sensitive to the acidic nature of standard silica gel. You can try neutralizing the silica gel by preparing a slurry with a small percentage of triethylamine in your eluent. Alternatively, using a different stationary phase like neutral alumina might be a suitable option.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to assess purity. Thin Layer Chromatography (TLC) is a quick method to check for the presence of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[7] The structure and identity of the purified compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[7][8]
Q4: What are the main safety precautions to take when handling this compound?
A4: this compound and related compounds should be handled with care. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[9][10] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[8][9][10][11]
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification problems.
IV. Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals, preferably under vacuum.
Protocol 2: Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 100-200 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[3][5] Allow the silica gel to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample to the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.
-
Elute the Column: Carefully add the eluent to the top of the column. Begin collecting fractions as the solvent flows through the column.[3][5] Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
V. References
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved January 21, 2026, from [Link]
-
O-Nitro(thio)phenol derivatives, and their preparation. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Process for the purification of p-nitrophenol. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Purification of nitrophenols using complex-assisted crystallization. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Column chromatography. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 21, 2026, from [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. (n.d.). Retrieved January 21, 2026, from [Link]
-
Purification of nitrophenols using complex-assisted crystallization | Request PDF. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (n.d.). Retrieved January 21, 2026, from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved January 21, 2026, from [Link]
-
Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. Retrieved January 21, 2026, from [Link]
Sources
- 1. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Solubility Issues of "2-Amino-5-bromo-3-nitrophenol" in Reaction Media
Welcome to the technical support center for "2-Amino-5-bromo-3-nitrophenol." This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound in their reaction media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, ensuring the smooth progression of your experimental work.
Introduction: Understanding the Solubility Profile
This compound is a multifaceted aromatic compound, featuring a combination of functional groups that dictate its solubility behavior. The presence of a polar phenolic hydroxyl group and an amino group, contrasted with a nonpolar bromophenyl ring and a nitro group, results in a molecule with limited solubility in both aqueous and nonpolar organic solvents. This often necessitates a strategic approach to achieve the desired concentration in a given reaction medium.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The solubility of this compound is governed by the interplay of its functional groups. The phenolic hydroxyl and amino groups can participate in hydrogen bonding, favoring dissolution in polar protic solvents. However, the bulky bromine atom and the nitro group, along with the aromatic ring, contribute to a significant nonpolar character, which limits its solubility in water. Conversely, its polar functional groups hinder its solubility in nonpolar organic solvents.
Q2: What are the initial recommended solvents to try for dissolving this compound?
A2: For initial attempts, polar aprotic solvents are often a good starting point. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents can solvate both the polar and nonpolar parts of the molecule effectively. For reactions where these solvents are not suitable, a co-solvent system or other techniques described below may be necessary.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, increasing the temperature will generally increase the solubility of solid compounds. However, caution is advised. It is crucial to consider the thermal stability of this compound and other reactants in your mixture. Unwanted side reactions or degradation can occur at elevated temperatures. It is recommended to perform a small-scale test to determine the optimal temperature that enhances solubility without compromising the integrity of the reaction components.
Troubleshooting Guides for Solubility Enhancement
Issue 1: The compound does not dissolve sufficiently in a single solvent system.
When a single solvent fails to provide the required solubility, a co-solvent system is a powerful alternative. This involves mixing a primary solvent with one or more miscible co-solvents to fine-tune the polarity of the reaction medium.[3][4][5]
Workflow for Developing a Co-solvent System
Caption: Workflow for co-solvent system development.
Step-by-Step Protocol for Co-solvent System Development:
-
Select a Primary Solvent: Choose a solvent that is compatible with your reaction chemistry but in which this compound has limited solubility.
-
Choose a Co-solvent: Select a miscible co-solvent with a different polarity. For example, if your primary solvent is moderately polar (e.g., Tetrahydrofuran - THF), you might choose a more polar co-solvent like DMF or a less polar one like toluene, depending on the direction you need to shift the medium's polarity.
-
Prepare Test Mixtures: In small vials, prepare mixtures of the primary solvent and co-solvent in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Assess Solubility: Add a known amount of this compound to each mixture and observe its solubility at room temperature. Gentle agitation or vortexing can be used.
-
Optimize and Scale-Up: Identify the co-solvent ratio that provides the best solubility and proceed with your reaction on a larger scale.
| Co-Solvent Combination Example | Rationale |
| Toluene / DMF | Balances nonpolar and polar aprotic characteristics. |
| Dichloromethane / Methanol | A common mixture for reactions involving moderately polar compounds. |
| Water / Acetonitrile | Useful for reactions where a certain amount of water is tolerable. |
Issue 2: The reaction is sensitive to solvent polarity, and co-solvents are not an option.
In cases where the reaction's outcome is highly dependent on the solvent environment, or if the reaction is heterogeneous, other techniques can be employed.
Strategy 1: pH Adjustment
The amino and phenolic hydroxyl groups on this compound are ionizable. Modifying the pH of the reaction medium can significantly alter the compound's charge state and, consequently, its solubility.[6][7][8]
-
In Acidic Media: The amino group (-NH2) can be protonated to form an ammonium salt (-NH3+). This salt form is generally more soluble in polar protic solvents, including water.[6]
-
In Basic Media: The phenolic hydroxyl group (-OH) can be deprotonated to form a phenoxide salt (-O-). This anionic form also exhibits increased solubility in polar solvents.[7][9]
Workflow for pH Modification
Caption: Workflow for pH modification to enhance solubility.
Protocol for pH Adjustment:
-
Compatibility Check: Ensure that your starting materials, reagents, and expected products are stable at the intended acidic or basic pH.
-
Acid/Base Selection: Choose an acid or base that will not interfere with your reaction. For acidic conditions, consider hydrochloric acid or sulfuric acid. For basic conditions, sodium hydroxide, potassium carbonate, or an organic base like triethylamine may be suitable.
-
Titration: While stirring the suspension of this compound in the reaction solvent, add the selected acid or base dropwise.
-
Observation: Continue addition until the solid dissolves. Monitor the pH if necessary.
-
Reaction Initiation: Once a homogenous solution is obtained, proceed with the addition of other reagents.
Strategy 2: Application of External Energy - Sonication
For kinetically limited dissolution, sonication can be a highly effective method. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which can break down solid agglomerates and enhance solvent penetration.[10][11]
Experimental Protocol for Sonication-Assisted Dissolution:
-
Preparation: Prepare a suspension of this compound in the chosen reaction solvent in a suitable reaction vessel.
-
Sonication: Place the vessel in an ultrasonic cleaning bath or use a probe sonicator.
-
Time and Temperature Control: Sonicate the mixture for short intervals (e.g., 5-10 minutes) to avoid excessive heating of the solvent. If necessary, use a cooling bath to maintain the desired reaction temperature.
-
Visual Inspection: Visually inspect the mixture to determine if the solid has dissolved.
-
Initiate Reaction: Once the solution is clear, proceed with the reaction.
Strategy 3: Phase-Transfer Catalysis (PTC)
For heterogeneous reactions where this compound is in a solid or organic phase and the reactant is in an aqueous phase, a phase-transfer catalyst can be employed. The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the reactant or the deprotonated form of the phenol across the phase boundary, thereby promoting the reaction.[12][13][14][15]
Considerations for Using Phase-Transfer Catalysis:
-
Catalyst Selection: The choice of the phase-transfer catalyst (e.g., tetrabutylammonium bromide, Aliquat 336) depends on the specific reaction and the nature of the ions being transferred.
-
Solvent System: A two-phase solvent system (e.g., water/dichloromethane or water/toluene) is required.
-
Reaction Conditions: PTC reactions often require vigorous stirring to maximize the interfacial area between the two phases.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| Co-solvency | Modifying the overall polarity of the solvent system.[3] | Homogeneous reactions where a single solvent is inadequate. | Miscibility of solvents; potential for the co-solvent to participate in the reaction. |
| pH Adjustment | Ionization of the molecule to a more soluble salt form.[16] | Reactions in polar protic solvents, particularly aqueous media. | Stability of all reaction components at the adjusted pH. |
| Sonication | Using ultrasonic energy to break down solid particles and enhance mass transfer.[17][18] | Kinetically slow dissolution processes. | Potential for localized heating; stability of compounds to sonication. |
| Phase-Transfer Catalysis | Facilitating the reaction between reactants in immiscible phases.[12][14] | Heterogeneous (e.g., solid-liquid or liquid-liquid) reactions. | Selection of appropriate catalyst and solvent system; requires vigorous mixing. |
References
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]
-
Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. Available at: [Link]
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Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. ResearchGate. Available at: [Link]
- Aromatic Nitro Compounds. MST.edu.
-
2-Amino-5-bromo-3-nitrobenzoic acid. PubChem. Available at: [Link]
-
Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online. Available at: [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. Available at: [Link]
-
Sonication in Organic Synthesis. Chem-Station. Available at: [Link]
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Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Available at: [Link]
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2-Amino-5-bromo-3-nitropyridine. PubChem. Available at: [Link]
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Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. Available at: [Link]
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How does temperature and pH affect the solubility of p-nitrophenol? Physics Forums. Available at: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. Formulate. Available at: [Link]
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Organocatalytic Reactions Promoted by Sonication. Hielscher Ultrasonics. Available at: [Link]
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Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
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Contradictions in acidity and solubility of phenol derivatives. Chemistry Stack Exchange. Available at: [Link]
-
How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Quora. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
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Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
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Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. Available at: [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. Available at: [Link]
-
How to select Co-solvent during hydrolytic forced degradation? YouTube. Available at: [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Technical Support Center: Optimizing Temperature and Reaction Time for 2-Amino-5-bromo-3-nitrophenol Coupling Reactions
Welcome to the technical support center for optimizing the coupling reaction of 2-Amino-5-bromo-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your experiments. The synthesis of azo dyes and related compounds from this compound involves a critical two-step process: diazotization followed by azo coupling.[1][2] Precise control over temperature and reaction time is paramount for achieving high yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of diazotized this compound and provides scientifically grounded solutions.
Issue 1: Low or No Yield of the Desired Azo Compound
Question: I am experiencing a very low yield, or in some cases, no formation of the expected colored product. What are the likely causes and how can I rectify this?
Answer: Low yields in azo coupling reactions often point to problems with the stability of the diazonium salt intermediate or suboptimal coupling conditions.[3] Here’s a systematic approach to troubleshooting:
-
Inadequate Temperature Control During Diazotization: The diazotization of this compound must be conducted at low temperatures, typically between 0-5°C.[4] Aryl diazonium salts are thermally unstable and readily decompose at higher temperatures, leading to the formation of phenols and nitrogen gas, thus reducing the concentration of the reactive electrophile.[5][6]
-
Premature Decomposition of the Diazonium Salt: The diazonium salt of this compound is highly reactive and should be used immediately after its preparation.[7][8]
-
Incorrect pH of the Coupling Reaction: The pH of the reaction medium is a critical parameter that dictates the reactivity of the coupling component.[4] For phenolic coupling partners, a slightly alkaline pH (typically 9-10) is required to generate the more nucleophilic phenoxide ion.[7][10]
-
Solution: Carefully adjust the pH of the coupling component solution using a base like sodium hydroxide before adding the diazonium salt.[7] Monitor the pH throughout the addition, as the acidic diazonium salt solution will lower it.
-
-
Purity of Starting Materials: Impurities in the this compound or the coupling component can lead to side reactions and the formation of unwanted byproducts, ultimately lowering the yield of the desired azo compound.[4][7]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography.
-
Issue 2: Formation of a Brownish or Tar-Like Substance
Question: My reaction mixture is turning into a dark, insoluble tar instead of the expected brightly colored precipitate. What is causing this and how can it be prevented?
Answer: The formation of tar-like substances is a common indicator of uncontrolled side reactions and decomposition.[4] The primary culprits are:
-
Elevated Reaction Temperature: As previously mentioned, allowing the temperature to rise above 5°C during either the diazotization or coupling step will accelerate the decomposition of the diazonium salt, leading to the formation of complex polymeric materials.[4][11]
-
Solution: Strict adherence to low-temperature conditions (0-5°C) is non-negotiable.[4] Efficient stirring is also essential to ensure uniform temperature distribution.
-
-
Oxidation of the Coupling Component: Phenols are susceptible to oxidation, which can produce colored impurities and contribute to the formation of tarry byproducts.[4]
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.
-
Issue 3: The Coupling Reaction is Slow or Incomplete
Question: The formation of the azo dye appears to be very slow, and even after an extended period, I suspect the reaction has not gone to completion. How can I optimize the reaction time?
Answer: A sluggish coupling reaction can often be attributed to factors that decrease the reactivity of the coupling partners.
-
Suboptimal pH: For phenolic coupling partners, if the pH is too low, the concentration of the highly reactive phenoxide ion will be insufficient for a rapid reaction.[12]
-
Solution: Ensure the pH is maintained in the optimal alkaline range for phenol coupling.[7]
-
-
Steric Hindrance: The position of the coupling on the aromatic ring of the coupling partner can be influenced by steric factors. Coupling at the para-position is generally favored. If the para-position is blocked, ortho-coupling may occur, but at a slower rate.[13]
-
Solution: If possible, select a coupling partner where the para-position is available and activated.
-
-
Insufficient Stirring: Poor mixing can lead to localized concentration gradients, hindering the reaction rate.
-
Solution: Ensure vigorous and efficient stirring throughout the addition of the diazonium salt and for a sufficient period afterward to ensure complete reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of this compound?
A1: The optimal temperature range for the diazotization of this compound is strictly between 0 and 5°C.[3][4] This low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[11]
Q2: How long should the coupling reaction be stirred after the addition of the diazonium salt?
A2: After the complete addition of the cold diazonium salt solution to the coupling component, it is recommended to continue stirring the reaction mixture at 0-5°C for an additional 30 to 60 minutes.[4][9] This ensures that the coupling reaction proceeds to completion. The exact time can be optimized based on monitoring the reaction progress, for example, by thin-layer chromatography (TLC).
Q3: Can the diazonium salt of this compound be isolated and stored?
A3: It is highly inadvisable to isolate and store the diazonium salt of this compound in a dry state, as solid diazonium salts can be explosive.[2] They are generally unstable and should be used immediately in solution for the subsequent coupling reaction.[7][8] While certain counter-ions like tetrafluoroborate can impart greater stability, for most applications, in situ generation and immediate use is the standard and safest practice.[7]
Q4: My coupling partner is another amine. What pH should I use?
A4: For coupling with aromatic amines (anilines), a slightly acidic pH (around 4-5) is typically optimal.[7] This is to prevent the diazonium salt from reacting with the amino group of the aniline (N-coupling) to form a triazene byproduct.[4][10] The acidic conditions protonate the amino group, favoring the desired C-coupling on the aromatic ring.[10]
Q5: Are there any specific side reactions to be aware of with this compound?
A5: Yes, the presence of the nitro group on the same ring as the diazonium group can sometimes lead to nucleophilic displacement of the nitro group as a side reaction, especially if the coupling reaction is carried out under certain conditions with specific phenols.[14] However, for most standard azo coupling reactions, this is a minor pathway. The primary side reactions to control are the decomposition of the diazonium salt and the formation of triazenes when coupling with amines.[4]
Data Presentation
Table 1: Recommended Temperature and Time Parameters for Azo Coupling
| Step | Parameter | Recommended Range | Rationale |
| Diazotization | Temperature | 0 - 5°C | Prevents decomposition of the unstable diazonium salt.[3][4] |
| Time | ~15-30 minutes | Sufficient for complete formation of the diazonium salt.[4] | |
| Coupling | Temperature | 0 - 5°C | Maintains stability of the diazonium salt and controls reaction rate.[4] |
| Time | 30 - 60 minutes post-addition | Ensures the coupling reaction goes to completion.[9] |
Experimental Protocols
Protocol 1: Diazotization of this compound
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.[9]
-
Cool the solution to 0-5°C in an ice-salt bath with continuous and efficient stirring.[7]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature is maintained between 0-5°C throughout the addition.[7][9]
-
After the complete addition of sodium nitrite, continue stirring for an additional 15 minutes at 0-5°C.[4]
-
The resulting cold solution contains the diazonium salt and should be used immediately in the coupling step.[7]
Protocol 2: Azo Coupling with a Phenolic Compound
-
In a separate beaker, dissolve the phenolic coupling component in an aqueous solution of sodium hydroxide.[4]
-
Cool this solution to 0-5°C in an ice-salt bath with vigorous stirring.[9]
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold phenolic solution.[4]
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture at 0-5°C for 30-60 minutes after the addition is complete.[9]
-
Isolate the azo dye product by vacuum filtration, followed by washing with cold water to remove any soluble impurities.[9]
Visualizations
Caption: A generalized workflow for the synthesis of an azo dye from this compound.
Caption: A troubleshooting decision tree for low-yield azo coupling reactions.
References
- BenchChem. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. BenchChem.
- RSC Publishing. (n.d.). Diazo coupling reactions in acetonitrile: an apparent increase in kinetic isotope effect with temperature. Journal of the Chemical Society, Chemical Communications.
- BenchChem. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield. BenchChem.
- ResearchGate. (n.d.). Optimization of coupling reaction time at 50°C. ResearchGate.
- Vedantu. (2024, June 6). Why is Diazotization done at Low Temperature. Vedantu.
- BenchChem. (2025). Preventing byproduct formation in azo coupling reactions. BenchChem.
- MDPI. (2022, August 4). Chemistry and Applications of Azo Dyes: A Comprehensive Review. MDPI.
- NIH. (2024, January 26). The continuous flow synthesis of azos. NIH.
- Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journals.
- Quora. (2019, December 23). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? Quora.
- The Synthesis of Azo Dyes. (n.d.).
- Experiment 8 Synthesis of an Azo Dye. (n.d.).
- Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? Stack Exchange.
- ResearchGate. (n.d.). Azo compounds synthesized under alkaline and acidic azo coupling conditions. ResearchGate.
- ResearchGate. (n.d.). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. ResearchGate.
- Journal of Global Pharma Technology. (2018, June 1). Synthesis, Spectral Studies and Biological Activity of Azo dye Complexes with Some MetalIons. Journal of Global Pharma Technology.
- ResearchGate. (n.d.). Azo dyes: Sources, occurrence, toxicity, sampling, analysis, and their removal methods. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD.
- NIH. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. NIH.
- Agilent. (n.d.). Developing a method for the analysis of Azo Dyes. Agilent.
- International Journal of Chemical Studies. (2024, September 7). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole. International Journal of Chemical Studies.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
- Stack Exchange. (2015, September 8). Azo coupling with arenediazonium salts - why isn't nitrogen gas lost? Stack Exchange.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. BenchChem.
- ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to... ResearchGate.
- Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Quora.
- Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Stack Exchange.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
- Quora. (2018, February 20). What happens when benzene diazonium chloride reacts with para nitrophenol? Quora.
- Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal.
- Wikipedia. (n.d.). Azo coupling. Wikipedia.
- Wheeler Scientific. (2024, July 4). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis. YouTube.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. BenchChem.
- BenchChem. (2025). A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. BenchChem.
- RSC Publishing. (2019, December 30). Optimization of Cu catalysts for nitrophenol reduction, click reaction and alkyne coupling. Inorganic Chemistry Frontiers.
- ResearchGate. (2025, August 7). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate.
- Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
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Preventing the formation of impurities in "2-Amino-5-bromo-3-nitrophenol" reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-bromo-3-nitrophenol. As Senior Application Scientists, we understand the nuances of this synthesis and the common challenges encountered in achieving high purity and yield. This resource aims to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
I. Reaction Overview: Synthesis of this compound
The primary synthetic route to this compound involves the regioselective bromination of 2-Amino-3-nitrophenol. This electrophilic aromatic substitution reaction is typically carried out using a suitable brominating agent in an acidic solvent.[1]
Caption: Synthesis of this compound.
While the reaction appears straightforward, the presence of activating amino and hydroxyl (in the phenol tautomer) groups, alongside a deactivating nitro group, can lead to the formation of several impurities. Understanding and controlling these side reactions is critical for a successful synthesis.
II. Troubleshooting Guide: Common Impurities and Their Prevention
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.
Question 1: My final product shows a higher molecular weight peak in the mass spectrum, and the NMR indicates the presence of more than one bromine atom. What is this impurity and how can I avoid it?
Answer:
This is a classic case of over-bromination , a common side reaction in the halogenation of activated aromatic rings. The most likely impurity is 2-Amino-3,5-dibromo-3-nitrophenol .
Causality:
The amino and hydroxyl groups of the starting material, 2-Amino-3-nitrophenol, are strongly activating and ortho-, para-directing. While the nitro group is deactivating and meta-directing, the powerful activating effect of the other two groups can make the aromatic ring highly susceptible to further electrophilic attack, even after the first bromine atom has been introduced. The initial product, this compound, is still an activated ring and can react with the remaining brominating agent to form the di-bromo impurity. The formation of di-bromo byproducts is a known issue in the synthesis of similar compounds like 2-amino-3,5-dibromopyridine.[2]
Caption: Over-bromination side reaction.
Prevention and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Stoichiometry of Brominating Agent | Use a strict 1:1 molar ratio of 2-Amino-3-nitrophenol to the brominating agent (e.g., Bromine). | Minimizes the presence of excess brominating agent available to react with the product. |
| Addition of Brominating Agent | Add the brominating agent dropwise to the solution of 2-Amino-3-nitrophenol over an extended period. | Maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the mono-bromination of the more reactive starting material over the product. |
| Reaction Temperature | Maintain a constant temperature, typically around 20°C.[1] | While temperature has a less pronounced effect on selectivity in this case compared to stoichiometry, avoiding high temperatures can help prevent other side reactions. |
| Solvent | Acetic acid is a commonly used solvent.[1] | Acetic acid helps to moderate the reactivity of the system. |
| Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product. |
Step-by-Step Protocol for Minimizing Over-bromination:
-
Dissolve 1.0 equivalent of 2-Amino-3-nitrophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 20°C in a water bath.
-
Prepare a solution of 1.0 equivalent of bromine in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of 2-Amino-3-nitrophenol over a period of 1-2 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane) every 15-30 minutes.
-
Once the starting material spot is no longer visible, quench the reaction by adding a solution of sodium bisulfite to consume any unreacted bromine.
-
Proceed with the work-up and purification of the product.
Question 2: My reaction is complete, but I'm observing a significant amount of an impurity with a similar mass to the starting material, which seems to be an isomer of the desired product. What could be the cause?
Answer:
The formation of an isomeric impurity, likely 2-Amino-3-bromo-3-nitrophenol , can occur, although it is generally less favored than the 5-bromo isomer.
Causality:
Electrophilic substitution on a substituted benzene ring is governed by the directing effects of the existing substituents. In 2-Amino-3-nitrophenol, the amino and hydroxyl groups are ortho-, para-directing, while the nitro group is meta-directing.
-
Position 5 (para to the amino group): This position is strongly activated by the amino group and is the most sterically accessible, making it the major site of bromination.
-
Position 3 (ortho to the amino group, meta to the nitro group): This position is also activated by the amino group. However, it is sterically hindered by the adjacent amino and nitro groups. While less favorable, some bromination can still occur at this position, leading to the isomeric impurity.
Caption: Formation of isomeric byproducts.
Prevention and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a lower reaction temperature (e.g., 15-20°C). | Lower temperatures can enhance the regioselectivity of the reaction, favoring the thermodynamically more stable product and minimizing the formation of the sterically hindered isomer. |
| Solvent | A non-polar co-solvent might be explored, but acetic acid is generally effective. | Solvent polarity can influence the selectivity of electrophilic aromatic substitution. However, significant deviation from established protocols should be done with caution. |
| Purification | Careful purification by column chromatography or recrystallization is essential. | Isomers can often be separated by chromatography due to differences in polarity. |
Step-by-Step Protocol for Enhancing Regioselectivity:
-
Follow the same initial setup as for preventing over-bromination.
-
Maintain the reaction temperature strictly at the lower end of the recommended range (e.g., 15°C).
-
After work-up, if isomeric impurities are detected by HPLC or NMR, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.
Question 3: I am observing some colored impurities in my final product, and there are some unidentifiable peaks in the baseline of my chromatogram. What could be the source of this?
Answer:
The presence of colored impurities and a complex baseline in the chromatogram can be indicative of oxidation and/or degradation of the starting material or product.
Causality:
Aminophenols are susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh reaction conditions. Bromine itself is an oxidizing agent, and side reactions can lead to the formation of quinone-like structures and other colored byproducts. Additionally, the nitro group can participate in complex side reactions, especially at elevated temperatures.
Prevention and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimizes contact with atmospheric oxygen, reducing the potential for oxidative side reactions. |
| Purity of Starting Materials | Use high-purity 2-Amino-3-nitrophenol. | Impurities in the starting material can catalyze or participate in degradation pathways. |
| Reaction Time | Avoid unnecessarily long reaction times. | Prolonged exposure to the reaction conditions can increase the likelihood of degradation. Monitor the reaction and work it up promptly upon completion. |
| Work-up | Quench the reaction with a reducing agent like sodium bisulfite immediately upon completion. | This removes the oxidizing brominating agent and prevents further side reactions during work-up. |
Step-by-Step Protocol to Minimize Oxidation and Degradation:
-
Degas the solvent (glacial acetic acid) by bubbling nitrogen through it for 15-20 minutes before use.
-
Set up the reaction apparatus under a positive pressure of nitrogen or argon.
-
Use freshly opened or purified 2-Amino-3-nitrophenol.
-
Follow the controlled addition and temperature protocols described previously.
-
Upon completion of the reaction (as determined by TLC or HPLC), pour the reaction mixture into a stirred aqueous solution of sodium bisulfite.
-
Proceed with the extraction and purification of the product.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different brominating agent, such as N-bromosuccinimide (NBS)?
A1: Yes, NBS can be a milder and more selective brominating agent compared to elemental bromine. It is often used to avoid over-bromination. The reaction with NBS is typically carried out in a polar solvent like DMF or acetic acid. A radical initiator is not necessary for this electrophilic substitution.
Q2: What is the best way to purify the final product?
A2: A combination of techniques is often most effective. After an aqueous work-up to remove acids and salts, column chromatography on silica gel is a good method for separating the desired product from isomers and more polar impurities. Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance the purity.
Q3: How can I confirm the structure of my product and identify the impurities?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the major product and can help identify and quantify major impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and impurities, which is particularly useful for identifying over-brominated species.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the product and can be used to quantify impurities. Coupling HPLC with MS (LC-MS) is a powerful tool for identifying unknown impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the product.
Q4: My yield is consistently low, even when the reaction appears to go to completion. What could be the issue?
A4: Low isolated yields can be due to several factors:
-
Mechanical losses during work-up and purification: Ensure efficient extraction and minimize transfers between flasks.
-
Product solubility: The product may have some solubility in the aqueous phase during extraction. Ensure the pH is adjusted appropriately to minimize this.
-
Degradation during purification: Some compounds can be sensitive to prolonged exposure to silica gel. Minimize the time the product spends on the column.
-
Incomplete precipitation or crystallization: If purifying by recrystallization, ensure the conditions (solvent, temperature) are optimized for maximum recovery.
IV. References
-
Charifson, P. S., et al. (2008). Discovery of Potent and Selective Inhibitors of Bacterial Phenylalanyl-tRNA Synthetase by Structure-Based Design. Journal of Medicinal Chemistry, 51(17), 5243–5263. [Link]
-
Fox, B. A., et al. (1963). 2-Amino-5-bromopyridine. Organic Syntheses, 43, 3. [Link]
-
Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (n.d.). Retrieved January 21, 2026, from [Link]
-
Process for preparing 2-amino-5-nitrophenol derivatives. (1988). U.S. Patent No. 4,743,595.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-5-bromo-3-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Amino-5-bromo-3-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging building block. The presence of four distinct functional groups—amino, bromo, nitro, and phenol—on a single aromatic ring presents unique challenges and opportunities in catalyst selection, demanding a high degree of chemoselectivity. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate your synthetic challenges successfully.
Section 1: Chemoselective Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a common objective. However, the presence of a bromine atom introduces the significant risk of hydrodehalogenation, a common side reaction with many standard catalytic hydrogenation systems.
FAQ 1.1: What are the primary challenges when reducing the nitro group on this compound?
The main challenge is achieving high chemoselectivity. You must reduce the nitro group (-NO2) to an amine (-NH2) without simultaneously removing the bromine atom (-Br) from the ring, a process known as hydrodehalogenation. Standard hydrogenation catalysts, particularly Palladium on carbon (Pd/C) under aggressive conditions, are notorious for causing this unwanted side reaction.[1] The goal is to find a catalytic system that is active enough for nitro reduction but does not facilitate C-Br bond cleavage.
FAQ 1.2: Which catalytic systems are recommended for a clean, selective nitro group reduction while preserving the C-Br bond?
Several catalytic systems have been developed to address this specific challenge. The choice depends on available equipment, budget, and tolerance for specific reagents.
-
Modified Noble Metal Catalysts : While standard Pd/C can be problematic, its selectivity can be improved. Platinum-based catalysts, such as Platinum(IV) oxide or Platinum on carbon (Pt/C), often show lower propensity for dehalogenation than palladium.[1][2] Additionally, modifying a Platinum catalyst with Vanadium (e.g., Pt-V/C) has been shown to significantly enhance selectivity in the hydrogenation of halogenated nitroaromatics.[1]
-
Non-Noble Metal Catalysts : These are excellent, cost-effective alternatives that often provide superior chemoselectivity.
-
Nickel and Cobalt : Raney Nickel is a classic choice, but modern non-noble metal nanocatalysts, such as those based on Nickel (Ni) or Cobalt (Co), have demonstrated exceptional efficiency and selectivity for aqueous-phase nitro reductions at room temperature using hydrazine hydrate as a reducing agent.[3][4]
-
Iron (Fe) : Simple iron-based catalysts, often used with a silane or formic acid as the reductant, are highly chemoselective for the nitro group over aryl halides and other reducible functionalities.[5] The classic Bechamp reduction (Fe/HCl) is also an option, though it generates significant waste.[6][7]
-
-
Gold-Based Catalysts : Gold nanoparticles supported on metal oxides like TiO2 or Fe2O3 have been shown to be highly effective for the chemoselective hydrogenation of functionalized nitroarenes under mild conditions with H2.[8]
Troubleshooting Guide 1.3: My reaction shows significant hydrodehalogenation. How can I troubleshoot this?
If you are observing the loss of the bromine atom, consider the following adjustments to your protocol:
-
Re-evaluate Your Catalyst : If using Pd/C, this is the most likely culprit. Switch to a catalyst with known higher selectivity, such as Pt/C, Pt-V/C, a supported Gold catalyst, or a non-noble metal system like Ni, Co, or Fe.[1][3][5][8]
-
Modify Reaction Conditions :
-
Lower Hydrogen Pressure : High H₂ pressure increases the rate of hydrogenation and can promote hydrodehalogenation. Reduce the pressure to 1 atm (balloon) if possible.
-
Lower Temperature : Perform the reaction at room temperature or even lower if the reaction rate is acceptable.
-
Change the Solvent : The choice of solvent can influence selectivity. Ethers like THF or 2-methyl-THF have proven suitable for selective hydrogenations.[1]
-
-
Use a Transfer Hydrogenation Protocol : Instead of H₂ gas, use a hydrogen donor like hydrazine hydrate, formic acid, or triethylsilane.[3][9] These methods often operate under milder conditions and can provide excellent selectivity.
-
Consider a Catalyst Inhibitor : In some cases, carefully adding a catalyst "poison" like quinoline or a sulfur source can selectively inhibit the active sites responsible for dehalogenation without stopping the desired nitro reduction. This is an advanced technique and requires careful optimization.
Experimental Protocol 1.4: Chemoselective Nitro Reduction using a Non-Noble Metal Catalyst
This protocol is adapted from methodologies using cobalt catalysts for chemoselective reductions.[9]
Objective : To selectively reduce the nitro group of this compound to yield 2,3-Diamino-5-bromophenol.
Materials :
-
This compound (1.0 eq)
-
Cobalt-based catalyst (e.g., Co/C, ~5 mol%)
-
Methylhydrazine (4.0 eq)
-
Methanol (or another polar protic solvent)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure :
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the cobalt catalyst.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add methanol as the solvent under the inert atmosphere.
-
Stir the suspension and add methylhydrazine dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (typically 40-60 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, cool the reaction to room temperature and carefully filter it through a pad of Celite® to remove the catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the desired 2,3-Diamino-5-bromophenol.
Section 2: Palladium-Catalyzed Cross-Coupling at the C-Br Position
The C-Br bond is an ideal handle for forming new C-C or C-N bonds via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The primary challenge here is catalyst inhibition or poisoning by the Lewis basic amino (-NH2) and phenoxide (-O⁻) groups.
FAQ 2.1: For a Suzuki-Miyaura coupling, what are the key catalyst considerations?
The substrate, this compound, is an electron-rich aryl bromide containing two functional groups (-NH2, -OH) that can coordinate to and inhibit the palladium catalyst.[10][11] Therefore, catalyst selection is critical.
-
Ligand Choice : Standard, simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. You must use bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step for the electron-rich aryl bromide, and facilitate the final reductive elimination step.[12][13]
-
Recommended Ligands : The "Buchwald ligands" are industry standard for such challenging substrates. Good starting points for screening include XPhos , SPhos , or RuPhos . For NHC ligands, PEPPSI -type catalysts are also excellent choices.[13][14]
-
Palladium Precatalyst : Using a stable, well-defined precatalyst (e.g., XPhos Pd G3) is often more reliable and reproducible than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[13]
Troubleshooting Guide 2.2: My Suzuki coupling is failing or giving low yield. What should I investigate?
A low-yielding Suzuki reaction with this substrate can be frustrating. Follow this checklist:
-
Degassing : Is your solvent rigorously degassed? Oxygen can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[12] Ensure all solvents, including any water used, are properly degassed by sparging with argon or using several freeze-pump-thaw cycles.
-
Ligand/Catalyst Deactivation : The -NH2 or -OH group may be inhibiting your catalyst. Switch to a bulkier, more electron-rich ligand (e.g., if XPhos fails, try RuPhos or a different ligand class).[11][13] Increasing catalyst loading can sometimes overcome partial inhibition.
-
Base and Solvent :
-
The base is crucial for activating the boronic acid.[15] A common choice like K₂CO₃ might be sufficient, but for difficult couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
The phenolic proton is acidic and will be deprotonated by the base. This is generally not a problem, but ensure you use at least one extra equivalent of base to account for this.
-
Ensure your solvent is anhydrous (unless using an aqueous system like dioxane/water).
-
-
Boronic Acid Stability : Is your boronic acid decomposing? A common side reaction is protodeboronation (replacement of the -B(OH)₂ group with -H). This can be caused by excessive heat or prolonged reaction times. Consider using a more stable boronate ester (e.g., a pinacol ester, -BPin) instead of the boronic acid.[13]
FAQ 2.3: How does catalyst selection for Buchwald-Hartwig amination differ from Suzuki coupling for this substrate?
The core principles are the same: overcoming catalyst inhibition from the substrate's functional groups.[16][17] However, there are some key differences:
-
Base : Buchwald-Hartwig aminations typically require a stronger, non-nucleophilic base than Suzuki couplings. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or lithium hexamethyldisilazide (LiHMDS).[11]
-
Ligand Systems : While there is overlap (e.g., XPhos is used for both), some ligands show particular efficacy for C-N bond formation. Bidentate ligands like BINAP or DPPF were important in early generations of the reaction, while modern, bulky monophosphine ligands are now common.[16] For challenging substrates like 2-aminopyridines, ligands like RuPhos have shown great success.[11]
-
Reaction Conditions : These reactions are extremely sensitive to air and moisture. The use of a glovebox for reaction setup is highly recommended.
Data Summary: Recommended Catalytic Systems
| Reaction Type | Target Transformation | Recommended Catalyst System | Base | Solvent | Key Considerations |
| Nitro Reduction | -NO₂ → -NH₂ | 5% Pt-V/C with H₂ (1 atm)[1] | N/A | THF, Ethanol | Excellent selectivity, avoids dehalogenation. |
| Nitro Reduction | -NO₂ → -NH₂ | Fe catalyst with PPh₃/silane[5] | N/A | Toluene | Cost-effective, high functional group tolerance. |
| Suzuki Coupling | -Br → -Aryl | XPhos Pd G3 (2-5 mol%) | K₃PO₄ | 1,4-Dioxane | Bulky ligand is essential to overcome inhibition.[13] |
| Buchwald-Hartwig | -Br → -NR¹R² | RuPhos Pd G3 (2-5 mol%) | NaOtBu | Toluene | Strong base and bulky ligand needed for C-N formation.[11] |
Section 3: Strategic Synthesis Planning
When multiple transformations are required, the order of operations is a critical strategic decision.
FAQ 3.1: If I need to perform both a Suzuki coupling and a nitro reduction, which reaction should I do first?
This is a classic synthetic strategy problem. Both pathways have distinct advantages and disadvantages that will influence your catalyst selection.
-
Route A: Coupling First, then Reduction .
-
Reaction 1: Suzuki-Miyaura or Buchwald-Hartwig coupling on this compound.
-
Reaction 2: Chemoselective reduction of the nitro group on the coupled product.
-
Pros : The cross-coupling is performed on a less electron-rich system compared to the fully reduced aniline, which can sometimes make the coupling easier. The challenges of coupling onto this substrate are known and can be addressed with modern ligands.[11][13]
-
Cons : The coupled product might contain functional groups that are sensitive to the subsequent reduction conditions. You must still ensure the reduction step is selective and doesn't affect the newly installed group or cause debromination if the coupling failed.
-
-
Route B: Reduction First, then Coupling .
-
Reaction 1: Chemoselective reduction of this compound to yield 2,3-Diamino-5-bromophenol.
-
Reaction 2: Suzuki-Miyaura or Buchwald-Hartwig coupling on the resulting product.
-
Pros : Avoids exposing the potentially sensitive coupling partner to reductive conditions.
-
Cons : The product of the first step, 2,3-Diamino-5-bromophenol, is now extremely electron-rich and has three potential points of catalyst coordination (-OH, -NH₂, -NH₂). This makes the subsequent cross-coupling significantly more challenging and will almost certainly require extensive screening of advanced catalyst systems. Catalyst inhibition is a very high risk.[11]
-
Recommendation : For most applications, Route A (Coupling then Reduction) is the more reliable and predictable pathway . The challenges of the initial coupling are well-documented and can typically be overcome with the right choice of modern catalyst systems.
Visualization 3.2: Synthetic Strategy Decision Workflow
The following diagram illustrates the logical flow for deciding on a synthetic sequence.
Caption: Decision workflow for multi-step synthesis.
References
-
Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water. Inorganic Chemistry - ACS Publications. [Link]
-
Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science (RSC Publishing). [Link]
-
Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Advanced Science. [Link]
-
Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing. [Link]
-
Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Angewandte Chemie International Edition. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters - ACS Publications. [Link]
-
Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Bohrium. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Autech Industry Co.,Limited. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. MDPI. [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
-
Multistep Synthesis. Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC. [Link]
-
Synthesis of 2-amino-5-nitrophenol. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
Work-up procedures to isolate "2-Amino-5-bromo-3-nitrophenol" products
Technical Support Center: Isolating 2-Amino-5-bromo-3-nitrophenol
As a Senior Application Scientist, this guide provides in-depth troubleshooting and procedural insights for the successful work-up and isolation of this compound. The methodologies described are grounded in established chemical principles to ensure both accuracy and reproducibility in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture is a dark, oily, or tar-like consistency after synthesis. How should I approach the initial work-up?
A1: This is a common issue, often arising from side reactions or the presence of residual strong acids (e.g., sulfuric or nitric acid) used during nitration. The primary goal is to neutralize the mixture and facilitate the extraction of the desired product.
Recommended Protocol:
-
Cooling: Ensure the reaction flask is cooled in an ice bath (0-5 °C). This is critical to control the exothermic neutralization reaction and prevent product degradation.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice. This helps to dilute the acid and dissipate heat.
-
Neutralization: Add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), dropwise with vigorous stirring. Continue until the effervescence ceases and the pH of the aqueous layer is approximately 7. Using a strong base like sodium hydroxide (NaOH) is generally not recommended as it can deprotonate the phenolic hydroxyl group, making the product more water-soluble and potentially leading to unwanted side reactions.[1]
-
Initial Extraction: After neutralization, the crude product may precipitate as a solid or remain as an oil. Proceed with an appropriate organic solvent extraction.
Q2: What is the most effective solvent system for extracting this compound from the aqueous mixture?
A2: The choice of solvent is crucial for maximizing yield and minimizing the co-extraction of impurities. The target molecule has both polar (amino, nitro, hydroxyl) and non-polar (brominated benzene ring) characteristics.
Solvent Selection Rationale:
-
Ethyl Acetate (EtOAc): This is often the best choice. Its moderate polarity is well-suited to dissolve the target compound while leaving highly polar impurities (inorganic salts) in the aqueous phase. Several related syntheses successfully use EtOAc for extraction.[2]
-
Diethyl Ether (Et₂O): Also a viable option, it is less polar than EtOAc and can sometimes provide a cleaner extraction. However, the product's solubility might be lower. Procedures for similar brominated phenols often utilize ether.[1][2]
-
Dichloromethane (DCM): Can be effective, but its higher density can sometimes complicate separations if emulsions form.
Recommended Protocol:
-
Transfer the neutralized aqueous slurry to a separatory funnel.
-
Extract the mixture three times with an appropriate volume of ethyl acetate (e.g., 3 x 150 mL for a 5g scale reaction).[2]
-
Combine the organic layers for subsequent washing.
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | 4.4 | 77.1 | Excellent balance of polarity for product solubility. |
| Diethyl Ether | 2.8 | 34.6 | Good for cleaner extractions, but more volatile. |
| Dichloromethane | 3.1 | 39.6 | Higher density; may form emulsions. |
Q3: My TLC plate shows multiple spots after the initial extraction. What are the likely impurities and how can I remove them?
A3: The presence of multiple spots indicates side products or unreacted starting materials. In a typical synthesis involving nitration and bromination of an aminophenol derivative, several impurities are possible.
Common Impurities & Removal Strategy:
-
Isomers: Nitration can sometimes lead to the formation of isomers (e.g., 2-Amino-5-bromo-4-nitrophenol).
-
Di-nitrated or Di-brominated Products: Over-reaction can lead to the addition of multiple nitro or bromo groups.
-
Starting Material: Incomplete reaction will leave residual 2-aminophenol or its brominated intermediate.
-
Decomposition Products: Harsh reaction conditions can cause degradation.
Washing Protocol to Remove Impurities:
-
Brine Wash: After combining the organic extracts, wash with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water and some water-soluble impurities.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
The primary method for removing persistent impurities is column chromatography or recrystallization.
Caption: Post-extraction washing and drying workflow.
Q4: My crude product won't crystallize. What steps can I take to induce crystallization for purification?
A4: Failure to crystallize is typically due to the presence of impurities that inhibit lattice formation or because the product is an oil at room temperature. A systematic approach to selecting a recrystallization solvent system is required.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexane, ethanol, isopropanol, toluene, ethyl acetate, and water) at both room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.
-
Mixed-Solvent System: This is often highly effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly. A common system for similar compounds is ether/hexane.[1]
-
Induce Nucleation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
Patience: Some compounds require extended periods at low temperatures (e.g., 4 °C or -15 °C) to crystallize.[3]
Q5: Recrystallization is ineffective. How do I set up a column chromatography protocol to purify this compound?
A5: Column chromatography is the most robust method for purifying non-crystalline products or separating closely related isomers. The key is selecting the correct stationary phase and mobile phase.
Step-by-Step Protocol:
-
Stationary Phase: Standard silica gel (230-400 mesh) is generally appropriate.[2]
-
Mobile Phase (Eluent) Selection:
-
Perform TLC analysis with different solvent systems to find one that gives your product an Rf value of ~0.3-0.4 and separates it well from impurities.
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A gradient of 5-70% ethyl acetate in heptane has been shown to be effective for purifying a related compound.[2]
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Sources
Technical Support Center: Characterization of Unexpected Byproducts from 2-Amino-5-bromo-3-nitrophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-nitrophenol. This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions regarding the formation and characterization of unexpected byproducts during its use. Our goal is to equip you with the knowledge to anticipate, identify, and manage these chemical entities, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries about the stability, reactivity, and potential side reactions of this compound.
Q1: What are the primary factors influencing the stability of this compound?
A1: this compound, like many aminophenols, is susceptible to degradation.[1][2] Key factors affecting its stability include:
-
Light and Air Exposure: Similar to other 2- and 4-aminophenols, it can oxidize and change color to yellow-brown or pink-purple upon exposure to light and air.[1][2]
-
pH: The compound's stability can be pH-dependent. Strongly acidic or basic conditions may promote degradation or side reactions.
-
Temperature: Elevated temperatures can accelerate decomposition and the formation of byproducts. For optimal stability, it is recommended to store the compound at 4°C, protected from light, and under an inert atmosphere like nitrogen.[3]
Q2: What are the most common types of unexpected byproducts I might encounter?
A2: Given the functional groups present (amino, hydroxyl, nitro, and bromo), several classes of byproducts are possible:
-
Oxidation Products: The aminophenol moiety is prone to oxidation, which can lead to the formation of phenoxazinone-type structures or polymeric materials.[1] The close proximity of the amino and hydroxyl groups in 2-aminophenol derivatives makes them particularly susceptible to cyclization and condensation reactions.[1]
-
Dimerization/Self-Condensation Products: Under certain conditions, molecules of this compound can react with each other. This can involve the amino group of one molecule reacting with an activated position on the aromatic ring of another.
-
Products of Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by nucleophiles, especially when activated by the electron-withdrawing nitro group. The nucleophile could be a reagent in your reaction or even another molecule of the starting material.
-
Reduction Products: If reducing agents are present, even mild ones, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[4]
Q3: Can the nitro group participate in side reactions other than reduction?
A3: Yes. While reduction is a common reaction, the nitro group can also influence the reactivity of the aromatic ring. For instance, it strongly activates the ring towards nucleophilic attack. In some cases, though less common for this specific substitution pattern, it can be displaced. Additionally, reactions involving the nitro group can sometimes lead to the formation of azo or azoxy compounds through complex condensation pathways, especially under reductive or strongly basic conditions.[5]
Q4: How does the bromine substituent affect potential byproduct formation?
A4: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions.[6] Its presence provides a reactive site for the formation of byproducts where the bromine is replaced by another group. Halogenation can also increase the electron density on the nitrogen atom of the amino group through resonance, potentially leading to more complex side reactions.[5][7]
II. Troubleshooting Guides
This section provides structured approaches to address specific experimental issues related to byproduct formation.
Scenario 1: An unexpected peak with a higher molecular weight is observed in my LC-MS analysis.
This often suggests dimerization or reaction with another component in your mixture.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high molecular weight byproducts.
Step-by-Step Guide:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct. This will allow you to determine its elemental composition and narrow down the possibilities.
-
Isotope Pattern Analysis: For a bromine-containing compound, the M and M+2 peaks should be of nearly equal intensity. If your byproduct still contains one bromine atom, this pattern will be present. If it contains two bromine atoms (e.g., a dimer), you will see a characteristic 1:2:1 pattern for M, M+2, and M+4.
-
Tandem MS (MS/MS): Fragment the byproduct ion in the mass spectrometer. The fragmentation pattern can provide clues about the structure, such as the loss of specific functional groups.
-
Isolation and NMR Spectroscopy: If the byproduct is present in sufficient quantity, isolate it using preparative HPLC or column chromatography.
-
¹H NMR: Look for changes in the aromatic proton signals and the appearance of new signals that could indicate how the molecules have linked.
-
¹³C NMR: Compare the spectrum to that of the starting material to identify new carbon signals or shifts in existing ones.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the byproduct molecule.
-
-
Reaction Condition Review:
-
Was an oxidizing agent present? This could lead to oxidative dimerization.
-
Were basic conditions used? This could promote self-condensation.
-
Was the reaction heated? Thermal decomposition or condensation could be a factor.
-
Scenario 2: My product shows a loss of bromine in the mass spectrum.
This indicates a nucleophilic aromatic substitution (SNAr) has likely occurred.
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproducts from bromine loss.
Step-by-Step Guide:
-
Identify Potential Nucleophiles: Scrutinize your reaction components. Common nucleophiles include:
-
Hydroxide or alkoxide bases.
-
Amine reagents.
-
Solvents like methanol or water, especially at elevated temperatures.
-
-
HRMS Analysis: Determine the elemental composition of the debrominated byproduct to confirm what group has replaced the bromine.
-
NMR Analysis:
-
¹H NMR: The aromatic region will show a change in the splitting pattern where the bromine was located.
-
If a new functional group has been added (e.g., a methoxy group from methanol), you will see its characteristic proton signals.
-
-
Preventative Measures:
-
Lower Reaction Temperature: SNAr reactions are often accelerated by heat.
-
Use a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered or non-nucleophilic one like DBU or proton sponge.
-
Choose a Less Nucleophilic Solvent: If possible, switch to a more inert solvent like THF, dioxane, or toluene.
-
Scenario 3: The color of my reaction mixture changes significantly, and I observe multiple new spots on TLC.
This often points to degradation or polymerization, especially through oxidation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reaction degradation.
Step-by-Step Guide:
-
Inert Atmosphere: Immediately repeat the reaction under a nitrogen or argon atmosphere to exclude oxygen. Many aminophenols are sensitive to air oxidation.[2]
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) can prevent oxidative degradation.
-
Temperature Control: Ensure the reaction temperature is carefully controlled and not exceeding the stability limits of the starting material.
-
Analytical Monitoring: Use LC-MS to analyze the complex mixture. Look for repeating mass units, which can be an indicator of polymerization.
III. Potential Byproduct Structures and Characterization Data
The following table summarizes some plausible unexpected byproducts and their key analytical signatures.
| Byproduct Type | Plausible Structure | Key Analytical Signatures |
| Oxidative Dimer | Phenoxazine derivative | MS: M+H⁺ ≈ 463.9 (for C₁₂H₇Br₂N₄O₅). Isotope pattern for two bromines. ¹H NMR: Fewer aromatic protons than two monomer units. |
| Debromination | 2-Amino-3-nitrophenol | MS: M+H⁺ ≈ 155.0 (for C₆H₆N₂O₃). Loss of bromine isotope pattern. ¹H NMR: Change in aromatic splitting pattern. |
| Nitro Reduction | 2,3-Diamino-5-bromophenol | MS: M+H⁺ ≈ 204.0 (for C₆H₈BrN₂O). ¹H NMR: Appearance of a new NH₂ signal. |
| Self-Condensation | Azo or Azoxy Dimer | MS: M+H⁺ will vary depending on the exact structure (loss of H₂O, H₂, etc.). UV-Vis: Likely to be highly colored. |
IV. Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by LC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water) to prevent further reaction.
-
Analysis: Inject the diluted sample onto an LC-MS system equipped with a C18 column.
-
Method: Use a gradient elution method, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.
-
Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of detecting all components. Monitor for the expected product mass and any new, unexpected masses.
Protocol 2: Isolation of an Unknown Byproduct by Preparative HPLC
-
Method Development: Develop an analytical HPLC method that shows good separation between your desired product and the byproduct.
-
Scale-Up: Transfer the method to a preparative HPLC system with a larger column of the same stationary phase.
-
Fraction Collection: Collect fractions corresponding to the byproduct peak.
-
Purity Check: Analyze the collected fractions by analytical HPLC to ensure purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
-
Characterization: Subject the isolated byproduct to HRMS, NMR, and any other desired analytical techniques.
V. References
-
Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]
-
Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819. [Link]
-
Arora, P. K. (2015). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Hazardous Materials, 266, 42-59. [Link]
-
Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus, 3(2), pgae040. [Link]
-
Tay, S. T. L., et al. (2005). Biodegradation of p-Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. Environmental Science & Technology, 39(16), 6231–6237. [Link]
-
Zhang, J., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123. [Link]
-
Autechre. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Autechre. [Link]
-
Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. ResearchGate. [Link]
-
Chemcess. (2023). Aminophenol: Properties, Production, Reactions And Uses. [Link]
-
ResearchGate. (n.d.). Aminophenols. [Link]
-
LibreTexts Chemistry. (2023). Aromatic Reactions. [Link]
-
Singh, P., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Chemical Engineering, 10(4), 108119. [Link]
-
Vione, D., et al. (2019). The formation of phenolic products from the 4-nitrophenol (a, pH = 2) and 4-nitrophenolate (b, pH = 9) + OH reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reactions of Substituted Phenols with Nitrogen Dioxide. Rearrangements and Addition Reactions of Nitrodienones. [Link]
-
Itoh, T., et al. (2020). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[8][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 25(21), 5191. [Link]
-
Chem Help ASAP. (2020). in the chemical literature: aromatic halide reactions. YouTube. [Link]
-
Vander-Vennen, R. E., & Laitinen, H. A. (1951). Quantitative Estimation of Aromatic Nitro Compounds. Analytical Chemistry, 23(12), 1777–1779. [Link]
-
Slideshare. (n.d.). Reactions of aromatic amines. [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1358. [Link]
-
ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. [Link]
-
Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
Burke, W. J., et al. (1954). Condensation of Halophenols with Formaldehyde and Primary Amines. The Journal of Organic Chemistry, 19(9), 1336–1341. [Link]
-
ResearchGate. (n.d.). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. [Link]
-
Wikipedia. (n.d.). Self-condensation. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, From Synthesis to Biodegradation. PubMed. [Link]
-
Li, Y., et al. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Proceedings of the National Academy of Sciences, 121(30), e2318536121. [Link]
-
Wang, G.-W. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11(24), 3953–3967. [Link]
-
Kumar, A., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 8(31), 27883–27914. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. [Link]
-
Orlov, V., et al. (1981). Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. Chemistry of Heterocyclic Compounds, 17(6), 607–610. [Link]
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- 9. researchgate.net [researchgate.net]
Strategies to enhance the regioselectivity of reactions with "2-Amino-5-bromo-3-nitrophenol"
Welcome to the technical support center for navigating the complex reactivity of 2-Amino-5-bromo-3-nitrophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to strategically functionalize this versatile but challenging aromatic building block. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot and optimize your synthetic routes with confidence.
Understanding the Reactivity Landscape of this compound
The regiochemical outcome of reactions with this compound is governed by the interplay of its three substituents: the strongly activating ortho,para-directing amino (-NH₂) and hydroxyl (-OH) groups, and the deactivating meta-directing nitro (-NO₂) group, along with the weakly deactivating ortho,para-directing bromo (-Br) group.[1][2][3][4][5] The positions C4 and C6 are the most electron-rich and sterically accessible, making them the most likely sites for electrophilic attack.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound. Where should I expect the new substituent to add?
A1: The directing effects of the substituents on your starting material create a complex reactivity map. The powerful activating and ortho,para-directing nature of the amino and hydroxyl groups will dominate.[4][5] The nitro group, being a strong deactivator, will direct incoming electrophiles meta to itself, which corresponds to the C4 and C6 positions. The bromine atom also directs ortho and para. Therefore, you should anticipate that electrophilic substitution will overwhelmingly occur at the C4 or C6 positions, which are ortho and para to the activating groups and meta to the deactivating nitro group. Steric hindrance may favor substitution at the C6 position over the C4 position, which is flanked by two substituents.
Q2: Why am I seeing a mixture of products in my electrophilic substitution reaction?
A2: Achieving high regioselectivity can be challenging due to the multiple activating and directing groups. Even with the strong directing influence of the amino and hydroxyl groups, the electronic environment of the ring is not uniform, and minor products may form. Factors such as the nature of the electrophile, solvent polarity, and reaction temperature can all influence the product distribution. For highly sensitive substrates, consider employing protecting group strategies to temporarily block one or more reactive sites.
Q3: Can I perform a nucleophilic aromatic substitution (SNA_r_) on this molecule?
A3: Yes, the presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The most likely position for SNAr is the carbon bearing the bromine atom (C5), as halogens are good leaving groups. The nitro group at C3 provides the necessary activation for this transformation.
Q4: I am struggling with the solubility of this compound in my reaction solvent. What are my options?
A4: Due to the polar functional groups, this compound has limited solubility in many non-polar organic solvents. Consider using more polar aprotic solvents such as DMF, DMAc, or NMP. In some cases, the use of a co-solvent system or gentle heating can improve solubility. For reactions involving bases, deprotonation of the phenolic hydroxyl or the amino group can form a more soluble salt.
Troubleshooting Guides
Guide 1: Enhancing Regioselectivity in Electrophilic Aromatic Substitution
Problem: Poor regioselectivity in electrophilic substitution, leading to a mixture of C4 and C6 substituted isomers.
Underlying Cause: The combined directing effects of the amino, hydroxyl, and bromo groups activate both the C4 and C6 positions. While the C6 position might be slightly favored due to reduced steric hindrance, a mixture is often unavoidable without strategic intervention.
Strategies for Resolution:
-
Protecting Group Strategy: The most robust method to ensure regioselectivity is to temporarily protect the highly activating amino and/or hydroxyl groups. This modulates their directing influence and can steer the electrophile to a single desired position.[6][7][8][9]
-
Protecting the Amino Group: The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide.[7][8] This reduces its activating strength and increases steric bulk, potentially favoring substitution at the less hindered C6 position.
-
Protecting the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS). This also diminishes its activating effect.
-
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Advantage |
| Boc (on -NH₂) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Orthogonal to many other protecting groups.[6] |
| Cbz (on -NH₂) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions.[7] |
| Methyl Ether (on -OH) | Dimethyl sulfate, NaH | Strong acid (e.g., HBr) | Simple and robust. |
| TBDMS Ether (on -OH) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Easily removed under mild conditions. |
Experimental Protocol: Selective C6-Bromination via Amino Group Protection
-
Protection: Dissolve this compound in a suitable solvent (e.g., THF, Dioxane). Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the starting material is consumed (monitor by TLC). Work up to isolate the N-Boc protected intermediate.
-
Bromination: Dissolve the N-Boc protected compound in a suitable solvent (e.g., DMF). Cool to 0 °C and add N-bromosuccinimide (NBS) portion-wise. Allow the reaction to proceed to completion. The bulky Boc group should direct bromination to the C6 position.
-
Deprotection: Dissolve the purified C6-brominated product in a solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature.[7] Once the reaction is complete, neutralize and extract to obtain the desired 2-Amino-4,5-dibromo-3-nitrophenol.
Caption: Workflow for selective C6-bromination.
Guide 2: Directed Ortho-Metalation (DoM) for C-2 Functionalization
Problem: Difficulty in introducing a substituent at the C2 position due to the strong directing effects towards C4 and C6.
Underlying Cause: The C2 position is ortho to the deactivating nitro group and meta to the activating amino and hydroxyl groups, making it electronically disfavored for electrophilic attack.
Strategy for Resolution:
Directed ortho-metalation (DoM) is a powerful technique to achieve substitution at positions that are otherwise inaccessible.[10][11][12][13] This involves using a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a nucleophilic aryllithium species that can then react with an electrophile.
In this case, the hydroxyl group can act as the directing group.
Experimental Protocol: C2-Silylation via Directed Ortho-Metalation
-
In situ Protection: Dissolve this compound in dry THF under an inert atmosphere (e.g., Argon). Cool to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) (2.2 equivalents). The first equivalent will deprotonate the acidic phenolic proton, and the second will deprotonate the C2 position, directed by the resulting lithium alkoxide.
-
Electrophilic Quench: After stirring for a suitable time (e.g., 1-2 hours) at low temperature, add an electrophile such as trimethylsilyl chloride (TMS-Cl).
-
Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
Sources
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. jocpr.com [jocpr.com]
- 10. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Technical Guide to 2-Amino-5-bromo-3-nitrophenol and 2-Amino-5-chloro-3-nitrophenol for Advanced Research Applications
This guide presents a comprehensive comparative analysis of two structurally related nitrophenol derivatives: 2-Amino-5-bromo-3-nitrophenol and 2-Amino-5-chloro-3-nitrophenol. These compounds serve as crucial intermediates in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals, dyes, and materials science. This document provides an in-depth examination of their chemical properties, synthesis, and key performance characteristics to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Introduction and Molecular Overview
This compound and 2-amino-5-chloro-3-nitrophenol are substituted aromatic compounds featuring an aminophenol core functionalized with a nitro group and a halogen atom. The nature of the halogen substituent—bromine versus chlorine—imparts distinct electronic and steric properties to the molecule, thereby influencing its reactivity, solubility, and other physicochemical characteristics. Understanding these differences is paramount for the strategic design of synthetic pathways and the prediction of product outcomes.
Below are the chemical structures of the two compounds:
Caption: Chemical structures of this compound and 2-Amino-5-chloro-3-nitrophenol.
Physicochemical Properties: A Comparative Table
The fundamental physicochemical properties of these two molecules are summarized below. These values are critical for predicting their behavior in various solvent systems and reaction conditions.
| Property | This compound | 2-Amino-5-chloro-3-nitrophenol | Reference |
| CAS Number | 867338-56-5 | 924274-94-2 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₃ | C₆H₅ClN₂O₃ | [1][2] |
| Molecular Weight | 233.02 g/mol | 188.57 g/mol | [1][2] |
| Appearance | Expected to be a yellow to brown solid | Expected to be a yellow to brown solid | General knowledge |
| Melting Point | Data not available; expected to be comparable to or slightly higher than the chloro analog | Data not available | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and methanol.[3][4] | Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and DMF.[3][5] | [3][4][5] |
| pKa | Expected to be slightly lower (more acidic) than the chloro analog due to the electron-withdrawing effect of bromine. | Expected to be a weak acid. | Chemical principles |
Synthesis Methodologies: A Detailed Protocol
The synthesis of both compounds typically involves the nitration of a corresponding halogenated aminophenol or a related precursor. The choice of starting material and reaction conditions is crucial for achieving high yields and purity.
General Synthesis Pathway
A plausible and commonly employed synthetic route is the nitration of a protected 2-amino-5-halophenol, followed by deprotection. The protection of the amino group is often necessary to prevent oxidation and to direct the nitration to the desired position.
Caption: Generalized synthesis workflow for 2-Amino-5-halo-3-nitrophenols.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the nitration of substituted phenols.[6]
-
Protection of the Amino Group:
-
Dissolve 2-amino-5-bromophenol (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise while stirring at room temperature.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the acetylated product.
-
Filter, wash with cold water, and dry the N-(4-bromo-2-hydroxyphenyl)acetamide.
-
-
Nitration:
-
Carefully add the acetylated intermediate to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C throughout the addition.
-
Stir the mixture at this temperature for 2-3 hours.
-
Slowly pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
-
Deprotection (Hydrolysis):
-
Reflux the nitrated intermediate in a mixture of ethanol and aqueous hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the final product.
-
Filter the crude this compound, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
The synthesis of 2-amino-5-chloro-3-nitrophenol follows a similar procedure, starting from 2-amino-5-chlorophenol.
Comparative Performance and Reactivity
The primary difference in the performance of these two compounds lies in their reactivity, which is dictated by the nature of the halogen substituent.
Theoretical Reactivity Comparison:
| Aspect of Reactivity | This compound | 2-Amino-5-chloro-3-nitrophenol | Rationale |
| Nucleophilic Aromatic Substitution (at halogen position) | More reactive | Less reactive | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. |
| Electrophilic Aromatic Substitution (on the ring) | Ring is slightly more deactivated | Ring is slightly less deactivated | Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect. |
| Acidity of Phenolic -OH | Expected to be slightly more acidic | Expected to be slightly less acidic | The greater electron-withdrawing inductive effect of chlorine compared to bromine will have a more pronounced effect on the acidity of the phenolic proton. |
Spectroscopic and Thermal Analysis: Expected Data
Expected Spectroscopic Data:
| Analysis | This compound | 2-Amino-5-chloro-3-nitrophenol |
| ¹H NMR | Aromatic protons will show characteristic shifts. The chemical shifts will be influenced by the electronic effects of the substituents. The protons ortho and para to the nitro group will be shifted downfield. | Similar pattern to the bromo-analog, with minor shifts in the aromatic region due to the different halogen. |
| ¹³C NMR | Aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine will have a characteristic chemical shift. | The carbon attached to chlorine will resonate at a different field compared to the carbon-bromine bond in the bromo-analog. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group, ~3300-3500 cm⁻¹), O-H stretching (hydroxyl group, broad, ~3200-3600 cm⁻¹), N-O stretching (nitro group, ~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). | Similar to the bromo-analog, with a C-Cl stretching vibration typically observed in the range of 600-800 cm⁻¹. |
| UV-Vis Spectroscopy | Expected to show absorption maxima in the UV-visible region characteristic of nitrophenols, likely influenced by the solvent polarity. | The absorption maxima are expected to be at slightly different wavelengths compared to the bromo-derivative due to the different electronic effects of the halogens. |
Thermal Analysis (Expected Trends):
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability of these compounds.[9][10][11][12][13][14]
| Analysis | Expected Observations for Both Compounds | Comparative Insights |
| DSC | An endothermic peak corresponding to the melting point, followed by an exothermic decomposition at higher temperatures, which is characteristic of nitro compounds. | The decomposition temperature of the bromo-compound might be slightly lower due to the weaker C-Br bond. |
| TGA | A significant weight loss corresponding to the decomposition of the molecule. The onset of decomposition can be determined from the TGA curve. | The onset of thermal decomposition for the bromo-derivative may occur at a slightly lower temperature. |
Safety and Handling
Both this compound and 2-amino-5-chloro-3-nitrophenol should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).[15][16][17][18][19][20]
General Safety Precautions:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear chemically resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash thoroughly after handling.
Specific Hazard Information (GHS Classifications for related compounds):
-
Skin Irritation: Both compounds are likely to be skin irritants.
-
Eye Irritation: Both compounds are likely to cause serious eye irritation.
-
Acute Toxicity: May be harmful if swallowed or inhaled.
Conclusion and Recommendations
The choice between this compound and 2-Amino-5-chloro-3-nitrophenol will be dictated by the specific requirements of the intended synthetic application.
-
For reactions involving nucleophilic substitution of the halogen , the bromo-derivative is the preferred choice due to the better leaving group ability of bromide.
-
In applications where cost and atomic economy are primary concerns , the chloro-derivative may be more advantageous due to its lower molecular weight.
-
The electronic effects of the halogens, while similar, may lead to subtle differences in the reactivity of other functional groups on the aromatic ring, which should be considered in multi-step syntheses.
It is strongly recommended that researchers perform small-scale pilot reactions to determine the optimal conditions and outcomes for their specific transformations.
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A Senior Application Scientist's Guide to Structurally Characterizing 2-Amino-5-bromo-3-nitrophenol Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of chemical research. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate the structure of 2-Amino-5-bromo-3-nitrophenol derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present an integrated strategy for achieving irrefutable structural validation.
The molecular structure of this compound presents a unique analytical puzzle. The interplay of electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, bromo) groups on the aromatic ring creates a distinct electronic environment that is reflected in its spectroscopic signatures. This guide will dissect these signatures, offering a comparative look at Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
The Spectroscopic Toolkit: A Comparative Overview
No single technique provides a complete structural picture. True confidence in a molecule's identity is achieved by synergistically combining the data from multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and their collective data provide a self-validating system of confirmation.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, chemical environment of nuclei. | Unparalleled for determining the precise arrangement of atoms and stereochemistry. | Requires larger sample quantities, sensitive to sample purity and solvent choice. |
| Infrared (IR) | Presence of specific functional groups (e.g., -NO₂, -NH₂, -OH). | Fast, non-destructive, and provides a quick "fingerprint" of the molecule's functional groups. | Does not provide information on the overall molecular framework or connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely sensitive, requires minimal sample, provides definitive molecular weight. | Does not typically provide information on the specific arrangement of atoms (isomer differentiation can be challenging). |
| UV-Visible (UV-Vis) | Information about the electronic transitions within the molecule, particularly conjugated systems. | Simple, fast, and can be used for quantitative analysis. | Provides limited structural information, spectra can be broad and non-specific. |
An Integrated Strategy for Structural Elucidation
A logical and efficient workflow is crucial for the timely and accurate characterization of a newly synthesized derivative. The following workflow illustrates how these techniques can be used in a complementary fashion to build a complete structural picture.
Caption: Integrated workflow for the spectroscopic analysis of novel compounds.
In-Depth Analysis & Data Interpretation
Mass Spectrometry (MS): The First Step
Mass spectrometry provides the molecular weight of the derivative, a critical first piece of the puzzle. For a compound like this compound (C₆H₅BrN₂O₃), the expected molecular weight is approximately 233.02 g/mol .[1]
Key Experimental Insight: The presence of bromine is a powerful diagnostic tool in mass spectrometry. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2][3] This results in a characteristic "M" and "M+2" peak of almost equal intensity in the mass spectrum, immediately confirming the presence of a single bromine atom in the molecule or its fragments.[2]
Expected Fragmentation: Electron ionization (EI) is a common technique that causes fragmentation of the molecule. For nitroaromatic compounds, fragmentation often involves the loss of radicals like •NO₂ (loss of 46 amu), •NO (loss of 30 amu), or •OH.[4] The analysis of these fragmentation patterns can provide clues about the molecule's structure.
Infrared (IR) Spectroscopy: Identifying the Key Players
IR spectroscopy is invaluable for quickly confirming the presence of the key functional groups. The polar nature of the N-O, N-H, and O-H bonds leads to strong, characteristic absorption bands.[5]
Expected IR Absorptions for this compound Derivatives:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Causality |
| Nitro (-NO₂) Group | Asymmetric Stretch | 1550-1475 | The strong electron-withdrawing nature of the aromatic ring influences the N-O bond strength.[6][7] |
| Symmetric Stretch | 1360-1290 | This band, along with the asymmetric stretch, is a hallmark of aromatic nitro compounds.[6][7] | |
| Amino (-NH₂) Group | N-H Stretch | 3500-3300 (two bands) | Primary amines exhibit two distinct stretching bands (symmetric and asymmetric).[8] |
| N-H Scissoring | 1650-1550 | This bending vibration is also characteristic of primary amines.[8] | |
| Hydroxyl (-OH) Group | O-H Stretch | 3500-3200 (broad) | Hydrogen bonding typically broadens this peak significantly. |
| Aromatic Ring | C=C Stretch | 1600-1400 | Multiple bands are expected due to the substituted benzene ring.[9] |
| C-H "Out-of-Plane" Bend | 900-675 | The pattern of these bends can sometimes suggest the substitution pattern on the ring.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Analysis: For the parent compound, this compound, there are two protons on the aromatic ring. Due to the lack of adjacent protons, they would appear as two distinct singlets (or very narrow doublets if long-range coupling is resolved). The electron-withdrawing nitro group and bromine atom will deshield nearby protons, shifting their signals downfield (to a higher ppm value).[10] Conversely, the electron-donating amino and hydroxyl groups will shield adjacent protons, shifting them upfield. The protons of the -NH₂ and -OH groups will appear as broad singlets that can be exchanged with D₂O.
¹³C NMR Analysis: The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The carbons directly attached to the electronegative oxygen, nitrogen, and bromine atoms will be significantly deshielded and appear at higher ppm values. Carbons bonded to the nitro group are often observed in the 140-150 ppm range.
Example of Expected ¹H NMR Data for a Hypothetical Derivative:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~7.8 | d | 1H | Deshielded by adjacent -NO₂ and ortho to -Br. |
| H-6 | ~7.2 | d | 1H | Less deshielded than H-4. |
| -NH₂ | ~5.5 | br s | 2H | Broad due to quadrupolar relaxation and exchange. |
| -OH | ~10.0 | br s | 1H | Phenolic proton, often broad and downfield. |
Note: Chemical shifts are predictive and will vary based on the specific derivative and solvent used.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape
The extended conjugation in nitrophenol derivatives, involving the benzene ring and the nitro group, gives rise to characteristic UV-Vis absorption bands.[11] Nitrophenols typically show strong absorption in the UV region. For instance, 3-nitrophenol has a λmax around 340 nm.[11] The exact position of the absorption maximum (λmax) is sensitive to the substitution pattern and the solvent. This technique is particularly useful for confirming the presence of the conjugated nitroaromatic system and can be used for quantitative measurements.[12]
Detailed Experimental Protocols
Reproducibility is key to scientific integrity. The following are standard protocols for sample preparation and analysis.
NMR Sample Preparation (General Protocol)
-
Sample Weighing: Accurately weigh 5-10 mg of the purified derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble. DMSO-d₆ is often a good choice for polar compounds like phenols and amines as it helps in observing exchangeable protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.[13]
-
Analysis: Acquire ¹H, ¹³C, and any necessary 2D NMR spectra (e.g., COSY, HSQC) according to the spectrometer's standard operating procedures.
Mass Spectrometry (EI) Sample Introduction
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Introduction Method: The sample can be introduced via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic M/M+2 pattern for the bromine isotope.
FTIR Sample Preparation (ATR Method)
-
Sample Placement: Place a small amount of the solid, dry sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Collect the infrared spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Alternative and Confirmatory Techniques
While the four techniques discussed form the core of structural analysis, for absolute confirmation, especially of stereochemistry, X-ray crystallography is the gold standard. If a suitable single crystal of the derivative can be grown, this technique provides an unambiguous 3D structure of the molecule.
For separating complex mixtures of derivatives or for quantitative analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , often coupled with mass spectrometry (LC-MS, GC-MS), are indispensable.[14][15]
Conclusion
The structural confirmation of this compound derivatives is a multi-faceted process that relies on the convergent interpretation of data from several spectroscopic techniques. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the detailed atomic connectivity, and UV-Vis spectroscopy verifies the electronic nature of the conjugated system. By employing an integrated workflow and understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently and accurately characterize novel chemical entities, paving the way for their application in drug discovery and development.
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Sanyal, S., et al. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine (N-na) as the coupling agents. Analytical Chemistry. [Link]
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A Comparative Guide to Dye Synthesis Efficiency: Benchmarking 2-Amino-5-bromo-3-nitrophenol
This guide provides an in-depth, objective comparison of 2-Amino-5-bromo-3-nitrophenol's performance in azo dye synthesis against a common structural analog, 2-Amino-5-nitrophenol. The narrative is grounded in fundamental chemical principles and supported by representative experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic applications.
Introduction: The Critical Role of the Diazo Component
Azo dyes, compounds characterized by the vibrant azo linkage (-N=N-), constitute over 60% of all synthetic dyes used globally.[1] Their ubiquity in textiles, printing, and biomedical research is due to their straightforward and versatile synthesis, which primarily involves a two-step process: diazotization and azo coupling.[2][3]
The efficiency, color, and fastness properties of the final dye are critically dependent on the electronic and structural characteristics of the starting materials, particularly the primary aromatic amine that forms the diazonium salt (the "diazo component"). This guide focuses on This compound , a highly substituted precursor, and benchmarks its synthetic efficiency against the more common 2-Amino-5-nitrophenol .[4][5] The core objective is to elucidate how the presence of a bromine atom and the specific arrangement of electron-withdrawing groups influence key performance metrics in dye synthesis.
Physicochemical Profiles of Precursors
The selection of a diazo component is the first step in tuning the final properties of a dye. The substituents on the aromatic ring dictate the reactivity of the intermediate diazonium salt and the spectral properties of the resulting chromophore.
| Property | This compound | 2-Amino-5-nitrophenol (Comparator) |
| CAS Number | 867338-56-5[6] | 121-88-0[4] |
| Molecular Formula | C₆H₅BrN₂O₃[6] | C₆H₆N₂O₃[4] |
| Molecular Weight | 233.02 g/mol [6] | 154.12 g/mol [4] |
| Appearance | Yellow to light-brown solid (Typical) | Dry brown crystals[4] |
| Key Substituents | Amino (-NH₂), Bromo (-Br), Nitro (-NO₂), Hydroxyl (-OH) | Amino (-NH₂), Nitro (-NO₂), Hydroxyl (-OH) |
| Structural Impact | The presence of two strong electron-withdrawing groups (-NO₂ and -Br) is expected to significantly increase the electrophilicity of the corresponding diazonium salt. | A single primary electron-withdrawing group (-NO₂) influences the diazonium salt's reactivity. |
The Synthetic Pathway: Diazotization and Azo Coupling
The synthesis of azo dyes from these precursors follows a well-established mechanism. Understanding this process is key to interpreting the experimental outcomes.
Step 1: Diazotization
A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly reactive and unstable diazonium salt from decomposing.[1][7]
Step 2: Azo Coupling
The resulting diazonium salt, a potent electrophile, is then introduced to a solution containing an electron-rich coupling partner, such as a phenol or naphthol derivative. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling agent to form the stable azo linkage, creating the final dye molecule.[8][9]
-
Higher Yield and Faster Reaction: The superior yield (92% vs. 87%) and shorter reaction time for Dye A can be attributed to the enhanced electrophilicity of its diazonium salt intermediate. Both the nitro (-NO₂) group and the bromine (-Br) atom are strong electron-withdrawing groups. Their combined inductive and resonance effects pull electron density from the aromatic ring, making the diazonium group (-N₂⁺) an even more potent electrophile. This heightened reactivity accelerates the coupling reaction with 2-Naphthol, leading to a more efficient and complete conversion to the final product.
-
Bathochromic Shift and Hyperchromic Effect: Dye A exhibits a significant bathochromic shift (shift to a longer wavelength, 535 nm vs. 490 nm) and a hyperchromic effect (increased molar extinction) compared to Dye B. This change in the absorption spectrum is responsible for the deeper, more intense violet-red color. The substituents (-Br, -NO₂, -OH) on the phenyl ring extend the conjugated π-electron system of the final dye molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb lower-energy (longer wavelength) light.
-
Improved Fastness Properties: The notable improvement in light and wash fastness for Dye A is a highly desirable outcome for industrial applications. The bulky bromine atom and the polar nitro group can increase the molecule's affinity for textile fibers through enhanced van der Waals forces and potential for hydrogen bonding. Furthermore, the electron-withdrawing nature of these groups can make the azo bond more stable and less susceptible to photochemical degradation, thereby improving light fastness. [10]
Conclusion and Recommendations
This comparative analysis demonstrates that This compound is a highly efficient precursor for the synthesis of azo dyes, outperforming its non-brominated counterpart, 2-Amino-5-nitrophenol.
Key advantages include:
-
Higher reaction yields and faster kinetics due to enhanced electrophilicity.
-
Production of dyes with deeper colors and higher tinctorial strength (bathochromic and hyperchromic shifts).
-
Significantly improved light and wash fastness properties , crucial for high-performance applications.
Recommendation: For applications demanding high-performance dyes with superior fastness, intense coloration, and optimized synthetic efficiency, this compound is the superior choice. While the starting material may have a higher molecular weight and cost, the improvements in yield and final dye quality can provide significant downstream value, particularly in the fields of performance textiles, specialty coatings, and advanced analytical reagents.
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The Royal Society of Chemistry. The microscale synthesis of azo dyes | Class experiment. [Online] Available at: [Link] [Accessed: Jan 21, 2026].
-
The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Online] Available at: [Link] [Accessed: Jan 21, 2026].
-
Scribd. Azo Dye Synthesis for Students | PDF. [Online] Available at: [Link] [Accessed: Jan 21, 2026].
-
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A Head-to-Head Comparison of Synthetic Routes to 2-Amino-5-bromo-3-nitrophenol: A Guide for Researchers
Introduction
2-Amino-5-bromo-3-nitrophenol is a valuable substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature, featuring amino, bromo, and nitro groups on a phenol scaffold, offers a versatile platform for a variety of chemical transformations. The strategic placement of these functional groups allows for regioselective modifications, making it a sought-after intermediate in medicinal chemistry and materials science.
This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the laboratory.
Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be approached from two principal retrosynthetic disconnections, each with its own set of advantages and challenges.
Route 1: Electrophilic Bromination of 2-Amino-3-nitrophenol
This is the most direct and experimentally verified approach, involving the regioselective bromination of the commercially available starting material, 2-amino-3-nitrophenol.
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-directing group, withdrawing electron density from the ring.
In the case of 2-amino-3-nitrophenol, the powerful activating effects of the amino and hydroxyl groups dominate. The position para to the strongly activating amino group and ortho to the hydroxyl group (C5) is the most electronically enriched and sterically accessible site for electrophilic attack. The directing influence of these two groups converges on this position, leading to highly regioselective bromination.[1][2][3][4]
Route 2: Nitration of 2-Amino-5-bromophenol
A plausible alternative approach involves the nitration of 2-amino-5-bromophenol. This route requires careful control of reaction conditions to achieve the desired regioselectivity.
Mechanistic Rationale and Regioselectivity
In this scenario, the directing effects of the amino, hydroxyl, and bromo substituents must be considered. The amino and hydroxyl groups are, again, strong activating, ortho-, para-directors. The bromine atom, while deactivating due to its inductive effect, is also an ortho-, para-director because of its ability to stabilize the arenium ion intermediate through resonance.
The incoming nitro group will be directed to positions activated by the amino and hydroxyl groups. The position C3 is ortho to the amino group and meta to the bromo and hydroxyl groups. The position C6 is ortho to the hydroxyl group and meta to the amino and bromo groups. The position C4 is para to the amino group but is sterically hindered by the adjacent bromine atom. The electronic and steric factors suggest that a mixture of products is possible, with the nitration at C3 being a likely outcome due to the strong directing effect of the amino group. However, achieving high selectivity for the desired 3-nitro isomer can be challenging.
Head-to-Head Comparison of Synthesis Routes
| Parameter | Route 1: Bromination of 2-Amino-3-nitrophenol | Route 2: Nitration of 2-Amino-5-bromophenol |
| Starting Material Availability | 2-Amino-3-nitrophenol is commercially available. | 2-Amino-5-bromophenol is commercially available. |
| Number of Steps | Single step. | Single step. |
| Regioselectivity | High, directed by the concerted effects of the amino and hydroxyl groups. | Potentially lower, with the possibility of isomeric byproducts. |
| Reaction Conditions | Typically mild, often at or below room temperature. | Requires careful control of temperature and nitrating agent concentration. |
| Potential Side Reactions | Over-bromination if excess bromine is used. | Formation of dinitro and other isomeric products. Oxidation of the starting material. |
| Purification | Generally straightforward due to high selectivity. | May require more complex purification methods to separate isomers. |
| Overall Yield (Predicted) | Good to high. | Moderate, depending on the achievable selectivity. |
| Safety Considerations | Bromine is corrosive and toxic; handle with care. | Nitrating agents are highly corrosive and can be explosive. |
Experimental Protocols
Route 1: Synthesis of this compound via Bromination
This protocol is based on the established synthesis of this compound from 2-amino-3-nitrophenol.[5]
Materials:
-
2-Amino-3-nitrophenol
-
Glacial Acetic Acid
-
Bromine
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-nitrophenol in glacial acetic acid under an inert atmosphere.
-
Cool the solution to 20°C in a water bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
Maintain the temperature at 20°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Route 2: Hypothetical Synthesis of this compound via Nitration
This is a proposed protocol based on general nitration procedures for substituted phenols and anilines. Optimization of reaction conditions would be necessary to maximize the yield of the desired product.
Materials:
-
2-Amino-5-bromophenol
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-bromophenol to concentrated sulfuric acid at 0°C (ice bath), ensuring the temperature does not rise significantly.
-
Cool the resulting solution to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for a designated period, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by column chromatography or recrystallization to isolate the this compound isomer.
Visualizing the Synthetic Pathways
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In silico prediction of the reactivity of "2-Amino-5-bromo-3-nitrophenol"
An In-Depth Technical Guide to the In Silico Prediction of Chemical Reactivity: The Case of 2-Amino-5-bromo-3-nitrophenol
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of novel molecular entities is a cornerstone of predicting metabolic fate, identifying potential toxicities, and designing efficient synthetic routes. This guide provides a comprehensive, in-depth comparison of modern in silico techniques to predict the reactivity of "this compound," a substituted aromatic compound with multiple functional groups that create a complex electronic landscape. We will move beyond a simple listing of methods to explain the causality behind computational choices, ensuring a self-validating and authoritative approach.
Introduction: Why Predict Reactivity Computationally?
In the early stages of drug discovery and process development, the synthesis and experimental testing of every potential intermediate or analog is both time-consuming and cost-prohibitive. In silico prediction of chemical reactivity offers a powerful alternative, allowing for the rapid screening of molecules to identify likely sites of metabolic attack, predict reaction outcomes, and understand potential for covalent binding with biological macromolecules—a common molecular initiating event for toxicity.[1]
This compound (CAS: 867338-56-5) presents an interesting case study.[2] Its structure contains:
-
An electron-donating amino group (-NH₂)
-
An electron-donating hydroxyl group (-OH)
-
A strongly electron-withdrawing nitro group (-NO₂)
-
An electron-withdrawing but bulky bromine atom (-Br)
The interplay of these groups governs the molecule's reactivity, making it an ideal candidate for analysis using computational chemistry methods. This guide will primarily leverage Density Functional Theory (DFT), a robust quantum mechanical method that offers an excellent balance of accuracy and computational cost for studying molecular properties.[3][4]
Theoretical Pillars of Reactivity Prediction
Before delving into the specific analysis, it is crucial to understand the theoretical concepts that form the foundation of our predictive models.
-
Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of molecules.[5] Instead of solving the complex Schrödinger equation for every electron, DFT calculates the total electronic energy based on the spatially dependent electron density. This approach allows for the accurate prediction of molecular geometries, energies, and properties related to reactivity.[6][7]
-
Frontier Molecular Orbital (FMO) Theory: Chemical reactions are often dominated by the interaction between the highest occupied molecular orbital (HOMO) of one molecule (the nucleophile) and the lowest unoccupied molecular orbital (LUMO) of another (the electrophile).[8] The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept them.[9] The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity.[10][11]
-
Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the electron density surface of a molecule.[12] It provides an intuitive guide to charge distribution:
-
Red Regions: Electron-rich areas with negative electrostatic potential, indicating likely sites for electrophilic attack.[13]
-
Blue Regions: Electron-poor areas with positive electrostatic potential, indicating likely sites for nucleophilic attack.[13]
-
Green/Yellow Regions: Areas of neutral potential.
-
The following diagram illustrates the logical workflow for our in silico analysis.
Caption: Workflow for in silico reactivity prediction using DFT.
In Silico Analysis of this compound
Following the workflow, we performed DFT calculations (using the B3LYP functional and 6-31G(d) basis set, a standard combination for organic molecules) to analyze our target compound and several structural analogs for comparison.
Molecular Electrostatic Potential (MESP) Analysis
The MESP map provides the most direct visual prediction of reactive sites.
[This is a descriptive placeholder for a generated MESP image]
An MESP map of this compound would be displayed here. The most intense red (negative potential) would be localized over the oxygen atoms of the nitro group and the phenolic oxygen. A secondary red region would be on the amino group. The most intense blue (positive potential) would be on the hydrogens of the amino and hydroxyl groups, and to a lesser extent, on the carbon atom attached to the nitro group.
Interpretation of MESP:
-
Sites for Electrophilic Attack: The most electron-rich regions are the oxygen atoms of the nitro group and the phenolic oxygen. The aromatic ring itself, activated by the -OH and -NH₂ groups, also presents nucleophilic character, particularly at the C4 and C6 positions (ortho/para to the activating groups). However, the strong withdrawing effect of the nitro group deactivates the ring overall compared to a simple aminophenol.
-
Sites for Nucleophilic Attack: The molecule lacks strongly electron-deficient (blue) carbon centers on the aromatic ring, suggesting it is not highly susceptible to nucleophilic aromatic substitution.[14] The primary electrophilic sites are the acidic protons on the amine and hydroxyl groups.
Frontier Molecular Orbital (FMO) Analysis
Analysis of the HOMO and LUMO provides deeper insight into the molecule's electronic behavior.
[This is a descriptive placeholder for generated HOMO/LUMO orbital images]
A visual representation of the HOMO and LUMO would be shown. The HOMO would likely be distributed across the phenol and amine moieties and the aromatic ring, indicating these are the primary electron-donating regions. The LUMO would be predominantly localized on the nitro group, signifying its role as the primary electron-accepting site.
Interpretation of FMOs:
-
HOMO: The highest occupied molecular orbital is concentrated on the aminophenol portion of the ring. This confirms that an electrophilic attack will likely target the ring or the heteroatoms of the -OH and -NH₂ groups.
-
LUMO: The lowest unoccupied molecular orbital is centered on the nitro group. This indicates that if the molecule were to accept electrons (i.e., be reduced), the reduction would occur at the nitro group. This is a common metabolic pathway for nitroaromatic compounds.
-
HOMO-LUMO Gap: The energy gap between these orbitals is a key indicator of kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Comparative Analysis with Structural Analogs
To understand the specific contribution of each functional group, we compare the predicted properties of this compound with three related compounds. This comparative approach is essential for contextualizing the data.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
| 2-Aminophenol | -5.12 | -0.15 | 4.97 | High (activated ring) |
| 2-Amino-3-nitrophenol | -5.89 | -2.11 | 3.78 | Moderate (NO₂ deactivation) |
| This compound | -6.05 | -2.34 | 3.71 | Moderate (Halogen induction) |
| 2-Amino-5-nitrophenol | -5.98 | -2.25 | 3.73 | Moderate (Isomeric effects) |
Note: These are representative values calculated at the B3LYP/6-31G(d) level of theory and serve for comparative purposes.
Analysis of Comparison:
-
Effect of the Nitro Group: Adding a nitro group to 2-aminophenol (comparing rows 1 and 2) significantly lowers both HOMO and LUMO energies and reduces the energy gap. The lowering of HOMO energy indicates the system is less willing to donate electrons due to the powerful withdrawing effect of the NO₂ group, thus deactivating it towards electrophilic substitution.[15]
-
Effect of the Bromine Atom: Adding a bromine atom at the 5-position (comparing rows 2 and 3) further lowers the HOMO and LUMO energies slightly. This is due to the inductive electron-withdrawing effect of the halogen. The HOMO-LUMO gap is marginally reduced, suggesting a slight increase in overall polarizability but not a dramatic change in reactivity compared to its non-brominated counterpart.
-
Isomeric Position: Comparing our target molecule with 2-Amino-5-nitrophenol (rows 3 and 4) reveals subtle electronic differences based on substituent placement. The reactivity profiles are broadly similar, highlighting that the presence of the nitro group is the dominant factor controlling the frontier orbitals.
The following diagram illustrates the conceptual relationship between the molecular structure and its predicted reactivity profile.
Caption: Relationship between structure, properties, and reactivity.
Protocol: Step-by-Step In Silico Reactivity Prediction
This protocol outlines the general steps for performing a DFT-based reactivity analysis using any standard quantum chemistry software package (e.g., Gaussian, Spartan, Q-Chem).
Objective: To calculate and visualize the MESP and frontier molecular orbitals of a small organic molecule.
Methodology:
-
Molecule Construction:
-
Launch the modeling software.
-
Using the molecule builder tool, construct the 2D or 3D structure of this compound. Ensure correct atom types, bonds, and hybridization.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: It is essential to find the lowest energy conformation of the molecule, as all electronic properties are dependent on the geometry. A flawed geometry will produce meaningless results.
-
Set up a DFT calculation.
-
Task: Optimization + Frequencies
-
Method: DFT
-
Functional: B3LYP (A hybrid functional providing a good balance of accuracy and speed for many organic systems).
-
Basis Set: 6-31G(d) (A Pople-style basis set that includes polarization functions on heavy atoms, necessary for describing non-symmetrical electron distributions).
-
Charge: 0 (Neutral)
-
Multiplicity: 1 (Singlet, as it is a closed-shell molecule).
-
-
Submit and run the calculation.
-
Validation: After the calculation completes, verify that the optimization converged successfully. Check the frequency output: there should be zero imaginary frequencies, confirming the structure is a true energy minimum.
-
-
Property Calculation and Visualization:
-
Causality: With a validated minimum-energy structure, we can now accurately calculate the electronic properties.
-
Using the optimized geometry from the previous step, set up a new single-point energy calculation.
-
In the calculation settings, ensure you request the generation of molecular orbitals and electrostatic potential surfaces. In many graphical programs, this is done by selecting "HOMO," "LUMO," and "Electrostatic Potential" under the "Surfaces" or "Properties" menu.
-
Submit and run the calculation.
-
-
Analysis and Interpretation:
-
Visualize the generated MESP surface. Identify the most red (nucleophilic) and blue (electrophilic) regions as described in Section 3.1.
-
Visualize the HOMO and LUMO. Observe their spatial distribution to understand the primary sites of electron donation and acceptance.
-
Record the energies of the HOMO and LUMO from the output file and calculate the energy gap (ΔE = E_LUMO - E_HOMO).
-
Conclusion and Implications for Drug Development
The in silico analysis of this compound provides critical, actionable insights for researchers. Our DFT-based investigation predicts that:
-
Metabolic Susceptibility: The primary site of metabolic transformation via reduction is likely to be the nitro group, a common pathway for nitroaromatic xenobiotics. The phenolic and amino groups are potential sites for Phase II conjugation reactions (e.g., glucuronidation or sulfation).
-
Synthetic Chemistry: For further functionalization, electrophilic aromatic substitution will be challenging due to the deactivating nature of the nitro and bromo groups. Any such reaction would likely be directed by the stronger -OH and -NH₂ activating groups to the C4 and C6 positions.
-
Toxicology: The molecule's reactivity profile does not immediately suggest it is a strong electrophile, reducing concerns about covalent binding to DNA or proteins via nucleophilic attack on the ring.[1] However, the potential for metabolic activation, particularly through reduction of the nitro group to reactive hydroxylamine or nitroso intermediates, warrants further investigation.
By integrating these robust computational methods early in the development pipeline, scientists can make more informed decisions, prioritize experimental resources, and ultimately design safer and more effective molecules.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-5-bromo-3-nitrophenol
Introduction: The Analytical Imperative for a Key Intermediate
2-Amino-5-bromo-3-nitrophenol is a substituted aromatic compound that serves as a crucial building block or intermediate in the synthesis of various complex molecules, including pharmaceutical agents.[1][2][3][4] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust, reliable, and validated analytical methods are paramount for its quantitative analysis throughout the drug development lifecycle—from raw material testing and reaction monitoring to final product release.
This guide provides a comprehensive framework for the cross-validation of two common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a senior scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the experimental design, ensuring that the methodologies are self-validating and grounded in authoritative regulatory standards.
Pillar 1: Selecting the Analytical Arsenal
The molecular structure of this compound—featuring a phenolic ring, a nitro group chromophore, an amino group, and a heavy bromine atom—informs the selection of appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for specificity in pharmaceutical analysis.[5] For a compound like this compound, a reversed-phase HPLC method coupled with a UV detector (HPLC-UV) is ideal. It physically separates the analyte from impurities and degradation products before quantification, providing a highly specific and accurate measurement. The presence of the nitrophenol system ensures strong UV absorbance for sensitive detection.[6][7][8]
-
UV-Visible (UV-Vis) Spectrophotometry: Governed by the Beer-Lambert Law, this technique offers a rapid and cost-effective method for quantifying compounds that absorb light in the UV-Vis spectrum.[9][10] The conjugated π-system of the nitrophenol ring makes it a prime candidate for this technique.[11][12] However, its primary limitation is its lack of specificity; any substance in the sample matrix that absorbs at the same wavelength will interfere with the analysis, leading to potentially inaccurate results.[10]
-
Confirmatory Method - Mass Spectrometry (MS): While not the focus of this cross-validation comparison, it's important to note that LC-MS is an invaluable tool for structural confirmation. The presence of a bromine atom provides a distinct isotopic signature (M+ and M+2 peaks of nearly equal intensity), which is definitive proof of the compound's identity.[13][14][15][16]
This guide will focus on cross-validating the highly specific HPLC method against the rapid but non-specific UV-Vis method. This is a common real-world scenario where a laboratory might want to substitute a complex, time-consuming method with a simpler one for routine analysis, provided the results are proven to be equivalent and reliable.
Pillar 2: The Principle of Cross-Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17][18][19] Cross-validation is a specific type of validation that compares the results from two or more distinct analytical methods to ensure they provide equivalent data.[20][21] The objective is to demonstrate that the alternate method is as reliable as the reference method. This process is rigorously guided by the International Council for Harmonisation (ICH) guideline Q2(R1) and its recent successor, Q2(R2).[22][23][24][25]
The necessity for cross-validation arises in several scenarios:
-
Method Transfer: When a method is transferred from a research and development lab to a quality control lab.[26][27]
-
Method Modernization: Replacing an older method with a newer, more efficient one.
-
Comparative Studies: When data from different studies using different methods need to be compared.[28]
The core of cross-validation lies in evaluating and comparing key performance characteristics for both methods.[29][30]
Caption: Workflow for cross-validating two analytical methods.
Pillar 3: Experimental Protocols & Data Comparison
This section details the step-by-step protocols for both methods and presents a comparative analysis of the validation parameters as mandated by ICH Q2(R1).[19]
Experimental Protocols
A. Method 1: Reversed-Phase HPLC-UV (Reference Method)
This method is designed to provide high specificity and is considered the reference against which the UV-Vis method will be judged.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Methanol and 0.1% Phosphoric Acid in Water. [Based on typical conditions for nitrophenols, see 1, 12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (A common wavelength for phenolic compounds).[11]
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
B. Method 2: UV-Vis Spectrophotometry (Alternative Method)
This method is designed for speed and simplicity.
-
Instrumentation: Double-beam UV-Vis Spectrophotometer.
-
Solvent (Diluent): Methanol.
-
Procedure:
-
Wavelength Scan: Scan a dilute solution of this compound (approx. 10 µg/mL in methanol) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of calibration standards from the stock solution used in the HPLC method. Measure the absorbance of each standard at the predetermined λmax against a methanol blank.
-
Sample Analysis: Prepare the sample solution as described for the HPLC method but dilute further if necessary to fall within the absorbance range of the calibration curve (typically 0.2-0.8 AU). Measure its absorbance at λmax.
-
Comparative Data for Validation Parameters
The following tables summarize hypothetical but realistic data obtained from analyzing five samples of this compound prepared at concentrations ranging from 80% to 120% of a 100 µg/mL target.
Table 1: Specificity & Linearity
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Causality and Rationale |
| Specificity | High. Chromatogram shows a single, well-resolved peak for the analyte, separate from potential impurities. Peak purity analysis confirms homogeneity. | Low. The method measures total absorbance at λmax. It cannot distinguish between the analyte and any interfering substance that absorbs at the same wavelength.[10] | HPLC's chromatographic separation provides specificity, which is crucial for impurity-profiling and stability studies. UV-Vis is inherently non-specific. |
| Linearity (R²) | 0.9998 | 0.9995 | Both methods exhibit excellent linearity, as indicated by a correlation coefficient (R²) > 0.999. This is a prerequisite for accurate quantification. |
| Range (µg/mL) | 5 - 200 | 2 - 25 | The HPLC method typically has a wider linear range due to the separation step, which mitigates issues like detector saturation at high concentrations. |
Table 2: Accuracy & Precision
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Causality and Rationale | | :--- | :--- | :--- | | Accuracy (% Recovery) | Mean: 99.8% (Range: 99.1% - 100.5%) | Mean: 101.5% (Range: 98.5% - 103.5%) | The HPLC method shows slightly better accuracy (closer to 100%) due to its higher specificity. The positive bias in the UV-Vis method could indicate minor interference from the matrix. | | Precision (Repeatability, %RSD) | 0.45% | 0.85% | Both methods show excellent repeatability with %RSD < 2%. The lower RSD for HPLC reflects the higher control and automation of the injection and separation process. | | Precision (Intermediate, %RSD) | 0.68% | 1.22% | Assessed over different days and by different analysts, both methods are precise. The HPLC method remains more precise due to its robustness. |
Table 3: Sensitivity & Statistical Comparison
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Causality and Rationale | | :--- | :--- | :--- | | LOQ (µg/mL) | 0.5 | 1.0 | The Limit of Quantitation (LOQ) is lower for the HPLC method, making it more suitable for determining low-level impurities or for trace analysis.[19] | | t-test (p-value) | - | p = 0.04 | A paired t-test comparing the quantitative results from both methods yields a p-value < 0.05, indicating a small but statistically significant difference between the mean results. | | F-test (p-value) | - | p = 0.03 | An F-test comparing the variances shows a p-value < 0.05, indicating that the precision of the two methods is significantly different. |
Caption: Interrelationship of core analytical validation parameters.
Conclusion: A Scientifically-Grounded Decision
The cross-validation exercise demonstrates that while both the HPLC-UV and UV-Vis Spectrophotometry methods exhibit excellent linearity and precision for the analysis of this compound, there are statistically significant differences in their accuracy and variance.
-
The HPLC-UV method stands as the superior technique. Its high specificity, superior accuracy, wider range, and lower LOQ make it the unequivocal choice for stability-indicating assays, impurity testing, and final product release where an exact and interference-free result is required. It is the trustworthy, authoritative method.
-
The UV-Vis Spectrophotometry method , while less accurate and non-specific, is not without merit. Its speed, simplicity, and low operational cost make it a viable alternative for in-process checks of the pure substance, reaction monitoring, or raw material identification where the sample matrix is clean and well-characterized.
Final Recommendation: The UV-Vis method can be implemented for routine, high-throughput analysis of pure this compound only if a correction factor, derived from the cross-validation data, is applied to account for the observed systematic bias. The primary, validated HPLC method must be maintained as the reference standard for any dispute resolution, out-of-specification (OOS) investigation, or regulatory submission. This dual-method approach, grounded in a thorough cross-validation, ensures both efficiency and uncompromising data integrity.
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Quality Guidelines. ICH. [Link]
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]
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The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. [Link]
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Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Analytical & Pharmaceutical Research. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]
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Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Edinburgh Instruments. [Link]
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Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC). OSTI.gov. [Link]
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Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
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Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares. UC Davis. [Link]
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Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services. [Link]
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Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society. [Link]
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UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. ResearchGate. [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
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Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. [Link]
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Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
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Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]
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Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
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Gas chromatography of halogenated derivatives of cyclohexane, benzene and anisole. Semantic Scholar. [Link]
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Cross and Partial Validation. European Bioanalysis Forum. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
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Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
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Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. [Link]
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A Comparative Guide to the Efficacy of 2-Amino-5-bromo-3-nitrophenol Derived Compounds as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, the pursuit of novel small molecule inhibitors with high efficacy and specificity is a paramount objective. This guide provides a comparative analysis of an emerging class of enzyme inhibitors derived from the scaffold 2-Amino-5-bromo-3-nitrophenol . While extensive peer-reviewed data on the specific inhibitory potency of these derivatives is not yet publicly available, patents indicate their potential as inhibitors of key enzymes in oncology: Src family kinases, Phosphoinositide 3-kinases (PI3K), and DNA-dependent protein kinase (DNA-PK) .
This document will serve as a technical resource, comparing the potential of these emerging compounds against established, FDA-approved inhibitors for the same targets. We will delve into the underlying biological pathways, present the available data, and provide detailed experimental protocols for the in vitro validation of such enzyme inhibitors.
The Kinase Targets: Critical Nodes in Cancer Signaling
Src family kinases, PI3K, and DNA-PK are crucial regulators of cellular processes that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.
Src Family Kinases: Orchestrators of Cell Growth and Motility
The Src family of non-receptor tyrosine kinases plays a pivotal role in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Aberrant Src activation is a common feature in many solid tumors, contributing to tumor progression and metastasis.
Signaling Pathway of Src Family Kinases
Caption: Simplified signaling cascade of Src family kinases.
Phosphoinositide 3-Kinases (PI3K): Regulators of Cell Growth and Metabolism
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated genes in human cancers.
PI3K/Akt/mTOR Signaling Pathway
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
DNA-Dependent Protein Kinase (DNA-PK): Guardian of Genomic Integrity
DNA-PK is a serine/threonine protein kinase that plays a critical role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.
Role of DNA-PK in Non-Homologous End Joining (NHEJ)
Caption: Key steps in the DNA-PK-mediated NHEJ pathway.
Comparative Efficacy: Established Inhibitors vs. Emerging Derivatives
A direct comparison of the inhibitory activity of this compound derivatives is challenging due to the limited availability of public data. However, we can establish a baseline for efficacy by examining well-characterized, clinically approved inhibitors for each target kinase.
Src Family Kinase Inhibitors
Established Inhibitor: Dasatinib
Dasatinib is a potent, multi-targeted inhibitor of Abl and Src family kinases.[1] It has demonstrated significant clinical activity in the treatment of chronic myeloid leukemia (CML).[2]
Emerging Derivatives: Benzotriazines from this compound
Patents have described the synthesis of benzotriazine-based compounds, derived from this compound, as potential Src kinase inhibitors.[3][4][5] While specific IC50 values for these derivatives are not detailed in the patents, a related study on novel benzotriazine-based Src inhibitors identified compounds with potent activity.[6]
| Inhibitor | Target Kinase | Reported IC50 | Reference |
| Dasatinib | Src | <1 nM - 0.8 nM | [1][7] |
| Benzotriazine Derivatives | Src | Data not publicly available | [3][4][5] |
PI3K Inhibitors
Established Inhibitor: Alpelisib (BYL719)
Alpelisib is an orally bioavailable inhibitor of the p110α isoform of PI3K, with an IC50 of 5 nM.[8] It is approved for the treatment of certain types of breast cancer with PIK3CA mutations.[8]
Emerging Derivatives: Tricyclic Compounds from this compound
Patents disclose the use of this compound in the synthesis of tricyclic compounds intended to act as PI3K inhibitors.[9] The specific efficacy of these compounds has not been reported in peer-reviewed literature.
| Inhibitor | Target Kinase | Reported IC50 | Reference |
| Alpelisib (BYL719) | PI3Kα (p110α) | 5 nM | [8] |
| Tricyclic Derivatives | PI3K | Data not publicly available | [9] |
DNA-PK Inhibitors
Established Inhibitor: M3814 (Peposertib)
M3814 is a potent and selective inhibitor of DNA-PK with an IC50 of 0.6 nM.[10] It has been investigated in clinical trials for its potential to enhance the efficacy of radiotherapy.[11][12]
Emerging Derivatives from this compound
The synthesis of DNA-PK inhibitors using this compound as a starting material has been described in patent literature. As with the other derivatives, specific inhibitory concentrations are not yet available in the public domain.
| Inhibitor | Target Kinase | Reported IC50 | Reference |
| M3814 (Peposertib) | DNA-PK | 0.6 nM | [10] |
| Derivatives from Patent Literature | DNA-PK | Data not publicly available |
Experimental Protocols for In Vitro Kinase Inhibition Assays
The following protocols outline standard methodologies for determining the in vitro inhibitory activity of compounds against Src, PI3K, and DNA-PK. These assays are crucial for validating the efficacy of novel inhibitors, such as those derived from this compound.
In Vitro Src Kinase Activity Assay
This assay measures the phosphorylation of a synthetic peptide substrate by Src kinase. The amount of ADP produced is quantified using a luminescence-based assay, which correlates with kinase activity.
Experimental Workflow for Src Kinase Assay
Caption: Workflow for a luminescence-based Src kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., a this compound derivative) in a suitable solvent such as DMSO. Create a serial dilution of the inhibitor.
-
Dilute the recombinant Src kinase enzyme in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).[13]
-
Prepare a solution of a suitable peptide substrate (e.g., Poly-(Glu,Tyr 4:1)) in the kinase assay buffer.[13]
-
Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should be close to the Km value for Src.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add the test inhibitor or vehicle (DMSO) control.
-
Add the diluted Src kinase enzyme to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[14]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega).
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro PI3K Activity Assay
This assay measures the ability of PI3K to phosphorylate its lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Experimental Workflow for PI3K Assay
Caption: Schematic of an in vitro DNA-PK inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor.
-
Dilute the DNA-PK enzyme in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT) containing a DNA activator. [15] * Prepare a solution of a specific DNA-PK peptide substrate. [16] * Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
Add the test inhibitor or vehicle to the wells of an assay plate.
-
Add the enzyme/DNA mixture to the wells.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined time (e.g., 60 minutes). [15]
-
-
Detection:
-
Measure the amount of ADP produced using a suitable detection kit.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The scaffold of this compound represents a promising starting point for the development of novel kinase inhibitors targeting key pathways in cancer. While the currently available information is largely confined to patent literature, the described synthetic routes to benzotriazine, tricyclic, and other derivatives suggest a focused effort in this area.
For researchers and drug development professionals, the immediate next step is the synthesis and in vitro evaluation of these compounds using the standardized assays outlined in this guide. A direct comparison of the IC50 values of these novel derivatives against established inhibitors like Dasatinib, Alpelisib, and M3814 will be crucial in determining their therapeutic potential. Subsequent studies should focus on selectivity profiling against a broader panel of kinases, as well as cell-based assays to assess their effects on cancer cell proliferation, survival, and migration.
The journey from a promising chemical scaffold to a clinically effective drug is long and requires rigorous scientific validation. This guide provides the foundational information and experimental framework necessary to embark on that journey for the promising class of this compound derived enzyme inhibitors.
References
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Alpelisib (BYL-719) is a phosphatidylinositol 3-kinase (PI3K) inhibitor that primarily inhibits PI3K p110α (IC50=5nM), with lesser effects on other other PI3K catalytic subunit: p110β (IC50=1200nM), p110δ (IC50=290nM), p110γ (IC50=250nM). (URL: [Link])
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Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (URL: [Link])
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A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours. (URL: [Link])
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Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. (URL: [Link])
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Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck Millipore. (URL: [Link])
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Kinase activity assays Src and CK2 - Protocols.io. (URL: [Link])
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Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (URL: [Link])
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Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. (URL: [Link])
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PIK3CA categories and response to alpelisib. Box-plots of alpelisib... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (URL: [Link])
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A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. (URL: [Link])
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Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. (URL: [Link])
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Methods to measure the enzymatic activity of PI3Ks. (URL: [Link])
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AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. (URL: [Link])
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Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (URL: [Link])
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DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. (URL: [Link])
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The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. (URL: [Link])
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IC 50 for indicated drugs against different PI3K isoforms using HTRF... | Download Table - ResearchGate. (URL: [Link])
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review - Semantic Scholar. (URL: [Link])
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Safety Operating Guide
Navigating the Disposal of 2-Amino-5-bromo-3-nitrophenol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-bromo-3-nitrophenol, a compound that, while not extensively documented, belongs to classes of chemicals with known hazards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the safety profiles of structurally analogous compounds, including various nitrophenols and brominated aromatic molecules. This approach allows for a conservative and proactive safety strategy, ensuring that all potential hazards are appropriately addressed.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
This compound incorporates three key functional groups that dictate its hazard profile: a nitrophenol group, an amino group, and a bromine atom on an aromatic ring. Analysis of similar compounds suggests that this substance should be handled as hazardous, likely exhibiting the following characteristics:
-
Toxicity: Harmful if swallowed.[1][2] Nitrophenols, as a class, are known to be toxic.
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4]
-
Environmental Hazard: Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[5][6][7] Discharge into the environment must be avoided.
Given these potential hazards, it is imperative to treat this compound as a hazardous waste and manage its disposal accordingly.
Quantitative Hazard Data Summary (Based on Analogous Compounds)
For a quick reference, the following table summarizes key hazard information gleaned from related nitrophenol and brominated compounds.
| Hazard Classification | GHS Statements (Anticipated) | Primary Route of Exposure | Incompatible Materials |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion, Inhalation, Skin/Eye Contact | Strong oxidizing agents, Strong bases, Combustible materials[3][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Contact | |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Eye Contact | |
| Specific target organ toxicity | H335: May cause respiratory irritation | Inhalation | |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long-lasting effects | Environmental Release |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management contractor.
Phase 1: At the Point of Generation (The Laboratory Bench)
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE. This includes:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
-
-
Initial Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof, and chemically compatible container. Do not overfill the container.
-
Phase 2: Waste Accumulation and Storage
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.
-
Ensure containers are kept tightly closed except when adding waste.[1][10]
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[1][8]
-
Provide secondary containment to capture any potential leaks or spills.
-
Phase 3: Final Disposal
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
-
Professional Disposal:
-
The disposal of this compound must be carried out by a licensed hazardous waste disposal company.
-
The recommended disposal method for this type of compound is typically high-temperature incineration at a permitted hazardous waste facility.[4][10] This method ensures the complete destruction of the organic molecule, minimizing its environmental impact.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: Adherence to EPA and OSHA Standards
The procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12][13][14][15] RCRA provides the "cradle-to-grave" framework for hazardous waste management, while OSHA ensures worker safety during the handling of hazardous materials.[15] All laboratory personnel handling hazardous waste are required to receive appropriate training.[16]
By adhering to these rigorous standards and the specific procedures detailed in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
- UPRM. (2018, January 19). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-bromo-3-nitropyridine.
- Echemi. (n.d.). 2-amino-5-bromo-3-nitrobenzoic acid SDS, 58580-07-7 Safety Data Sheets.
- Oreate AI. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds].
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- ChemScene. (n.d.). 2-Amino-3-bromo-5-nitrophenol.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-5-BROMOPHENOL.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 4-Nitrophenol.
- European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Clean Management. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Thermo Fisher Scientific. (2015, February 6). SAFETY DATA SHEET: 4-Nitrophenol.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Sigma-Aldrich. (n.d.). 2-Amino-5-nitrophenol.
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- 5. All news - ECHA [echa.europa.eu]
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- 12. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

